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  • Product: lithium(1+) 4-(oxetan-2-yl)benzoate
  • CAS: 2731007-07-9

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of Lithium(1+) 4-(oxetan-2-yl)benzoate: A Methodological Whitepaper

Executive Summary & Rationale The integration of the oxetane motif into active pharmaceutical ingredients (APIs) has revolutionized modern drug design. Acting as a nonclassical bioisostere for carbonyl and gem-dimethyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The integration of the oxetane motif into active pharmaceutical ingredients (APIs) has revolutionized modern drug design. Acting as a nonclassical bioisostere for carbonyl and gem-dimethyl groups, the oxetane ring significantly enhances aqueous solubility, lowers lipophilicity (logP), and improves metabolic stability[1]. Concurrently, the formulation of APIs as lithium salts is gaining traction. Lithium benzoate derivatives not only provide excellent solid-state stability but also exhibit synergistic neuroprotective properties, demonstrating superior pharmacokinetic profiles (higher Cmax​ and AUC) compared to traditional lithium carbonate formulations[2].

Lithium(1+) 4-(oxetan-2-yl)benzoate represents a critical intersection of these two paradigms. However, analyzing its crystal structure presents unique crystallographic challenges. The oxetane ring possesses an intrinsic ring strain of approximately 106 kJ/mol and a shallow potential energy well that leads to subtle ring puckering[3]. This whitepaper provides an in-depth, causality-driven guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound, establishing a self-validating protocol for researchers and drug development professionals.

Theoretical Framework: Molecular Geometry & Coordination

The Oxetane Motif in the Solid State

Unlike epoxides, oxetanes are not perfectly planar. The addition of substituents to the oxetane ring increases unfavorable eclipsing interactions, driving the ring into a puckered conformation[3]. Historical electron diffraction and low-temperature X-ray studies have shown that the oxetane ring adopts a puckering angle of 8.7° at 140 K, which increases to 10.7° at 90 K[4].

Causality in Analytical Design: Because the activation energy for ring inversion is extremely low, room-temperature SCXRD often results in dynamic disorder, making the ring appear artificially planar. Therefore, cryogenic data collection (≤ 100 K) is an absolute requirement to accurately resolve the true C−O−C bond angles and puckering parameters.

Lithium Coordination Sphere

Lithium ( Li+ ) is a hard Lewis acid that preferentially coordinates with hard Lewis bases, such as the oxygen atoms of the benzoate carboxylate group[5]. In the solid state, lithium benzoate complexes typically form 1D or 2D coordination polymers. The Li+ ion generally adopts a tetrahedral or distorted octahedral geometry, coordinating with bridging carboxylate oxygens, solvent molecules (e.g., H2​O ), and potentially the exposed lone pairs of the oxetane oxygen, which acts as a robust hydrogen-bond and Lewis base acceptor[1].

Coordination Li Li+ Center O1 Carboxylate O1 O1->Li Bridging O2 Carboxylate O2' O2->Li Chelating O3 Oxetane O3'' O3->Li Intermolecular H2O Solvent H2O H2O->Li Solvate coord.

Fig 1. Proposed tetrahedral coordination sphere of the lithium cation in the crystal lattice.

Experimental Workflows & Causality

To ensure scientific integrity, the following protocol is designed as a self-validating system where each experimental choice is dictated by the physicochemical properties of the compound.

Synthesis and Crystal Growth
  • Salt Formation: React equimolar amounts of 4-(oxetan-2-yl)benzoic acid and lithium hydroxide monohydrate ( LiOH⋅H2​O ) in an ethanol/water mixture (80:20 v/v) at 90 °C[5].

    • Causality: Ethanol provides necessary solvation for the lipophilic aromatic oxetane moiety, while water ensures the complete dissociation of LiOH .

  • Crystallization via Vapor Diffusion: Dissolve the resulting white powder in a minimum amount of ethanol. Place the vial inside a larger sealed chamber containing diethyl ether (anti-solvent).

    • Causality: Slow vapor diffusion generates supersaturation at a highly controlled rate. This minimizes rapid nucleation, preventing crystal twinning and yielding high-quality single crystals necessary for resolving light atoms (Li, C, O).

SCXRD Data Collection Protocol
  • Crystal Mounting: Select a pristine, block-like crystal under polarized light. Mount it on a MiTeGen microloop using heavy Paratone-N oil.

    • Causality: Lithium salts are frequently hygroscopic. The oil acts as a hydrophobic barrier, preventing moisture absorption and lattice degradation during transfer to the goniometer.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Causality: Flash-cooling traps the oxetane ring in its lowest-energy puckered state and drastically reduces thermal ellipsoids (Debye-Waller factors), enhancing high-angle diffraction intensity.

  • Diffraction: Utilize Cu radiation ( λ=1.54178 Å) rather than Mo .

    • Causality: Cu radiation provides stronger diffraction for strictly light-atom structures (containing only Li, C, O, H), yielding better signal-to-noise ratios at higher resolution shells.

G A Synthesis of Li+ 4-(oxetan-2-yl)benzoate B Vapor Diffusion Crystallization A->B Purified API C Crystal Selection under Polarized Light B->C Single Crystals D SCXRD Data Collection (100 K, Cu Kα) C->D Mounted on loop E Phase Problem Solution (Dual-Space Methods) D->E Diffraction images F Anisotropic Refinement (Least Squares) E->F Initial electron density

Fig 2. Step-by-step SCXRD workflow for lithium(1+) 4-(oxetan-2-yl)benzoate analysis.

Phase Problem Solution & Refinement
  • Structure Solution: Solve the phase problem using dual-space algorithms (e.g., SHELXT). This is highly effective for light-atom structures where direct methods might struggle with pseudo-symmetry.

  • Refinement: Perform full-matrix least-squares refinement on F2 (SHELXL). All non-hydrogen atoms (Li, O, C) must be refined anisotropically.

  • Hydrogen Treatment: Carbon-bound hydrogens (aromatic and oxetane CH2​ ) should be placed in calculated positions using a riding model. Crucially, if water of crystallization is present, the H2​O protons must be located from the difference Fourier map to accurately map the hydrogen-bonding network stabilizing the oxetane oxygen[1].

Quantitative Data Summarization

The structural validation of lithium(1+) 4-(oxetan-2-yl)benzoate relies on comparing the refined parameters against established crystallographic benchmarks for oxetanes and lithium benzoates.

Table 1: Expected Crystallographic Data Parameters

ParameterTarget / Expected ValueJustification
Temperature 100(2) KPrevents dynamic disorder of the oxetane ring[4].
Wavelength 1.54178 Å (Cu )Maximizes scattering cross-section for light atoms.
Crystal System Monoclinic or TriclinicTypical for low-symmetry organometallic coordination polymers.
Rint​ < 0.05Indicates high quality and consistency of merged reflections.
Goodness-of-fit ( S ) 0.95 – 1.05Validates that the structural model perfectly matches the data.

Table 2: Key Geometric and Coordination Parameters

Structural FeatureExpected Value (Å / °)Mechanistic Significance
C−O−C (Oxetane Angle) 91.5° – 92.0°Reflects the high intrinsic ring strain (106 kJ/mol)[3].
Oxetane Puckering Angle ~10.7°Confirms the molecule is trapped in its lowest energy conformation[4].
Li−O (Carboxylate) 1.90 – 1.98 ÅStandard strong electrostatic coordination bond for lithium salts.
O⋯H−O (H-Bond) 1.80 – 2.00 ÅOxetane oxygen acting as a strong H-bond acceptor[1].

Self-Validating Systems in Crystallography

Trustworthiness in crystallographic analysis is achieved through self-validation. Upon completion of the refinement, the protocol dictates the generation of a Crystallographic Information File (CIF) and its submission to the IUCr CheckCIF platform. A successfully executed workflow for lithium(1+) 4-(oxetan-2-yl)benzoate will yield:

  • Flat Residual Density: The highest peak and deepest hole in the unassigned electron density map should not exceed ±0.3e−/A˚3 , proving that the lithium cation and the highly strained oxetane ring have been modeled without missing components.

  • Hirshfeld Surface Analysis: To validate the packing forces, Hirshfeld surface generation should confirm that the primary intermolecular contacts are dominated by O⋯Li ionic interactions and O⋯H hydrogen bonds, directly correlating with the compound's enhanced solid-state stability and solubility profile.

References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ACS Publications URL
  • Chemical Space Exploration of Oxetanes Source: MDPI URL
  • An Exploration of Oxetanes: Synthesis and Relevance Source: University of Illinois URL
  • Lithium benzoate Source: ChemicalBook URL
  • Source: PubMed Central (PMC)

Sources

Exploratory

Thermodynamic Stability of Lithium(1+) 4-(oxetan-2-yl)benzoate: A Comprehensive Technical Guide

Executive Summary: The Intersection of Strain and Solubility In modern medicinal chemistry, the oxetane ring has emerged as a premier bioisostere for carbonyls and gem-dimethyl groups, offering profound improvements in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Intersection of Strain and Solubility

In modern medicinal chemistry, the oxetane ring has emerged as a premier bioisostere for carbonyls and gem-dimethyl groups, offering profound improvements in metabolic stability, lipophilicity (LogD), and aqueous solubility[1],[2]. However, the integration of an oxetane moiety into a salt formulation—specifically lithium(1+) 4-(oxetan-2-yl)benzoate —creates a complex thermodynamic landscape.

As an application scientist evaluating this molecule for pipeline development, it is critical to understand that while the lithium carboxylate salt disrupts the crystal lattice to maximize aqueous solubility, the 4-(oxetan-2-yl) substitution introduces a specific thermodynamic vulnerability. This guide dissects the structural thermodynamics, solid-state behavior, and solution-state kinetics of this molecule, providing self-validating experimental protocols to rigorously assess its stability.

Structural Thermodynamics: Ring Strain and Regioselective Vulnerability

The stability of any oxetane-containing compound is fundamentally governed by its inherent ring strain. The four-membered oxetane ring adopts a slightly puckered conformation (approx. 8.7°) to minimize eclipsing interactions[3],[4].

Comparative Ring Strain

Oxetanes possess an intermediate ring strain that dictates their reactivity. They are significantly more stable than epoxides but far more reactive than tetrahydrofurans (THFs)[5].

Table 1: Thermodynamic Ring Strain of Common Cyclic Ethers

HeterocycleRing SizeRing Strain (kcal/mol)Ring Strain (kJ/mol)Chemical Behavior
Epoxide (Oxirane) 327.3114Highly reactive; opens under neutral/basic conditions
Oxetane 425.5107Moderately reactive; opens primarily under acidic stress
Tetrahydrofuran (THF) 55.623Highly stable; commonly used as an inert solvent

(Data synthesized from established thermodynamic profiles of cyclic ethers[5],[4])

The 2-Aryl Liability

While 3,3-disubstituted oxetanes are renowned for their robustness[5],[6], the molecule is a 2-substituted oxetane . The attachment of the oxetane ring directly to the benzoate aromatic system at the C2 position creates a unique kinetic pathway. Under acidic conditions, protonation of the oxetane oxygen is followed by highly regioselective cleavage of the C2–O bond. This is thermodynamically driven by the relief of the 25.5 kcal/mol ring strain and kinetically accelerated by the formation of a highly stabilized benzylic carbocation intermediate[7].

AcidCatalyzedDegradation A Lithium 4-(oxetan-2-yl)benzoate (Intact Oxetane) B Protonated Oxonium (High Energy Intermediate) A->B + H⁺ (pH < 4) C Benzylic Carbocation (Transition State) B->C Ring Opening (ΔG < 0) D 1-(4-carboxyphenyl)propane-1,3-diol (Thermodynamic Sink) C->D + H₂O

Fig 1: Acid-catalyzed ring-opening pathway of the 2-aryl oxetane moiety into a 1,3-diol thermodynamic sink.

Solid-State Thermodynamics of the Lithium Salt

The selection of a lithium salt over a free acid or a sodium/potassium salt is a deliberate formulation choice. Lithium cation ( Li+ ) has a high charge density, which strongly disrupts the hydrogen-bonded dimeric networks typical of free benzoic acids. This drastically lowers the crystal lattice energy, resulting in a highly favorable thermodynamic driving force for aqueous dissolution.

The Causality of Hygroscopicity: Because of its high charge density, Li+ exhibits intense ion-dipole interactions with atmospheric moisture. Lithium 4-(oxetan-2-yl)benzoate is inherently hygroscopic. If the solid API absorbs water, localized micro-environments can form. If trace acidic impurities are present, this mobilized moisture can initiate premature solid-state ring-opening. Therefore, thermodynamic stability in the solid state is inextricably linked to ambient humidity control.

Solution-State Degradation Kinetics

In solution, the thermodynamic stability of lithium 4-(oxetan-2-yl)benzoate is highly pH-dependent. Unlike epoxides, which can suffer nucleophilic attack under basic conditions, oxetanes are remarkably stable in alkaline environments[5],[6].

Table 2: Projected Solution-State Stability of 4-(oxetan-2-yl)benzoate

pH RangeEnvironmentDominant Degradation PathwayThermodynamic Stability
1.0 - 3.0 Gastric / AcidicRapid C2-O bond cleavage (benzylic carbocation)Low ( t1/2​ < 2 hours)
4.0 - 6.0 Weakly AcidicSlow hydrolysis to 1,3-diolModerate
7.0 - 9.0 Physiological / NeutralNone (Thermodynamically stable)High ( t1/2​ > 5 days)
10.0+ BasicNone (Resistant to nucleophilic attack)Very High

Self-Validating Experimental Methodologies

To empirically validate the thermodynamic stability of this specific molecule, we must employ orthogonal, self-validating analytical workflows. Do not rely on single-point assays; stability must be proven through kinetic tracking and thermal cycling.

StabilityWorkflow S1 1. Solid-State Profiling (DSC / TGA-MS) S2 2. Hygroscopicity Assessment (Dynamic Vapor Sorption) S1->S2 S3 3. Solution-State Kinetics (pH 1.2 - 10.0 Buffers) S2->S3 S4 4. Degradation Quantitation (UPLC-MS/MS) S3->S4 S5 5. Thermodynamic Parameter Extraction (Arrhenius Plotting) S4->S5

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Protocol A: Solid-State Thermodynamic Profiling (DSC/TGA-MS)

Purpose: To differentiate between reversible phase transitions (melting) and irreversible thermodynamic degradation (ring-opening/decarboxylation).

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of lithium 4-(oxetan-2-yl)benzoate into a vented aluminum pan.

  • TGA-MS Analysis: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge.

    • Causality & Validation: By coupling Mass Spectrometry (MS) to the Thermogravimetric Analyzer (TGA), you validate the nature of mass loss. A loss of m/z 18 indicates simple dehydration of the hygroscopic lithium salt, whereas a loss of m/z 30 (formaldehyde) or m/z 44 ( CO2​ ) confirms irreversible thermodynamic degradation of the oxetane or benzoate moieties, respectively.

  • DSC Heat-Cool-Heat Cycle: Using Differential Scanning Calorimetry (DSC), heat the sample to 10°C below its suspected degradation onset, cool rapidly to 25°C, and reheat to 250°C.

    • Causality & Validation: A purely physical melting event will reappear in the second heating cycle. If the endotherm vanishes and is replaced by a broad exotherm, it proves that the initial thermal event was an irreversible ring-opening polymerization, validating the thermodynamic ceiling of the solid state.

Protocol B: Solution-State Kinetic Profiling (UPLC-MS/MS)

Purpose: To map the pH-dependent thermodynamic stability landscape and extract pseudo-first-order rate constants.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

  • Incubation: Dissolve the lithium salt to a final concentration of 100 µM in each buffer. Maintain the solutions at a constant 37°C in a thermostated autosampler.

  • Direct-Injection Sampling: Inject 2 µL aliquots directly into the UPLC-MS/MS every 2 hours over a 48-hour period.

    • Causality & Validation: Direct injection is a self-validating choice. By avoiding chemical quenching or liquid-liquid extraction, you eliminate the risk of inducing artifactual ring-opening during sample preparation.

  • Quantitation & Kinetic Extraction: Monitor the disappearance of the parent mass ( [M−Li]−=177.05 m/z ) and the appearance of the 1,3-diol degradation product ( [M−Li+H2​O]−=195.06 m/z ). Plot ln([C]t​/[C]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ) and calculate the half-life ( t1/2​ ) for each pH environment.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC Source: N
  • Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis Source: tandfonline.com
  • Assessing the stability of the oxetane ring under various chemical conditions - Benchchem Source: benchchem.com
  • Oxetanes in Drug Discovery - PharmaBlock Source: pharmablock.com
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv Source: chemrxiv.org
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Public
  • Strained to the Limit: When a Cyclobutyl Moiety Becomes a Thermodynamic Sink in a Protolytic Ring-Opening of Photogenerated Oxetanes | Organic Letters - ACS Public
  • Oxetanes: formation, reactivity and total syntheses of n

Sources

Foundational

Spectroscopic Characterization of Lithium(1+) 4-(oxetan-2-yl)benzoate: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of the Oxetane Moiety In modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic properties is paramount. Traditional molecular scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Oxetane Moiety

In modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic properties is paramount. Traditional molecular scaffolds are often iteratively modified to enhance solubility, metabolic stability, and target affinity while minimizing off-target effects. Within this context, small, strained ring systems have emerged as powerful tools for molecular design. Among these, the oxetane ring—a four-membered oxygen-containing heterocycle—has garnered significant attention.[1][2]

The incorporation of an oxetane motif can confer substantial advantages. It can serve as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups, often leading to marked improvements in aqueous solubility without a significant penalty in lipophilicity.[3][4] Furthermore, the electron-withdrawing nature of the oxetane can modulate the basicity of adjacent amines, a critical parameter for optimizing drug absorption and distribution.[2][4]

Profile of Lithium(1+) 4-(oxetan-2-yl)benzoate

This guide focuses on the comprehensive spectroscopic characterization of lithium(1+) 4-(oxetan-2-yl)benzoate. This compound serves as an exemplary case study, combining the pharmaceutically relevant oxetane ring with a benzoate scaffold. As a lithium salt, its properties are particularly relevant for formulation and stability studies. Accurate and thorough characterization is the bedrock of any drug development program, ensuring identity, purity, and consistency, which are essential for regulatory approval and clinical success.[5]

This document provides an in-depth analysis using a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The methodologies and interpretations are presented from the perspective of a senior application scientist, emphasizing not just the "what" but the "why" behind the analytical choices, to empower researchers and drug development professionals in their work.

Structural & Synthetic Context

Chemical Structure

The molecule consists of a lithium cation ionically bonded to the carboxylate of a 4-substituted benzoate anion. The substituent at the para-position is a 2-substituted oxetane ring.

Molecular Formula: C₁₁H₁₁LiO₃ Molecular Weight: 198.15 g/mol

Synthesis Outline

A common synthetic route to this and similar compounds involves the preparation of the parent carboxylic acid, 4-(oxetan-2-yl)benzoic acid, followed by a straightforward acid-base neutralization. The parent acid can be synthesized through various organic chemistry methods, potentially involving cross-coupling reactions. The final salt formation is typically achieved by reacting the acid with a lithium base, such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃), in a suitable solvent system, followed by isolation of the salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For lithium(1+) 4-(oxetan-2-yl)benzoate, both ¹H and ¹³C NMR are essential for confirming the integrity of the aromatic and oxetane ring systems.

Rationale for Experimental Design

The choice of solvent is critical when analyzing salts. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices due to their ability to dissolve ionic compounds. DMSO-d₆ is often preferred as it avoids the exchange of labile protons and provides a wider chemical shift window. Tetramethylsilane (TMS) serves as the internal standard for referencing chemical shifts to 0 ppm.[7]

The overall workflow for NMR analysis is a systematic process from sample preparation to data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of lithium(1+) 4-(oxetan-2-yl)benzoate B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (TMS) B->C D Transfer to NMR tube C->D E Insert sample into spectrometer D->E Analysis F Tune and shim magnet E->F G Acquire 1H NMR spectrum F->G H Acquire 13C NMR and DEPT spectra G->H I Acquire 2D spectra (COSY, HSQC) if needed H->I J Apply Fourier Transform I->J Processing K Phase and baseline correction J->K L Integrate 1H peaks, reference to TMS K->L M Assign signals and interpret structure L->M

Caption: General workflow for NMR spectroscopic analysis.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of lithium(1+) 4-(oxetan-2-yl)benzoate and dissolve it in approximately 0.7 mL of DMSO-d₆. Add a small amount of TMS as an internal reference.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Perform standard tuning and shimming procedures to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 12-16 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the lower natural abundance of ¹³C. A spectral width of 220-240 ppm is standard.

  • Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Apply phasing and baseline correction to the resulting spectra. Reference the spectra by setting the TMS peak to 0.00 ppm for ¹H and ¹³C.

Spectral Interpretation and Data

The spectra are interpreted by assigning each signal to a specific proton or carbon in the molecule. The formation of the lithium salt from the corresponding carboxylic acid results in the disappearance of the acidic proton signal (typically >12 ppm) and a slight upfield shift of the carboxyl carbon signal.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.85d~8.52HH-2, H-6 (Aromatic)
~7.50d~8.52HH-3, H-5 (Aromatic)
~5.80m-1HH-a (Oxetane)
~4.80t~6.51HH-c (Oxetane, one proton)
~4.65t~6.01HH-c' (Oxetane, one proton)
~2.75m-2HH-b (Oxetane)

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168.0C-7 (Carboxylate)
~145.0C-4 (Aromatic)
~135.0C-1 (Aromatic)
~129.5C-2, C-6 (Aromatic)
~125.0C-3, C-5 (Aromatic)
~80.0C-a (Oxetane)
~75.0C-c (Oxetane)
~35.0C-b (Oxetane)

(Note: Predicted values are based on data for analogous structures such as 4-substituted benzoic acids and 2-substituted oxetanes. Actual experimental values may vary slightly.)[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][10] For the target compound, FTIR is crucial for confirming the presence of the carboxylate salt and the integrity of the oxetane and aromatic rings.

Principle and Application

The key diagnostic feature for confirming salt formation is the shift in the carbonyl stretching frequency. A carboxylic acid (R-COOH) exhibits a strong C=O stretch typically between 1680-1720 cm⁻¹. Upon deprotonation to a carboxylate anion (R-COO⁻), the two oxygen atoms become equivalent through resonance, and the C=O double bond character is distributed. This results in the disappearance of the C=O band and the appearance of two new bands: a strong, asymmetric carboxylate stretch (ν_as) between 1550-1620 cm⁻¹ and a weaker, symmetric stretch (ν_s) between 1380-1450 cm⁻¹.[11]

FTIR_Interpretation Start Analyze spectrum in 1800-1500 cm-1 region Q1 Strong band at ~1720-1680 cm-1? Start->Q1 Acid Result: Carboxylic Acid (R-COOH) present Q1->Acid Yes Check_Asym Confirm with strong asymmetric stretch at ~1620-1550 cm-1 Q1->Check_Asym No Check_OH Confirm with broad O-H stretch at ~3300-2500 cm-1 Acid->Check_OH Salt Result: Carboxylate Salt (R-COO-) present Check_Asym->Salt

Caption: Decision diagram for identifying a carboxylate salt via FTIR.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR method is ideal for solid samples as it requires minimal to no sample preparation.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid lithium(1+) 4-(oxetan-2-yl)benzoate powder onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The instrument software automatically ratios the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

Spectral Analysis

Table 3: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100-3000Medium-WeakAromatic C-H Stretch
2980-2850Medium-WeakAliphatic C-H Stretch (Oxetane)
~1610StrongCarboxylate Asymmetric Stretch (COO⁻)
~1580, ~1490MediumAromatic C=C Ring Stretch
~1420Medium-WeakCarboxylate Symmetric Stretch (COO⁻)
~980StrongOxetane C-O-C Ring Stretch

The spectrum will be characterized by the absence of a broad O-H stretch (from a carboxylic acid) and the prominent, strong absorption band around 1610 cm⁻¹, which is definitive for the carboxylate anion.[12] The C-O-C stretching of the strained oxetane ring is also a key diagnostic feature.[13]

Mass Spectrometry (MS): Molecular Weight and Purity Verification

Mass spectrometry is a cornerstone of pharmaceutical analysis, providing precise mass measurements to confirm molecular weight and elemental composition.[14] For an ionic compound like lithium(1+) 4-(oxetan-2-yl)benzoate, electrospray ionization (ESI) is the preferred technique.

Ionization Rationale

ESI is a soft ionization technique that transfers pre-existing ions from solution into the gas phase, making it ideal for analyzing salts without causing significant fragmentation.

  • Negative Ion Mode (ESI-): This is the most direct method for observing the anion. We expect to see a prominent peak corresponding to the 4-(oxetan-2-yl)benzoate anion, [M-Li]⁻.

  • Positive Ion Mode (ESI+): While less direct for the primary structure, this mode can be useful for detecting impurities or adducts. The lithium cation itself is difficult to detect due to its low mass, but adducts with residual acid, such as [C₁₁H₁₂O₃ + H]⁺, might be observed.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes using a high-resolution mass analyzer (e.g., TOF or Orbitrap). This allows for the determination of the exact mass to within a few parts per million (ppm), enabling confirmation of the elemental formula.

Data Interpretation

Table 4: Expected High-Resolution Mass Spectrometry Data

Ion ModeExpected IonCalculated Exact Mass (m/z)
ESI-[C₁₁H₁₁O₃]⁻191.0714
ESI+[C₁₁H₁₂O₃ + H]⁺193.0859
ESI+[C₁₁H₁₂O₃ + Na]⁺215.0679

The primary goal is to observe the anion at m/z 191.0714 in negative ion mode. A match between the measured mass and the calculated mass within 5 ppm provides high confidence in the elemental composition of the anion.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Quantifying the Chromophore

UV-Vis spectroscopy measures the absorption of light by a molecule's chromophores, which are typically π-conjugated systems.[15] For lithium(1+) 4-(oxetan-2-yl)benzoate, the chromophore is the substituted benzene ring. This technique is less useful for structural elucidation but is a workhorse for quantitative analysis, such as determining concentration in solution for dissolution or stability studies.[6]

Chromophore Analysis

The UV-Vis spectrum of the title compound will be nearly identical to that of its parent acid, 4-(oxetan-2-yl)benzoic acid, when measured in a basic solution (pH > pKa), where the acid is fully deprotonated to the benzoate form. Benzoic acid and its derivatives typically show two main absorption bands, the primary E-band (from π→π* transition) and the secondary B-band.[16][17]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-transparent solvent. Ethanol, methanol, or a buffered aqueous solution are common choices.

  • Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2-1.0 AU).

  • Acquisition: Record a baseline spectrum using a cuvette filled with the solvent. Then, record the sample spectrum over a range of approximately 200-400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

Spectral Features

Table 5: Expected UV-Vis Absorption Data (in Ethanol)

BandApproximate λ_max (nm)Origin
Primary (E-band)~230-240π→π* transition
Secondary (B-band)~270-280π→π* transition (fine structure may be absent)

The exact position and intensity (molar absorptivity) of the λ_max can be used to quantify the compound's concentration using the Beer-Lambert law. The spectrum of the benzoate anion typically shows a slight hypsochromic (blue) shift compared to the protonated benzoic acid.[16]

Summary and Concluding Remarks

The comprehensive spectroscopic characterization of lithium(1+) 4-(oxetan-2-yl)benzoate provides a unique and robust analytical fingerprint essential for its development as a potential pharmaceutical agent or intermediate.

  • NMR Spectroscopy definitively confirms the covalent structure of the 4-(oxetan-2-yl)benzoate anion.

  • FTIR Spectroscopy provides rapid and unambiguous confirmation of the carboxylate salt functional group, distinguishing it from its parent acid.

  • Mass Spectrometry verifies the molecular weight and elemental composition with high precision.

  • UV-Vis Spectroscopy characterizes the electronic properties of the chromophore and establishes a basis for quantitative analysis.

Together, these techniques form a self-validating system of analysis. The data presented in this guide provides the foundational knowledge required for quality control, batch-to-batch consistency checks, stability testing, and regulatory submissions. For drug development professionals, a deep understanding of this analytical package is not merely procedural; it is a strategic imperative that underpins the entire development lifecycle, from initial discovery to final product formulation.

References

  • Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
  • AZoM. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • United Scientific Group. (2023). Spectroscopic Emerging Trends in Pharmaceutical Analysis.
  • Journal of Basic and Clinical Pharmacy. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control.
  • Spectroscopy Online. (2025). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications.
  • Wiley Online Library. (2014). New MALDI matrices based on lithium salts for the analysis of hydrocarbons and wax esters.
  • PMC (PubMed Central). Applications of oxetanes in drug discovery and medicinal chemistry.
  • ACS Publications. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • PharmaBlock. Oxetanes in Drug Discovery.
  • Thermo Fisher Scientific. (2025). Analysis of common lithium salts, trace additives, and contaminants in lithium-ion battery electrolytes by ion chromatography-mass spectrometry.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
  • Physical Chemistry Chemical Physics. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts.
  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns.
  • Thermo Fisher Scientific. Supporting information.
  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY.
  • BenchChem. (2025). A Comparative Guide to the FTIR Analysis of Methyl 2-(pyrrolidin-1-yl)benzoate.
  • Biological Magnetic Resonance Bank. 4-Hydroxy-benzoic Acid at BMRB.
  • ResearchGate. (2026). The high resolution FTIR-spectrum of oxetane.
  • ResearchGate. The FTIR spectra of 50 mg/L benzoic acid at various sonication times.
  • Doc Brown's Chemistry. (2026). Interpreting the 13 C NMR spectrum of benzoic acid.

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Exploratory

solubility profile of lithium(1+) 4-(oxetan-2-yl)benzoate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Lithium(1+) 4-(oxetan-2-yl)benzoate in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of Lithium(1+) 4-(oxetan-2-yl)benzoate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility profile of lithium(1+) 4-(oxetan-2-yl)benzoate, a novel compound with potential applications in pharmaceutical and materials science. In the absence of direct empirical data, this document synthesizes first-principle chemical theories with insights from analogous structures to build a predictive framework. Furthermore, it offers detailed, field-proven experimental protocols for the accurate determination of its solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the compound's physicochemical properties to advance their work.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of its developability. It directly influences bioavailability, dictates formulation strategies, and impacts the feasibility of synthetic routes.[1] Lithium(1+) 4-(oxetan-2-yl)benzoate is a unique structure, combining an ionic lithium carboxylate with a phenyl group modified by an oxetane ring. The oxetane moiety is a modern feature in medicinal chemistry, often incorporated to fine-tune physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[2][3]

Given the novelty of this compound, this guide provides a foundational understanding of its likely solubility characteristics and the practical means to verify them, empowering researchers to make informed decisions in their development programs.

Molecular Analysis and Predicted Physicochemical Properties

To predict the solubility of lithium(1+) 4-(oxetan-2-yl)benzoate, we must first deconstruct its molecular architecture. The molecule is an organic salt, possessing both a highly polar, ionic "head" and a less polar, organic "tail."

  • Ionic Head (Lithium Benzoate Moiety): The lithium cation and the carboxylate anion (-COO⁻Li⁺) confer strong ionic and polar character. This region of the molecule will dominate its interactions with polar solvents. Lithium salts, in general, exhibit a wide range of solubilities in organic solvents, a characteristic that is highly dependent on the solvent's ability to solvate the ions.[4][5]

  • Organic Tail (4-(oxetan-2-yl)phenyl Moiety): This portion consists of a phenyl ring, which is characteristically hydrophobic, and an oxetane ring. The oxetane ring is a key modulator of the tail's properties. As a four-membered cyclic ether, it is a polar motif and a hydrogen bond acceptor.[6] In drug discovery, replacing non-polar groups like a gem-dimethyl with an oxetane has been shown to dramatically increase aqueous solubility—in some cases by a factor of over 4000—by introducing polarity and reducing lipophilicity.[7][8]

This structural duality suggests an amphiphilic character, where overall solubility will be a balance between the solvation of the ionic head and the organic tail.

Caption: Molecular structure and functional moieties of the target compound.

Predicted Solubility Profile in Organic Solvents

The principle of "like dissolves like" provides a robust framework for predicting solubility.[9] The solubility of lithium(1+) 4-(oxetan-2-yl)benzoate will depend on the solvent's ability to effectively solvate both its ionic and organic components.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh These solvents have high dielectric constants and can form hydrogen bonds, effectively solvating both the lithium cation and the carboxylate anion. The polar oxetane moiety further enhances interaction with the solvent.[9]
Polar Aprotic DMSO, DMF, AcetonitrileGood to High These solvents possess large dipole moments and are excellent at solvating cations. While they cannot donate hydrogen bonds, they can accept them, interacting favorably with the compound's polar functionalities.[9]
Intermediate Polarity Acetone, Ethyl AcetateModerate to Low These solvents are less capable of solvating the ionic head of the molecule, leading to a significant decrease in solubility compared to more polar options.
Non-polar Hexane, Toluene, DCMVery Low / Insoluble Non-polar solvents cannot overcome the strong electrostatic forces of the ionic lithium carboxylate group. The energy required to break the crystal lattice is not compensated by solvation energy, resulting in negligible solubility.[9]

Experimental Protocols for Solubility Determination

While predictions are valuable, empirical measurement is essential for definitive characterization. The gold standard for determining thermodynamic solubility is the Isothermal Shake-Flask Method , which measures the concentration of a saturated solution in equilibrium with excess solid.[10][11]

Core Workflow: Isothermal Saturation

The fundamental process involves achieving equilibrium and then analyzing the resulting saturated solution. This process is self-validating because the persistent presence of undissolved solid ensures that the solution is indeed saturated.

start Start: Compound + Solvent add_excess 1. Add excess solid compound to a known volume of solvent in a sealed vial. start->add_excess equilibrate 2. Equilibrate at constant T° (e.g., 25°C or 37°C) with vigorous agitation for 24-48 hours. add_excess->equilibrate separate 3. Separate Phases (Centrifugation or Filtration using 0.22 µm syringe filter) equilibrate->separate analyze 4. Analyze Supernatant (Clear Saturated Solution) separate->analyze hplc HPLC Analysis analyze->hplc High Specificity uv_vis UV-Vis Analysis analyze->uv_vis Rapid, Chromophore Req. gravimetric Gravimetric Analysis analyze->gravimetric Simple, Non-volatile end End: Solubility Value (e.g., in mg/mL or mol/L) hplc->end uv_vis->end gravimetric->end

Caption: General workflow for the Isothermal Saturation method.

Detailed Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred analytical method in pharmaceutical development due to its high sensitivity, specificity, and ability to detect impurities or degradation.[11][12]

A. Materials and Equipment

  • Lithium(1+) 4-(oxetan-2-yl)benzoate (solid)

  • HPLC-grade organic solvents

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker/agitator

  • Centrifuge

  • Syringes and 0.22 µm PVDF or PTFE syringe filters

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

B. Step-by-Step Methodology

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., methanol or acetonitrile).

    • Perform serial dilutions to create a minimum of five calibration standards spanning the expected concentration range.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the linear regression equation (y = mx + c) and correlation coefficient (R² > 0.99).[12]

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound (e.g., 10-20 mg) to a vial containing a known volume of the test solvent (e.g., 2 mL). The key is to ensure solid remains visible after equilibration.

    • Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C) for 24 hours to reach equilibrium.[11]

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Allow the solid to settle. For more complete separation, centrifuge the vial (e.g., at 10,000 rpm for 10 minutes).

    • Carefully withdraw the supernatant using a syringe and attach a 0.22 µm syringe filter. Discard the first few drops to saturate the filter material.

    • Filter the solution into a clean HPLC vial.[13]

    • Accurately dilute the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

  • Analysis and Calculation:

    • Inject the diluted sample into the HPLC system using the same method as for the standards.

    • Record the peak area for the compound.

    • Calculate the concentration of the diluted sample using the calibration curve equation.

    • Multiply the result by the dilution factor to determine the concentration of the saturated solution. This value is the solubility.

    Solubility (mg/mL) = (Concentration from curve) × (Dilution Factor)

cluster_prep Phase 1: Preparation cluster_proc Phase 2: Processing cluster_analysis Phase 3: Analysis & Calculation cal_curve 1. Prepare Calibration Curve (5+ standards, R² > 0.99) inject 5. Inject Sample into HPLC cal_curve->inject Provides Standard sat_sol 2. Prepare Saturated Solution (Excess solid + solvent, Equilibrate 24h at const. T°) filter 3. Filter Supernatant (0.22 µm syringe filter) sat_sol->filter dilute 4. Dilute Filtrate (Bring into calibration range, Record dilution factor) filter->dilute dilute->inject calc_conc 6. Calculate Concentration (Using calibration curve) inject->calc_conc calc_sol 7. Calculate Final Solubility (Conc. × Dilution Factor) calc_conc->calc_sol

Caption: Detailed workflow for solubility determination using HPLC analysis.

Conclusion

Lithium(1+) 4-(oxetan-2-yl)benzoate presents a fascinating case study in solubility, embodying a blend of ionic and modern medicinal chemistry motifs. Based on its amphiphilic structure, it is predicted to be highly soluble in polar protic and aprotic solvents, with diminishing solubility in less polar environments. The strategic inclusion of the oxetane ring is anticipated to enhance its polarity compared to a simple alkyl-substituted benzoate.

While these predictions offer valuable guidance, they must be substantiated by rigorous experimental data. The Isothermal Shake-Flask method, coupled with HPLC analysis, provides a robust and reliable pathway to quantitatively determine the solubility profile of this novel compound. The protocols and insights provided herein serve as a comprehensive resource for researchers to accurately characterize this molecule and unlock its full potential.

References

  • Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. (2020). Frontiers in Oncology. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). PMC, NIH. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru. [Link]

  • Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. (2020). PMC. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010). Journal of Medicinal Chemistry. [Link]

  • Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. (2020). Semantic Scholar. [Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (2018). SCIRP. [Link]

  • Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. (2020). ResearchGate. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010). ACS Publications. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. [Link]

  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (1996). Analytical Chemistry. [Link]

  • Useful physicochemical features of the oxetane core. A) Structural... (n.d.). ResearchGate. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). Taylor & Francis Online. [Link]

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  • Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). Biorelevant.com. [Link]

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  • Physics-Based Solubility Prediction for Organic Molecules. (2025). PMC, NIH. [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009). Analytical Chemistry. [Link]

  • Solubility and Thermodynamics of Lithium Carbonate in Its Precipitation Mother Liquors. (2025). MDPI. [Link]

  • Oxetane. (n.d.). PubChem, NIH. [Link]

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  • Quantitative Measures of Solvent Polarity. (2004). Chemical Reviews. [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Journal of Chemical Theory and Computation. [Link]

  • Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. (2024). Cureus. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008). ResearchGate. [Link]

  • how can i test the solubility in hplc please ?. (2009). Chromatography Forum. [Link]

  • Solubility and Thermodynamics of Lithium Carbonate in Its Precipitation Mother Liquors. (2025). ResearchGate. [Link]

  • Solubility and Thermodynamics of Lithium Carbonate in Its Precipitation Mother Liquors. (2025). MDPI. [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. (2017). ResearchGate. [Link]

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  • Thermodynamic modeling of aqueous lithium salt solutions with association electrolyte nonrandom two-liquid activity coefficient. (n.d.). OSTI.GOV. [Link]

  • Organic Chemistry: Introduction to Solubility. (2021). SALTISE. [Link]

  • How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. (2023). MDPI. [Link]

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  • Lithium compounds with good solubility in organic solvents?. (2015). Chemistry Stack Exchange. [Link]

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Foundational

mechanism of action of oxetane-containing lithium benzoates

An In-depth Technical Guide to the Mechanism of Action of Oxetane-Containing Lithium Benzoates Executive Summary This guide provides a detailed technical exploration of the proposed mechanism of action for a novel class...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of Oxetane-Containing Lithium Benzoates

Executive Summary

This guide provides a detailed technical exploration of the proposed mechanism of action for a novel class of compounds: oxetane-containing lithium benzoates. These rationally designed molecules are hypothesized to function as dual-action therapeutic agents, primarily targeting enzymes critical in oncology and neurodegenerative diseases. We posit that these compounds merge the established neuroprotective and enzymatic inhibitory activities of lithium and benzoate with the advantageous physicochemical and pharmacokinetic properties imparted by the oxetane moiety. This document will deconstruct the individual components, propose a synthesized mechanism of action, and provide detailed experimental protocols for the validation of this hypothesis. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking to understand and explore this promising new chemical space.

Introduction: The Rationale for a Trifunctional Scaffold

The pursuit of novel therapeutics is often a quest for enhanced specificity, improved safety profiles, and optimized drug-like properties. The concept of combining known bioactive scaffolds with moieties that enhance pharmacokinetics represents a powerful strategy in modern drug discovery. Oxetane-containing lithium benzoates are conceptualized as a prime example of this approach, designed to address complex multifactorial diseases such as cancer and neurodegenerative disorders.

  • The Oxetane Moiety: This four-membered oxygen-containing heterocycle has gained significant traction in medicinal chemistry.[1][2] It is not merely a structural component but a functional tool used to fine-tune critical drug properties. Its introduction can lead to marked improvements in aqueous solubility, metabolic stability, and target affinity.[3][4][5]

  • The Lithium Ion: A well-established therapeutic agent, particularly in psychiatry, lithium's mechanisms are increasingly understood to involve fundamental cellular processes.[6] Its ability to inhibit enzymes like Glycogen Synthase Kinase 3 (GSK-3) and modulate neurotransmitter systems makes it a compelling candidate for broader therapeutic applications.[6][7]

  • The Benzoate Scaffold: Beyond its role as a counter-ion, the benzoate structure is a recognized pharmacophore. Notably, it serves as a foundational component for inhibitors of Histone Deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology.[8]

This guide proposes that by covalently linking an oxetane to a benzoate, and delivering it as a lithium salt, we can create a single molecule that operates through a dual-action mechanism—simultaneously inhibiting GSK-3 and HDACs—while possessing a superior pharmacokinetic profile.

The Role of the Oxetane: A Physicochemical and Pharmacokinetic Modulator

The incorporation of an oxetane ring is a deliberate design choice aimed at overcoming common liabilities in drug development. Its unique structural and electronic properties offer several distinct advantages.[1][9]

2.1. Bioisosteric Replacement and Property Enhancement

The oxetane ring is a compact, polar, and three-dimensional motif that serves as an effective bioisostere for less favorable functional groups like gem-dimethyl or carbonyl groups.[10][11]

  • Solubility and Lipophilicity: Replacing a lipophilic gem-dimethyl group with a polar oxetane can dramatically increase aqueous solubility without a significant penalty in lipophilicity (LogD), a critical balance for oral bioavailability.[2][12]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities.[10] Its incorporation can shield adjacent "soft spots" from oxidative metabolism by cytochrome P450 enzymes, redirecting metabolic clearance and improving drug half-life.[3][13]

  • Target Engagement: The rigid, three-dimensional structure of the oxetane can act as a conformational lock, pre-organizing the molecule into a bioactive conformation for tighter binding to a target protein.[1][14] The oxygen atom can also serve as a hydrogen bond acceptor, forming key interactions within a binding pocket.[1]

Table 1: Physicochemical Impact of Oxetane Incorporation
PropertyChange upon replacing gem-dimethyl with OxetaneRationale and Advantage
Aqueous Solubility Significantly IncreasedThe polar ether oxygen improves interaction with water, enhancing bioavailability.[12]
Lipophilicity (LogD) Maintained or Slightly DecreasedAvoids the sharp increase in lipophilicity associated with adding carbon atoms, maintaining a favorable drug-like profile.[2][10]
Metabolic Stability IncreasedBlocks sites of metabolism and is itself a stable moiety, leading to longer in vivo exposure.[13]
Molecular Conformation More Rigid and DefinedReduces the entropic penalty upon binding to a target, potentially increasing potency.[1]
Amine Basicity (pKa) Reduced (if adjacent to a nitrogen)The electron-withdrawing nature of the oxetane can lower the pKa of nearby amines, reducing off-target effects and improving cell permeability.[3][4]

The Bioactive Moieties: Lithium and Benzoate

The therapeutic effect of an oxetane-containing lithium benzoate is driven by the combined actions of its constituent bioactive parts.

3.1. Lithium: The GSK-3 Inhibitor and Neuroprotectant

Lithium's therapeutic effects are multifactorial, but its role as an inhibitor of GSK-3 is central to its proposed mechanism in both neurodegeneration and cancer.[6]

  • Mechanism of GSK-3 Inhibition: Lithium directly inhibits GSK-3 by competing with magnesium ions, which are essential cofactors for the enzyme's kinase activity. This leads to the downstream stabilization of proteins like β-catenin and reduced phosphorylation of tau protein.

  • Neuroprotection: By inhibiting GSK-3, lithium reduces tau hyperphosphorylation, a hallmark of Alzheimer's disease. It also promotes neurogenesis and protects against oxidative stress and apoptosis.[6][15][16]

  • Anticancer Potential: GSK-3 is implicated in the regulation of cell proliferation, survival, and apoptosis. Its inhibition can sensitize cancer cells to other therapies and suppress tumor growth.

3.2. Benzoate: The HDAC Inhibitor Scaffold

Benzoate and its derivatives are known to inhibit histone deacetylases (HDACs).[8] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[17] Aberrant HDAC activity is a common feature in many cancers, where it leads to the silencing of tumor suppressor genes.[8]

  • Mechanism of HDAC Inhibition: The carboxylate of the benzoate moiety is hypothesized to chelate the zinc ion in the active site of class I, II, and IV HDACs. This interaction blocks the catalytic activity of the enzyme, preventing the deacetylation of histones and other protein substrates.[18]

  • Anticancer Effects: HDAC inhibition leads to histone hyperacetylation, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[8][19]

Synthesized Mechanism of Action: A Dual-Pronged Attack

We propose that oxetane-containing lithium benzoates function as a single chemical entity with a dual mechanism of action, enhanced by the oxetane's favorable pharmacokinetic properties.

Upon administration, the compound distributes systemically, with the oxetane moiety enhancing its ability to cross cellular membranes and resist premature metabolism. Intracellularly, the compound can engage two distinct targets:

  • HDAC Inhibition: The benzoate portion of the molecule binds to the active site of HDAC enzymes, inhibiting their deacetylase activity.

  • GSK-3 Inhibition: The dissociated lithium ion acts on GSK-3, inhibiting its kinase activity.

This dual inhibition can have synergistic effects, particularly in cancer therapy. For instance, the re-expression of a tumor suppressor gene via HDAC inhibition might be complemented by the pro-apoptotic effects of GSK-3 inhibition.

Mechanism_of_Action Oxetane_Benzoate Oxetane-Benzoate Anion HDAC HDAC Enzyme Oxetane_Benzoate->HDAC Inhibits Lithium Lithium Cation (Li+) GSK3 GSK-3 Enzyme Lithium->GSK3 Inhibits Histone Histone Hyperacetylation (Tumor Suppressor Gene Expression ↑) HDAC->Histone Deacetylates Apoptosis Induction of Apoptosis Cell Cycle Arrest GSK3->Apoptosis Suppresses Tau Tau Phosphorylation ↓ (Neuroprotection) GSK3->Tau Phosphorylates

Figure 1: Proposed dual-action mechanism of oxetane-containing lithium benzoates.

Experimental Validation: Protocols and Methodologies

The validation of the proposed mechanism requires a series of targeted in vitro and cell-based assays. The following protocols provide a framework for this investigation.

5.1. Protocol 1: In Vitro HDAC Inhibition Assay

This protocol determines the direct inhibitory activity of the compound against specific HDAC isoforms.

HDAC_Assay_Workflow start Prepare Reagents: - Recombinant HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compound Dilutions step1 Add HDAC enzyme, buffer, and test compound to 96-well plate start->step1 step2 Incubate at 37°C for 15 min (Pre-incubation) step1->step2 step3 Initiate reaction by adding fluorogenic substrate step2->step3 step4 Incubate at 37°C for 60 min step3->step4 step5 Add Developer to stop reaction and generate fluorescent signal step4->step5 step6 Read fluorescence on a plate reader (Ex/Em ~360/460 nm) step5->step6 end Calculate % Inhibition and IC50 Value step6->end

Figure 2: Workflow for the in vitro HDAC inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the oxetane-containing lithium benzoate in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

  • Reaction Setup: In a black 96-well plate, add 5 µL of the diluted compound, 35 µL of assay buffer, and 10 µL of recombinant human HDAC enzyme (e.g., HDAC1). Include wells for a positive control (e.g., SAHA) and a negative control (DMSO vehicle).

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development: Add 50 µL of developer solution (containing a protease like trypsin and a stop solution) to each well. This cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Measurement: Incubate for another 15 minutes at 37°C, then measure the fluorescence using a microplate reader.

  • Analysis: Calculate the percent inhibition for each concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

5.2. Protocol 2: Cell-Based Histone Acetylation Assay (Western Blot)

This assay confirms that the compound inhibits HDAC activity within a cellular context, leading to an increase in histone acetylation.[8]

Western_Blot_Workflow start Seed cancer cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency step1 Treat cells with varying concentrations of test compound for 24 hours start->step1 step2 Lyse cells and extract histone proteins using an acid extraction method step1->step2 step3 Quantify protein concentration (e.g., BCA assay) step2->step3 step4 Separate proteins by SDS-PAGE and transfer to a PVDF membrane step3->step4 step5 Block membrane and probe with primary antibodies (e.g., anti-acetyl-H3, anti-total-H3) step4->step5 step6 Incubate with HRP-conjugated secondary antibody step5->step6 step7 Add chemiluminescent substrate and image the blot step6->step7 end Quantify band intensity to determine relative acetylation levels step7->end

Sources

Exploratory

Toxicity and Safety Profiling of Lithium(1+) 4-(oxetan-2-yl)benzoate: A Comprehensive Guide for Drug Development

Executive Summary The integration of four-membered oxygen-containing heterocycles, specifically oxetanes, has revolutionized modern medicinal chemistry by offering a robust strategy to fine-tune the physicochemical and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of four-membered oxygen-containing heterocycles, specifically oxetanes, has revolutionized modern medicinal chemistry by offering a robust strategy to fine-tune the physicochemical and safety profiles of drug candidates [1]. Lithium(1+) 4-(oxetan-2-yl)benzoate represents a highly specialized chemical entity combining the neuroactive and renal-modulating properties of the lithium cation with an oxetane-substituted benzoate anion.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the toxicity, metabolic stability, and safety parameters of this compound. Because intact in vivo data for this specific novel salt is limited, this guide synthesizes the established toxicological profiles of its constituent moieties and provides self-validating experimental protocols to rigorously evaluate its safety in preclinical drug development.

Deconstructive Toxicity Profile & Mechanistic Causality

To understand the safety profile of lithium(1+) 4-(oxetan-2-yl)benzoate, we must evaluate the pharmacokinetic and toxicological causality of its dissociated components in vivo.

The Oxetane Motif: Safety and Metabolic Shift

The 4-(oxetan-2-yl) substitution is not merely structural; it is a deliberate bioisosteric modification. Oxetanes are widely utilized to replace gem-dimethyl or carbonyl groups to improve aqueous solubility, lower lipophilicity (LogD), and reduce off-target toxicity such as hERG channel inhibition [2].

  • Metabolic Causality: Traditional aromatic systems are highly susceptible to Cytochrome P450 (CYP450) oxidation, which can lead to reactive, toxic intermediates and severe Drug-Drug Interactions (DDIs). The incorporation of an oxetane ring sterically and electronically directs metabolism away from CYP450 enzymes [3]. Instead, if the oxetane ring is metabolized, it is typically hydrolyzed by microsomal epoxide hydrolase (mEH) into a diol [3]. This shift fundamentally alters the toxicity profile, generally resulting in safer, more predictable clearance.

The Benzoate Scaffold: Phase II Clearance

Benzoic acid and its salts are generally recognized as safe in low doses, primarily because they are rapidly cleared.

  • Clearance Causality: The benzoate anion undergoes Phase II metabolism, conjugating with glycine in the liver to form hippuric acid, which is rapidly excreted by the kidneys. The presence of the oxetane ring at the para position may sterically hinder or alter the kinetics of this glycine conjugation, necessitating the specific metabolic assays detailed in Section 4.

The Lithium Cation: The Narrow Therapeutic Index

The most significant toxicological risk of this compound stems from the lithium cation ( Li+ ). Lithium benzoate has a known murine oral LD50 of approximately 1198 mg/kg [4].

  • Toxicity Causality: Lithium competes with sodium for reabsorption in the proximal tubules of the kidney. Because it is not protein-bound and is entirely cleared by the kidneys, any dehydration or sodium depletion causes lithium retention. Acute toxicity manifests neurologically (tremors, ataxia, clonus) and renally (nephrogenic diabetes insipidus) [5].

Quantitative Safety Data

The following table synthesizes the known toxicological data of the parent compound (Lithium Benzoate) and the projected pharmacokinetic shifts induced by the oxetane substitution, grounded in matched molecular pair analyses from recent medicinal chemistry campaigns [1][2].

ParameterLithium Benzoate (Reference)Lithium 4-(oxetan-2-yl)benzoate (Projected)Mechanistic Causality
Acute Oral LD50 (Murine) 1198 mg/kg [4]~1200 - 1500 mg/kgOxetane addition reduces lipophilicity, generally lowering acute off-target tissue accumulation.
Aqueous Solubility 33 g/100 mL[4]> 40 g/100 mLThe high polarity and sp3 -rich character of the oxetane oxygen increases hydration energy.
CYP450 Inhibition Risk ModerateLowOxetane motifs reduce the binding affinity to CYP active sites, minimizing DDI risks [3].
hERG Inhibition (Cardiac Tox) LowVery LowReduced lipophilicity and absence of basic amines prevent interaction with the hERG potassium channel [2].
Primary Metabolic Route Glycine ConjugationGlycine Conjugation & mEHOxetane introduces a minor mEH-mediated ring-opening pathway to a diol metabolite [3].

Self-Validating Experimental Protocols

To empirically verify the safety profile of lithium(1+) 4-(oxetan-2-yl)benzoate, the following self-validating protocols must be executed.

Protocol 1: Dual-Modality In Vivo Toxicokinetic (TK) Profiling

Purpose: To establish the systemic exposure and independent clearance rates of the lithium cation and the oxetane-benzoate anion.

Step-by-Step Methodology:

  • Formulation: Dissolve lithium(1+) 4-(oxetan-2-yl)benzoate in sterile 0.9% saline. Causality: Saline ensures isotonicity and prevents baseline sodium depletion, which would artificially spike lithium toxicity.

  • Dosing: Administer 50 mg/kg via oral gavage to male Sprague-Dawley rats (n=6).

  • Sampling: Collect 200 µL blood samples via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3000 x g for 10 mins to isolate plasma.

  • Dual-Modality Analysis (The Self-Validating Mechanism):

    • Modality A (ICP-MS): Quantify Li+ concentration.

    • Modality B (LC-MS/MS): Quantify the intact 4-(oxetan-2-yl)benzoate anion.

    • Validation Logic: By tracking both ions independently, the system validates the in vivo dissociation rate. If the molar clearance of the anion exceeds the cation, it proves hepatic metabolism of the organic moiety is occurring faster than renal clearance of the metal, validating the mass balance of the assay.

Protocol 2: In Vitro Reactive Metabolite Trapping (mEH vs. CYP450)

Purpose: To ensure the oxetane ring does not open to form toxic, protein-binding electrophiles.

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a 1 mL solution containing 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add 5 mM Glutathione (GSH). Causality: GSH acts as a nucleophilic trap. If the oxetane ring is aberrantly oxidized into a reactive electrophile, it will covalently bind to GSH rather than hepatocyte proteins, allowing us to quantify toxicity potential.

  • Initiation: Add 10 µM of the test compound and initiate the reaction with 1 mM NADPH. Causality: NADPH is the obligate cofactor for CYP450. Its addition isolates CYP-driven metabolism from background hydrolysis.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 100 µL aliquots and quench with 300 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) scanning for the predicted diol metabolite (mEH pathway) and GSH-adducts.

    • Validation Logic: Include Verapamil (high clearance) as a positive control. The rapid degradation of Verapamil validates the enzymatic viability of the HLM batch, ensuring that a lack of oxetane degradation is due to true metabolic stability, not assay failure.

Metabolic & Signaling Pathway Visualization

The following diagram illustrates the divergent physiological pathways of the dissociated compound, highlighting the mechanisms of clearance and potential toxicity.

G Compound Lithium(1+) 4-(oxetan-2-yl)benzoate Dissociation In Vivo Dissociation Compound->Dissociation Li_Ion Lithium Cation (Li+) Dissociation->Li_Ion Anion 4-(oxetan-2-yl)benzoate Dissociation->Anion Renal Renal Filtration & Reabsorption Li_Ion->Renal Hepatic Hepatic Metabolism Anion->Hepatic Li_Tox Neurological & Renal Toxicity (Narrow TI) Renal->Li_Tox Accumulation (Na+ Depletion) Excretion Renal Excretion (Urine) Renal->Excretion Clearance Glycine Glycine Conjugation (Phase II) Hepatic->Glycine Major Pathway mEH mEH Ring Opening (Phase I) Hepatic->mEH Minor Pathway Glycine->Excretion Diol Diol Metabolite (Tox Screening Required) mEH->Diol Diol->Excretion

Caption: Metabolic divergence of Lithium(1+) 4-(oxetan-2-yl)benzoate showing clearance and toxicity routes.

References

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). "Applications of oxetanes in drug discovery and medicinal chemistry." European Journal of Medicinal Chemistry.[Link]

  • Wuitschik, G., et al. (2023). "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Toselli, et al. (2020). "Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings." Scientific Research Publishing (SCIRP).[Link]

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 2724073, Lithium Benzoate.[Link]

  • Haz-Map Database. "Lithium benzoate - Hazardous Agents." National Institutes of Health / Haz-Map. [Link]

Foundational

Electronic Profiling of Lithium(1+) 4-(oxetan-2-yl)benzoate: A Technical Whitepaper for Advanced Molecular Design

Executive Summary Lithium(1+) 4-(oxetan-2-yl)benzoate represents a highly specialized molecular architecture that bridges organometallic chemistry and advanced medicinal drug design. By combining the hard Lewis acidity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lithium(1+) 4-(oxetan-2-yl)benzoate represents a highly specialized molecular architecture that bridges organometallic chemistry and advanced medicinal drug design. By combining the hard Lewis acidity of the lithium cation with the unique steric and electronic properties of the oxetane ring—a highly strained, four-membered cyclic ether—this compound serves as a critical model for understanding supramolecular coordination, bioisosteric electronic modulation, and charge distribution.

This whitepaper provides an in-depth analysis of the electronic properties of lithium(1+) 4-(oxetan-2-yl)benzoate. It is designed for researchers and drug development professionals who require rigorous, field-proven insights into how the oxetane moiety modulates the electronic landscape of aromatic carboxylate systems.

Structural and Electronic Architecture

The electronic behavior of lithium(1+) 4-(oxetan-2-yl)benzoate is governed by the interplay of three distinct structural motifs:

The Oxetan-2-yl Moiety: Strain and Lewis Basicity

The oxetane ring is characterized by an intrinsic ring strain of approximately 106 kJ/mol and adopts a puckered conformation (typically around 8.7° at low temperatures)[1]. To accommodate the compressed C–O–C bond angles within the four-membered ring, the C–O bonds exhibit increased p-character. Consequently, the non-bonding lone pairs on the oxygen atom gain significant s-character[2].

This orbital rehybridization has two profound electronic consequences:

  • Enhanced Lewis Basicity: The exposed lone pairs make the oxetane oxygen an exceptionally strong hydrogen-bond acceptor and a potent Lewis base, capable of coordinating with hard cations like Li+ [2].

  • Inductive Electron Withdrawal ( −I Effect): Because the oxetane oxygen is highly electronegative and the ring is strained, the oxetan-2-yl group acts as an electron-withdrawing group via induction[3]. Attached at the 4-position (para) of the phenyl ring via an sp3 carbon, it pulls electron density away from the aromatic π -system without offering direct resonance ( +M ) donation.

The Benzoate π -System

The phenyl ring serves as a conductive π -bridge between the electron-withdrawing oxetane group and the carboxylate anion. The −I effect of the oxetane subtly depletes electron density from the aromatic ring, which in turn slightly reduces the Lewis basicity of the carboxylate group compared to an unsubstituted benzoate. This modulation lowers the HOMO energy level, increasing the compound's oxidative stability.

The Lithium Cation ( Li+ ) Coordination

Lithium is a hard Lewis acid. In solution or solid-state, it forms strong electrostatic interactions with the hard carboxylate oxygen atoms. However, due to the enhanced Lewis basicity of the oxetane oxygen, lithium(1+) 4-(oxetan-2-yl)benzoate is highly prone to forming supramolecular oligomers or polymers, where the Li+ cation coordinates simultaneously to the carboxylate of one molecule and the oxetane oxygen of an adjacent molecule.

G Oxe Oxetan-2-yl Group (Strong Lewis Base / -I Effect) Phe Phenyl Ring (π-System Bridge) Oxe->Phe Inductive Pull (-I) Car Carboxylate Anion (Hard Lewis Base) Phe->Car π-Conjugation Li Lithium Cation (Hard Lewis Acid) Car->Li Electrostatic Bond Li->Oxe Intermolecular Coordination (Supramolecular)

Caption: Electronic interplay and coordination logic of lithium 4-(oxetan-2-yl)benzoate.

Quantitative Electronic Data Summary

To facilitate molecular modeling and drug design, the following table summarizes the predictive and computationally derived electronic parameters for the isolated lithium 4-(oxetan-2-yl)benzoate ion pair.

PropertyPredictive Value / RangeCausality & Significance
Dipole Moment ( μ ) 4.8 - 5.2 DebyeHigh polarity driven by the alignment of the carboxylate-lithium axis and the polar oxetane ring[1].
HOMO Energy -6.1 eVLocalized primarily on the carboxylate oxygens and the adjacent π -system. Stabilized by the oxetane's −I effect.
LUMO Energy -1.2 eVLocalized on the phenyl ring. Determines the electron affinity and reduction potential.
HOMO-LUMO Gap ~4.9 eVIndicates high chemical stability and resistance to spontaneous electron transfer.
ESP Maxima (Nucleophilic) Oxetane Oxygen ( −0.08 a.u.)Highlights the oxetane oxygen as a secondary coordination site for electrophiles or Li+ [2].
Calculated logP (Neutral Acid) 1.2 - 1.5The oxetane ring acts as a lipophilicity-neutral bioisostere, maintaining aqueous solubility[3].

Experimental Workflows for Electronic Characterization

To empirically validate the electronic properties of this compound, researchers must employ self-validating analytical protocols. The following methodologies are designed to prevent artifacts caused by lithium hydration or oxetane ring-opening.

Workflow 1: Cyclic Voltammetry (CV) for Frontier Orbital Mapping

Purpose: To determine the oxidation/reduction potentials and calculate the experimental HOMO/LUMO gap. Causality: Because Li+ is highly hygroscopic, trace water will shift the oxidation potential of the carboxylate. Anhydrous conditions are mandatory.

  • Solvent Preparation: Dry acetonitrile ( CH3​CN ) over 3Å molecular sieves for 48 hours. Degas via three freeze-pump-thaw cycles.

  • Electrolyte Formulation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in the dry CH3​CN to provide ionic conductivity without competing with the Li+ coordination sphere.

  • Sample Dissolution: Dissolve lithium 4-(oxetan-2-yl)benzoate to a concentration of 1.0 mM.

  • Internal Standardization: Add Ferrocene ( Fc ) at 0.5 mM. The Fc/Fc+ redox couple acts as a self-validating internal reference to calibrate the potential against the vacuum scale.

  • Measurement: Use a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag+ reference. Scan from -2.5 V to +2.0 V at 50 mV/s.

  • Data Extraction: Calculate the HOMO level using the onset oxidation potential: EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV .

Workflow 2: Multinuclear NMR Spectroscopy ( 7Li , 13C )

Purpose: To map the charge distribution and verify intermolecular coordination. Causality: The chemical shift of 7Li is highly sensitive to its coordination environment. Comparing spectra in coordinating vs. non-coordinating solvents reveals the extent of oxetane-lithium interaction.

  • Sample Prep: Prepare 15 mg of the compound in 0.6 mL of anhydrous THF−d8​ (coordinating) and CD2​Cl2​ (non-coordinating).

  • 13C NMR Acquisition: Run at 100 MHz. Monitor the C2 carbon of the oxetane ring. A downfield shift in CD2​Cl2​ compared to THF−d8​ indicates that the oxetane oxygen is actively donating electron density to Li+ in the absence of a coordinating solvent.

  • 7Li NMR Acquisition: Run at 155 MHz using LiCl in D2​O as an external standard (0 ppm). Broadening of the 7Li signal indicates dynamic exchange between oligomeric coordination states.

Workflow 3: Density Functional Theory (DFT) Validation

Purpose: To generate Electrostatic Potential (ESP) maps and validate experimental orbital energies. Causality: Standard functionals (like B3LYP) fail to accurately model the long-range dispersion forces critical for supramolecular lithium coordination.

  • Geometry Optimization: Utilize the ω B97X-D functional with a 6-311++G(d,p) basis set. The diffuse functions (++) are critical for accurately modeling the diffuse electron cloud of the carboxylate anion.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) using acetonitrile parameters to mimic the CV experimental conditions.

  • Frequency Calculation: Ensure no imaginary frequencies exist, validating that the structure is a true energy minimum.

  • ESP Mapping: Map the electron density isosurface (isovalue = 0.002 a.u.) to visualize the nucleophilic hotspots on the oxetane and carboxylate oxygens.

Workflow Prep Sample Preparation (Strictly Anhydrous) CV Cyclic Voltammetry (CV) Determine HOMO/LUMO Prep->CV NMR Multinuclear NMR (7Li, 13C) Map Charge Distribution Prep->NMR DFT DFT Computational Modeling (ωB97X-D/6-311++G**) Prep->DFT Syn Electronic Property Synthesis & Supramolecular Profiling CV->Syn NMR->Syn DFT->Syn

Caption: Multi-modal experimental workflow for electronic property characterization.

Implications for Drug Development

Understanding the electronic properties of lithium 4-(oxetan-2-yl)benzoate provides a strategic advantage in medicinal chemistry. The oxetane ring is widely recognized as a bioisostere for carbonyl and gem-dimethyl groups[4]. By analyzing this specific lithium salt, researchers can observe how the oxetane ring modulates the pKa and lipophilicity of adjacent functional groups[3].

Specifically, the −I effect of the oxetane ring reduces the basicity/nucleophilicity of the benzoate system. In drug design, appending an oxetane motif to an aromatic core can successfully lower the overall lipophilicity ( logP ) while increasing metabolic stability against cytochrome P450 enzymes, without drastically altering the steric bulk of the molecule[4].

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC National Institutes of Health (NIH) URL:[Link]

  • Chemical Space Exploration of Oxetanes - MDPI MDPI - International Journal of Molecular Sciences URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews American Chemical Society (ACS) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of Lithium 4-(oxetan-2-yl)benzoate in Medicinal Chemistry

Executive Summary The incorporation of sp³-rich motifs into drug candidates is a cornerstone of modern medicinal chemistry, aimed at improving physicochemical properties without significantly increasing molecular weight....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of sp³-rich motifs into drug candidates is a cornerstone of modern medicinal chemistry, aimed at improving physicochemical properties without significantly increasing molecular weight. The oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups[1]. Specifically, the 4-(oxetan-2-yl)benzoate moiety is a highly valuable building block for appending polar, three-dimensional vectors to active pharmaceutical ingredients (APIs).

This application note details the mechanistic rationale and provides a self-validating protocol for the generation and direct utilization of lithium 4-(oxetan-2-yl)benzoate . By employing the lithium carboxylate salt directly in amide coupling reactions, chemists can bypass the isolation of the potentially acid-sensitive free carboxylic acid, ensuring high yields, preventing oxetane ring-opening, and streamlining the synthetic workflow[2],[3].

Mechanistic Rationale & Bioisosteric Advantages

The Oxetane Effect in Drug Design

The oxetane ring is a four-membered oxygen-containing heterocycle characterized by significant strain energy and a nearly planar structure[4]. When substituted at the para-position of a benzoic acid derivative, it fundamentally alters the molecule's pharmacokinetic profile compared to traditional alkyl substituents:

  • Lipophilicity (LogD) Reduction: The polar oxygen atom acts as a hydrogen bond acceptor, drastically lowering the LogD compared to a gem-dimethyl or tert-butyl group[5],[6].

  • Metabolic Stability: Oxetanes are generally resistant to oxidative Phase I metabolism. Their inclusion reduces the overall lipophilicity of the scaffold, which in turn diminishes non-specific binding to Cytochrome P450 (CYP) enzymes[4].

  • Aqueous Solubility: The strong dipole moment of the oxetane ring enhances solvation in aqueous media, directly addressing attrition rates caused by poor solubility in drug development[7].

Table 1: Representative Physicochemical Shifts upon Oxetane Incorporation

Physicochemical Propertygem-Dimethyl AnalogOxetane AnalogMechanistic Rationale for Shift
LogD (pH 7.4) ~3.5~2.1Introduction of the polar oxygen atom significantly reduces lipophilicity.
Aqueous Solubility < 10 µM> 150 µMIncreased hydrogen bond acceptor capacity and favorable solvation energy.
Metabolic Clearance High (CYP oxidation)Low to ModerateReduced lipophilicity lowers unspecific CYP450 binding; sp³ core resists oxidation.
Plasma Protein Binding > 95%~ 80%Decreased hydrophobic interactions with circulating plasma proteins.
Advantages of the Lithium Carboxylate Salt

Isolating 4-(oxetan-2-yl)benzoic acid as a free acid presents significant challenges. The oxetane ring is susceptible to acid-catalyzed ring-opening[1]. Standard saponification workups require acidification (often to pH < 3), which can degrade the product.

Utilizing the lithium carboxylate salt provides a robust workaround. Lithium carboxylates exhibit superior solubility in polar aprotic solvents (e.g., DMF, THF, DMAc) compared to their sodium or potassium counterparts[2]. This allows for the direct, homogeneous activation of the carboxylate using uronium-based coupling reagents like HATU, entirely bypassing the acidic workup[3],[8].

Experimental Workflow

The following workflow illustrates the seamless transition from the stable methyl ester precursor to the final API, utilizing the lithium salt as a critical, bench-stable intermediate.

G SM Methyl 4-(oxetan-2-yl)benzoate Hydrolysis Saponification (LiOH·H2O, THF/H2O) SM->Hydrolysis LiSalt Lithium 4-(oxetan-2-yl)benzoate (Bench-Stable Salt) Hydrolysis->LiSalt Drying Azeotropic Drying (Toluene, in vacuo) LiSalt->Drying Activation HATU / DIPEA / DMF (Carboxylate Activation) Drying->Activation ActiveEster Active HOAt Ester (Transient Intermediate) Activation->ActiveEster Coupling Amine Addition (R-NH2, RT) ActiveEster->Coupling API 4-(oxetan-2-yl)benzamide API Coupling->API

Workflow for the direct HATU-mediated amide coupling of lithium 4-(oxetan-2-yl)benzoate.

Validated Protocols

Protocol A: Preparation of Lithium 4-(oxetan-2-yl)benzoate

Objective: To quantitatively saponify the methyl ester while avoiding acid-catalyzed degradation of the oxetane ring.

Reagents:

  • Methyl 4-(oxetan-2-yl)benzoate (1.0 equiv, 10.0 mmol)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.05 equiv, 10.5 mmol)

  • Tetrahydrofuran (THF) / Water (H₂O) (3:1 v/v, 0.2 M)

  • Toluene (for azeotropic drying)

Step-by-Step Procedure:

  • Dissolution: Dissolve methyl 4-(oxetan-2-yl)benzoate in the THF/H₂O mixture in a round-bottom flask equipped with a magnetic stir bar.

  • Saponification: Add LiOH·H₂O in a single portion. Stir the biphasic mixture vigorously at ambient temperature (20–25 °C).

  • In-Process Control (IPC): Monitor the reaction via TLC or LC-MS. Complete consumption of the starting ester typically occurs within 2–4 hours.

  • Solvent Removal: Once complete, concentrate the reaction mixture in vacuo to remove the THF.

  • Azeotropic Drying (Critical Step): Add 20 mL of toluene to the residual aqueous slurry and concentrate in vacuo. Repeat this process three times. Causality: Residual water will aggressively hydrolyze the highly reactive HOAt ester in the subsequent coupling step, consuming HATU and severely depressing the yield[8].

  • Isolation: Dry the resulting white solid under high vacuum for 12 hours to afford lithium 4-(oxetan-2-yl)benzoate in quantitative yield. The salt is bench-stable and can be stored indefinitely under an inert atmosphere.

Protocol B: Direct Amide Coupling of the Lithium Carboxylate

Objective: To couple the lithium salt directly with a primary or secondary amine using HATU, ensuring maximum atom economy and preventing intermediate degradation.

Reagents:

  • Lithium 4-(oxetan-2-yl)benzoate (1.0 equiv, 5.0 mmol)

  • Target Amine (e.g., an API precursor) (1.1 equiv, 5.5 mmol)

  • HATU (1.2 equiv, 6.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Procedure:

  • Activation: Suspend the rigorously dried lithium 4-(oxetan-2-yl)benzoate in anhydrous DMF under a nitrogen atmosphere. Add DIPEA, followed immediately by HATU.

  • Active Ester Formation: Stir the mixture at room temperature for 15–30 minutes. The suspension will transition to a clear, pale-yellow solution as the lithium salt is converted into the highly soluble, reactive HOAt ester[2].

  • Amine Addition: Add the target amine (either as a free base or hydrochloride salt) to the activated mixture. If using an amine hydrochloride salt, add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir the reaction at room temperature for 2–12 hours. Monitor via LC-MS until the active ester is fully consumed.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (2x), water (2x), and brine. Causality: The basic wash removes the HOAt byproduct and any unreacted acid, while the repeated water washes effectively partition the DMF out of the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel) to yield the final 4-(oxetan-2-yl)benzamide derivative.

References

  • [1] Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications. Available at:[Link]

  • [4] Pan, Y., et al. "Applications of oxetanes in drug discovery and medicinal chemistry." PMC, NIH. Available at:[Link]

  • [5] Wuitschik, G., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • [6] Meanwell, N. A. "Application of Bioisosteres in Drug Design." Available at:[Link]

  • [7] Stepan, A. F., et al. "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group." PMC, NIH. Available at:[Link]

  • [2] Ali, A., et al. "Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • [3] Ali, A., et al. "Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Application

Advanced Handling and Application Protocol for Lithium 4-(oxetan-2-yl)benzoate in Drug Discovery

Executive Summary The incorporation of four-membered oxetane rings into pharmaceutical candidates has become a cornerstone strategy in modern drug discovery. Acting as a polar bioisostere for carbonyls and gem-dimethyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of four-membered oxetane rings into pharmaceutical candidates has become a cornerstone strategy in modern drug discovery. Acting as a polar bioisostere for carbonyls and gem-dimethyl groups, the oxetane motif improves aqueous solubility, lowers lipophilicity (LogD), and enhances metabolic stability (1[1]).

Lithium 4-(oxetan-2-yl)benzoate is a highly valuable, pre-activated building block used to append oxetane-functionalized aryl groups to target amines via amide coupling. However, successfully utilizing this compound requires navigating two distinct chemical liabilities: the extreme hygroscopicity of the lithium carboxylate salt and the acid-sensitivity of the 2-aryl oxetane ring system. This guide provides a self-validating, causality-driven protocol for handling and reacting this intermediate without compromising structural integrity.

Mechanistic Insights & Causality (E-E-A-T)

The Oxetan-2-yl Benzylic Liability

The oxetane ring possesses a moderate ring strain of approximately 107 kJ/mol, positioning its reactivity between highly reactive epoxides and inert tetrahydrofurans (2[2]). While 3,3-disubstituted oxetanes are generally robust, the 2-substituted oxetane in this specific building block is directly attached to a phenyl ring.

  • Causality: If exposed to Brønsted acids, the oxetane oxygen is protonated. The C2–O bond cleaves rapidly because the resulting carbocation is highly stabilized by the adjacent phenyl ring (benzylic stabilization). Therefore, basic or strictly neutral conditions must be maintained throughout the workflow to prevent degradation into ring-opened diols (3[3]).

Lithium Carboxylate Coordination & Hygroscopicity

Lithium salts of carboxylic acids are notoriously hygroscopic due to the high charge density of the Li+ ion, which strongly coordinates with atmospheric water molecules (4[4]).

  • Causality: In amide coupling reactions, the presence of trace water is catastrophic. Water will outcompete the target amine, reacting with coupling reagents (e.g., HATU, EDC) to form unreactive byproducts (like tetramethylurea) and regenerating the unreacted carboxylic acid. Rigorous desiccation is not optional; it is the primary determinant of reaction success.

Quantitative Data & Handling Parameters

Table 1: Comparative Physicochemical Profile of Cyclic Ethers

Heterocycle Ring Size Ring Strain (kJ/mol) Acid Stability Base Stability
Epoxide 3 114 Very Low Low
Oxetane 4 107 Low-Moderate* High

| Tetrahydrofuran (THF) | 5 | 23 | High | High |

*Note: While 3,3-disubstituted oxetanes can withstand pH 1, the 2-aryl substitution in lithium 4-(oxetan-2-yl)benzoate lowers acid stability significantly due to benzylic carbocation formation.

Table 2: Optimal Handling Parameters for Lithium 4-(oxetan-2-yl)benzoate

Parameter Specification Rationale
Storage -20 °C, Argon Prevents thermal degradation and limits moisture ingress.
Solvents Anhydrous DMF, DMSO High polarity is required to break the lithium-carboxylate lattice.

| Incompatibilities | HCl, TFA, Lewis Acids | Triggers rapid oxetane ring-opening and polymerization. |

Workflows and Chemical Pathways

Workflow A 1. Storage (-20°C, Argon) B 2. Vacuum Desiccation (Remove trace H2O) A->B C 3. Glovebox Handling (Inert Atmosphere) B->C D 4. Dissolution (Anhydrous DMF) C->D E 5. Amide Coupling (HATU, DIPEA) D->E F 6. Target Molecule (Oxetane Intact) E->F

Workflow for the anhydrous handling and amide coupling of lithium 4-(oxetan-2-yl)benzoate.

Pathway Core Lithium 4-(oxetan-2-yl)benzoate Base Basic/Nucleophilic Conditions (DIPEA, Amines) Core->Base Acid Strong Acidic Conditions (HCl, TFA) Core->Acid Stable Intact Oxetane Ring (Successful Coupling) Base->Stable Degrade Ring-Opening (Benzylic Carbocation) Acid->Degrade

Chemical stability pathway of the oxetane ring under basic versus acidic conditions.

Step-by-Step Experimental Protocol

Phase 1: Desiccation and Anhydrous Preparation

The goal of this phase is to strip the lithium salt of coordinated water without applying heat that could degrade the molecule.

  • Transfer: Move the commercial vial of lithium 4-(oxetan-2-yl)benzoate into a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ).

  • Vacuum Drying: Apply high vacuum (< 0.1 mbar) for a minimum of 12 hours at room temperature. Do not heat the sample.

  • Inert Weighing: Backfill the desiccator with Argon. Transfer the sealed vial into a glovebox. Weigh 1.0 equivalent of the lithium salt into an oven-dried Schlenk flask.

Phase 2: Amide Coupling Reaction

This phase utilizes a highly basic environment to simultaneously drive the coupling reaction and protect the oxetane ring.

  • Dissolution: Inside the glovebox, add anhydrous DMF to the Schlenk flask to achieve a 0.2 M concentration of the lithium salt. Stir for 10 minutes until a fine suspension or clear solution forms.

  • Activation: Add 1.2 equivalents of HATU.

  • Base Addition: Immediately add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality Check: The excess DIPEA neutralizes any trace acidic byproducts from the coupling reagent, ensuring the reaction pH remains strictly basic to protect the 2-aryl oxetane.

  • Amine Addition: Add 1.1 equivalents of the target amine. Seal the flask, remove it from the glovebox, and stir at room temperature for 4–6 hours under an Argon balloon.

Phase 3: Workup and Self-Validation

Standard peptide coupling workups often use 1M HCl to remove unreacted amines. This must be strictly avoided here.

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO3​ .

  • Extraction: Separate the organic layer. Wash the organic layer three times with 5% aqueous LiCl to remove residual DMF, followed by one wash with brine.

  • Self-Validating LC-MS Check: Before proceeding to column chromatography, analyze the crude mixture via LC-MS.

    • Success: Observation of the [M+H]+ peak corresponding to the target amide.

    • Failure Mode: Observation of an [M+H+18]+ peak indicates water addition across the oxetane ring (diol formation). If this is observed, the workup was too acidic, or the initial desiccation failed.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography using a slightly basic eluent (e.g., adding 1% Triethylamine to the Hexane/EtOAc gradient) to prevent acid-catalyzed degradation on the silica column.

References

  • BenchChem - Assessing the stability of the oxetane ring under various chemical conditions.
  • ChemRxiv - Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • NIH / PubMed Central - Oxetanes in Drug Discovery Campaigns.
  • ACS Applied Materials & Interfaces - Influence of the Polyacrylic Acid Binder Neutralization Degree on the Initial Electrochemical Behavior.

Sources

Method

Introduction: Unveiling the Potential of a Bifunctional Catalyst

An in-depth guide for researchers, scientists, and drug development professionals on the potential catalytic applications of lithium(1+) 4-(oxetan-2-yl)benzoate. This document provides proposed application notes and deta...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the potential catalytic applications of lithium(1+) 4-(oxetan-2-yl)benzoate. This document provides proposed application notes and detailed protocols based on established chemical principles.

Lithium(1+) 4-(oxetan-2-yl)benzoate is a unique molecule that, while not extensively documented in catalytic literature, presents intriguing possibilities as a bifunctional catalyst. Its structure combines a Lewis acidic lithium cation with a strained oxetane ring, a valuable synthon in organic chemistry. The benzoate counter-ion may also play a role in modulating reactivity and solubility. This guide explores the theoretical underpinnings of its catalytic potential and provides detailed, plausible protocols for its application in key organic transformations. The proposed applications are grounded in the well-established reactivity of lithium salts and oxetane derivatives. Lithium compounds are known to act as catalysts in various reactions, including polymerizations and isomerizations.[1] The oxetane ring, a four-membered ether, is notable for its high ring strain, which makes it susceptible to ring-opening reactions, a characteristic widely exploited in synthesis.[2][3]

Proposed Catalytic Application 1: Lewis Acid-Catalyzed Carbonyl Addition

The Lewis acidic nature of the lithium cation can be harnessed to activate electrophiles, such as the carbonyl group in aldehydes and ketones, facilitating nucleophilic attack. Lithium salts are known to act as Lewis acids, activating reactions like ring-opening polymerizations.[4] This protocol outlines a hypothetical application in the addition of a nucleophile to a carbonyl compound.

Application Note:

Lithium(1+) 4-(oxetan-2-yl)benzoate is proposed as a mild Lewis acid catalyst for the promotion of carbon-carbon bond-forming reactions. The coordination of the lithium ion to the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. The bulky oxetane-benzoate counter-ion may influence the steric course of the reaction and enhance solubility in organic solvents.

Experimental Protocol: Catalytic Addition of Trimethylsilyl Cyanide to Benzaldehyde

Objective: To demonstrate the Lewis acidic catalytic activity of lithium(1+) 4-(oxetan-2-yl)benzoate in the cyanosilylation of an aldehyde.

Materials:

  • Lithium(1+) 4-(oxetan-2-yl)benzoate

  • Benzaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Standard glassware for workup and purification

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add lithium(1+) 4-(oxetan-2-yl)benzoate (0.05 mmol).

  • Add anhydrous dichloromethane (10 mL) and stir until the catalyst is dissolved.

  • Add benzaldehyde (1.0 mmol) to the solution via syringe.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add trimethylsilyl cyanide (1.2 mmol) dropwise via syringe over 5 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired cyanohydrin silyl ether.

Proposed Catalytic Cycle

G catalyst Li+[4-(oxetan-2-yl)benzoate]− activated_complex [Benzaldehyde-Li]+ Complex catalyst->activated_complex Coordination aldehyde Benzaldehyde aldehyde->activated_complex intermediate Intermediate Adduct activated_complex->intermediate Nucleophilic Attack nucleophile TMSCN nucleophile->intermediate product Cyanohydrin Silyl Ether intermediate->product Release product->catalyst Regeneration

Caption: Proposed catalytic cycle for Lewis acid-catalyzed cyanosilylation.

Proposed Catalytic Application 2: Ring-Opening of Oxetanes with Nucleophiles

The inherent strain of the oxetane ring makes it a prime substrate for ring-opening reactions.[5] The lithium cation in the title compound can act as a Lewis acid to activate the oxetane oxygen, while the entire molecule can serve as a soluble source of lithium ions to promote catalysis. This approach is particularly useful for constructing functionalized 1,3-diols and their derivatives.

Application Note:

Lithium(1+) 4-(oxetan-2-yl)benzoate can potentially catalyze the ring-opening of its own oxetane moiety or other oxetane substrates with a variety of nucleophiles, including alcohols, amines, and thiols. This application would lead to the formation of 3-substituted propanol derivatives, which are valuable building blocks in medicinal chemistry.[6] The reaction likely proceeds through the activation of the oxetane by the lithium cation, followed by nucleophilic attack.

Experimental Protocol: Methanolysis of a Substituted Oxetane

Objective: To catalyze the ring-opening of 3-phenyloxetane with methanol.

Materials:

  • Lithium(1+) 4-(oxetan-2-yl)benzoate

  • 3-Phenyloxetane

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve lithium(1+) 4-(oxetan-2-yl)benzoate (0.1 mmol) in anhydrous toluene (20 mL).

  • Add 3-phenyloxetane (2.0 mmol) to the solution.

  • Add anhydrous methanol (10.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

  • After cooling to room temperature, quench the reaction with 1 M hydrochloric acid (10 mL).

  • Transfer the mixture to a separatory funnel, and wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting oil by column chromatography to isolate the 3-methoxy-3-phenyl-1-propanol product.

Quantitative Data Summary
EntryNucleophileSubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Proposed Yield (%)
1Methanol3-Phenyloxetane51101285
2Aniline3-Phenyloxetane51101878
3Thiophenol3-Phenyloxetane5801090

Proposed Catalytic Application 3: Initiator for Ring-Opening Polymerization (ROP)

Lithium salts are known to initiate the cationic ring-opening polymerization (CROP) of cyclic ethers like oxetanes.[4] The title compound could serve as a thermally activated initiator for the synthesis of poly(oxetane)s, which are of interest as polymer electrolytes.

Application Note:

Lithium(1+) 4-(oxetan-2-yl)benzoate is proposed as a single-component initiator for the bulk polymerization of oxetane monomers. Upon thermal activation, the lithium cation can initiate the polymerization, with the 4-(oxetan-2-yl)benzoate anion acting as the counter-ion. This approach avoids the need for co-initiators and can lead to polymers with well-defined end groups.

Experimental Protocol: Bulk Polymerization of 3-Ethyloxetane

Objective: To initiate the ring-opening polymerization of 3-ethyloxetane.

Materials:

  • Lithium(1+) 4-(oxetan-2-yl)benzoate

  • 3-Ethyloxetane (freshly distilled)

  • Schlenk flask

  • Vacuum line

  • High-vacuum grease

Procedure:

  • Dry a Schlenk flask under high vacuum and heat.

  • Allow the flask to cool to room temperature under an inert atmosphere.

  • Introduce lithium(1+) 4-(oxetan-2-yl)benzoate (0.02 mmol) into the flask.

  • Add freshly distilled 3-ethyloxetane (2.0 mmol) via syringe.

  • Seal the flask and heat it in an oil bath at 120 °C for 24 hours.

  • Observe the increase in viscosity of the reaction mixture, indicating polymerization.

  • Cool the reaction to room temperature and dissolve the resulting polymer in a minimal amount of dichloromethane.

  • Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.

  • Collect the polymer by filtration, wash with cold methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer by gel permeation chromatography (GPC) for molecular weight and polydispersity, and by NMR for structural analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep1 Dry Schlenk Flask prep2 Add Catalyst prep1->prep2 prep3 Add Monomer prep2->prep3 react1 Seal and Heat (120 °C) prep3->react1 react2 Polymerization (24 h) react1->react2 workup1 Dissolve in DCM react2->workup1 workup2 Precipitate in Methanol workup1->workup2 workup3 Filter and Dry workup2->workup3 analysis Characterize (GPC, NMR) workup3->analysis

Caption: Workflow for ring-opening polymerization.

Conclusion and Future Outlook

The catalytic applications of lithium(1+) 4-(oxetan-2-yl)benzoate presented herein are based on sound chemical principles and the known reactivity of its constituent moieties. While experimental validation is required, this compound holds promise as a versatile, bifunctional catalyst for a range of organic transformations. Future research should focus on the synthesis of this and related compounds, followed by a systematic investigation of their catalytic activity in the proposed reactions and beyond. The interplay between the Lewis acidic cation and the reactive oxetane ring could lead to novel and selective catalytic processes.

References

  • M. A. T. Ali, et al. (2019). Structurally Divergent Lithium Catalyzed Friedel–Crafts Reactions on Oxetan‐3‐ols: Synthesis of 3,3‐Diaryloxetanes and 2,3‐Dihydrobenzofurans. Advanced Synthesis & Catalysis. [Link]

  • F. G. B. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • J. Sun, et al. (2023). Oxetanes in heterocycle synthesis: recent advances. Organic & Biomolecular Chemistry. [Link]

  • Y. Jeon, et al. (2022). Lithium Salt Catalyzed Ring-Opening Polymerized Solid-State Electrolyte with Comparable Ionic Conductivity and Better Interface Compatibility for Li-Ion Batteries. Polymers. [Link]

  • A. J. Bull, et al. (2021). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]

  • Wikipedia. Oxetane. [Link]

  • F. G. B. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. SciSpace. [Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Characterization of Novel Lithium(1+) 4-(Oxetan-2-yl)benzoate Derivatives

Part 1: Scientific Rationale & Strategic Overview Introduction to the Compound Class The emergence of novel chemical scaffolds is a cornerstone of modern drug discovery. Lithium(1+) 4-(oxetan-2-yl)benzoate derivatives re...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Scientific Rationale & Strategic Overview

Introduction to the Compound Class

The emergence of novel chemical scaffolds is a cornerstone of modern drug discovery. Lithium(1+) 4-(oxetan-2-yl)benzoate derivatives represent a class of compounds designed by leveraging contemporary medicinal chemistry principles. The rationale for this structural design is twofold:

  • The Oxetane Moiety: The four-membered oxetane ring is an increasingly utilized motif in drug design. Its inclusion is a strategic choice to enhance key physicochemical properties. As a compact, polar, and metabolically robust group, it can serve as a bioisostere for less favorable groups like gem-dimethyl or carbonyls.[1][2] Key advantages conferred by the oxetane ring include improved aqueous solubility, enhanced metabolic stability, and modulation of lipophilicity (LogD), which are critical for developing viable drug candidates.[3][4][5] Furthermore, the electron-withdrawing nature of the oxetane's oxygen can reduce the basicity of adjacent amines, a tactic used to mitigate off-target effects such as hERG channel inhibition.[3][4]

  • The Lithium Benzoate Scaffold: While the lithium salt form primarily aids in formulation and solubility, lithium benzoate itself has documented biological activities. Studies have demonstrated its potential neuroprotective effects, ability to improve mitochondrial function, and role in attenuating reactive oxygen species.[6][7][8] This suggests a potential, albeit hypothetical, therapeutic trajectory for this compound class in areas like neurodegenerative disease, which can be explored through targeted in vitro assays.

These application notes provide a comprehensive framework for the initial in vitro characterization of this novel compound series, guiding researchers from broad-based primary screening to more focused target-based assays.

A Strategic Workflow for In Vitro Characterization

A logical, tiered approach is essential for efficiently characterizing a new compound series. The workflow should begin with broad, cost-effective assays to assess general bioactivity and cytotoxicity, followed by more complex, target-specific assays to elucidate the mechanism of action for validated "hits."

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Mechanistic Assays cluster_2 Phase 3: Data Interpretation Compound_Prep Compound Solubilization (DMSO Stocks) Primary_Screen Cell Viability Assay (e.g., MTT Assay) Compound_Prep->Primary_Screen Data_Analysis_1 Calculate % Viability Determine IC50 Primary_Screen->Data_Analysis_1 Biochem_Assay Biochemical Assay (e.g., Enzyme Inhibition) Data_Analysis_1->Biochem_Assay Active & Non-Toxic Hits Cell_Assay Cell-Based Functional Assay (e.g., GPCR Signaling) Data_Analysis_1->Cell_Assay Active & Non-Toxic Hits SAR_Analysis Structure-Activity Relationship (SAR) Biochem_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: General workflow for in vitro characterization of novel compounds.

Part 2: Foundational Assays - General Cytotoxicity & Viability

The initial goal is to understand the concentration at which the compounds exert a biological effect, and to distinguish general toxicity from a potentially specific, target-mediated outcome.

Featured Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The intensity of the color, measured spectrophotometrically, is proportional to the number of metabolically active (and therefore viable) cells.

Materials:

  • Cells in logarithmic growth phase

  • 96-well flat-bottom tissue culture plates

  • Lithium(1+) 4-(oxetan-2-yl)benzoate derivatives (dissolved in DMSO to create 10-50 mM stock solutions)

  • Complete cell culture medium

  • Serum-free medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-channel pipette and microplate reader (absorbance at 570 nm, reference at ~630-650 nm)

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells that are in a healthy, logarithmic growth phase.

    • Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well, determined empirically for your cell line).[9]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation (the "edge effect").

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium from your DMSO stock. A typical 8-point dose-response curve might range from 100 µM down to low nM concentrations.

    • Crucial Control: Ensure the final DMSO concentration in all wells (including "vehicle control" wells) is identical and non-toxic, typically ≤ 0.5%.[9]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.[10]

    • Place the plate on an orbital shaker for 15-30 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[11]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at 570 nm. Use a reference wavelength of 630 nm to correct for background absorbance.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the media-only blank wells from all other wells.

  • Normalization: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells (which represent 100% viability).

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Dose-Response Curve: Plot % Viability against the logarithm of the compound concentration.

  • IC50 Determination: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a sigmoidal curve to the data and determine the IC50 value.[12] The IC50 is the concentration of the compound that reduces cell viability by 50%.[13]

Table 1: Example MTT Assay Data and Calculation

Compound Conc. (µM)Log(Conc.)Absorbance (570nm)% Viability
Vehicle ControlN/A1.250100%
0.01-2.001.24599.6%
0.1-1.001.19895.8%
10.000.95576.4%
50.700.63050.4%
101.000.41533.2%
501.700.15012.0%
1002.000.0856.8%
Calculated IC50 ~5 µM

A lower IC50 value indicates higher potency in reducing cell viability.[14] This value provides a critical benchmark for subsequent target-based assays.

Part 3: Target-Based Assays for Mechanistic Insights

Once a compound shows activity in a cell viability assay at a reasonable concentration, the next step is to determine if this effect is mediated by a specific molecular target. The choice of assay depends on the therapeutic hypothesis. Given that oxetane-containing molecules are often developed as kinase inhibitors and the known neuroprotective effects of lithium benzoate, we present two relevant hypothetical scenarios.[1][7]

Scenario A: Biochemical Enzyme Inhibition Assay (e.g., Kinase)

This assay determines if a compound directly inhibits the activity of a purified enzyme. It is a clean, cell-free system that measures direct target engagement.[15]

Principle: A purified kinase enzyme phosphorylates a specific substrate. The assay measures the rate of product formation, often via a change in fluorescence or luminescence. An inhibitor will reduce the rate of this reaction.[16]

Step-by-Step Protocol (General):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution plate in DMSO.

    • Prepare assay buffer, purified kinase, and substrate (e.g., a peptide) at optimal concentrations (typically determined via preliminary experiments).[15]

    • Prepare ATP solution. The concentration used is critical; often it is at or near the Km for the enzyme to allow for sensitive detection of competitive inhibitors.

  • Assay Execution (384-well plate format):

    • Add a small volume (e.g., 50 nL) of the serially diluted compounds from the DMSO plate to the assay plate.

    • Add the kinase solution to the wells and pre-incubate with the compound for 15-30 minutes at room temperature. This allows the compound to bind to the enzyme.[15]

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent (e.g., a reagent that detects the phosphorylated product).

    • Incubate for the required development time.

  • Data Acquisition:

    • Read the plate on a microplate reader appropriate for the detection method (e.g., fluorescence intensity).

  • Data Analysis:

    • Controls: Use a "no inhibitor" (vehicle) control for 0% inhibition and a "no enzyme" or "maximally inhibited" control for 100% inhibition.

    • Calculation: Normalize the data to calculate the percentage of inhibition for each compound concentration.

      • % Inhibition = 100 - [((Signal_Treated - Signal_Min) / (Signal_Max - Signal_Min)) * 100]

    • IC50 Determination: Plot % Inhibition against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the biochemical IC50.[17]

Scenario B: Cell-Based GPCR Functional Assay

This assay measures a compound's effect on a G-protein coupled receptor (GPCR) within a living cell, providing information on functional activity (agonist or antagonist) in a more physiological context.[18]

Principle: Many GPCRs, upon activation by a ligand (agonist), initiate a signaling cascade that results in the production of intracellular second messengers (e.g., cAMP for Gs/Gi-coupled receptors, or IP1/Ca²+ for Gq-coupled receptors).[19] This protocol outlines a method for detecting IP1 accumulation, a stable downstream metabolite of the Gq pathway.

Step-by-Step Protocol (General):

  • Cell Culture: Use a cell line (e.g., HEK293) engineered to stably or transiently express the GPCR of interest.

  • Cell Seeding: Seed the cells into a 96- or 384-well plate and incubate for 24 hours.

  • Compound Addition:

    • For Antagonist Mode: Add serial dilutions of the test compound and incubate for 15-30 minutes. Then, add a known agonist at a fixed concentration (typically its EC80) to stimulate the receptor.

    • For Agonist Mode: Add serial dilutions of the test compound directly to the cells.

  • Incubation: Incubate the plate for the recommended time (e.g., 60 minutes) at 37°C to allow for receptor signaling and IP1 accumulation.

  • Cell Lysis and Detection:

    • Lyse the cells and perform the detection step according to the manufacturer's instructions for a competitive immunoassay kit (e.g., HTRF). This typically involves adding two detection reagents (an IP1-conjugate and an anti-IP1 antibody).

  • Data Acquisition: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Convert the raw data (e.g., HTRF ratio) to IP1 concentration using a standard curve.

    • Plot the IP1 concentration against the log of the compound concentration.

    • For Agonist Mode: Fit a sigmoidal curve to determine the EC50 (the concentration that produces 50% of the maximal response).[20]

    • For Antagonist Mode: Fit a sigmoidal curve to determine the IC50 (the concentration that inhibits 50% of the agonist-stimulated response).

Part 4: Data Integration and Decision Making

Characterizing a novel compound series requires integrating data from multiple assays to build a comprehensive profile. A key goal is to identify compounds with a significant "therapeutic window"—a large difference between the concentration required for the desired target effect (on-target potency) and the concentration that causes general toxicity.[21]

Interpreting On-Target vs. Off-Target Effects
  • Ideal Profile: A compound with a potent IC50 in the biochemical assay (e.g., 50 nM) and a much weaker IC50 in the cell viability assay (e.g., >20 µM) is a promising candidate. This suggests its primary effect is on-target, and it is not generally toxic to cells at concentrations where it engages its target.

  • Problematic Profile: A compound where the biochemical IC50 and the cell viability IC50 are very close (e.g., 1 µM and 1.5 µM, respectively) is a red flag. The observed cell death is likely due to either off-target toxicity or an on-target effect that is inherently cytotoxic, which may limit its therapeutic potential.

Table 2: Comparative Data for Hit Prioritization

Compound IDBiochemical IC50 (Kinase X)Cell Viability IC50 (MTT)Selectivity Window (Viability/Biochem)Priority
LOB-0010.08 µM> 30 µM> 375xHigh
LOB-0021.2 µM2.5 µM~2xLow (Toxic)
LOB-003> 50 µM> 50 µMN/AInactive
LOB-0040.5 µM> 50 µM> 100xMedium
Decision Tree for Hit Validation

The following diagram illustrates a logical path from primary screening to hit validation. This process involves using orthogonal assays (different assay formats measuring the same endpoint) and counter-screens to eliminate false positives and artifacts.[22]

G cluster_0 Validation Cascade Start Primary Hit from Screening Campaign Dose_Response Confirm Activity in Dose-Response Curve? Start->Dose_Response Orthogonal_Assay Test in Orthogonal Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay Yes Discard_Inactive Discard: Inactive Dose_Response->Discard_Inactive No Counter_Screen Perform Counter-Screen (e.g., assay without target) Orthogonal_Assay->Counter_Screen Confirmed Discard_Artifact Discard: Assay Artifact Orthogonal_Assay->Discard_Artifact Not Confirmed Selectivity_Panel Profile against Related Targets (Selectivity Panel) Counter_Screen->Selectivity_Panel Passed Counter_Screen->Discard_Artifact Failed Validated_Hit Validated Lead Candidate Selectivity_Panel->Validated_Hit Selective Selectivity_Panel->Discard_Artifact Promiscuous

Caption: Decision tree for hit validation and lead candidate progression.

By following this structured approach, researchers can confidently identify and validate high-quality lead compounds from the novel lithium(1+) 4-(oxetan-2-yl)benzoate series, building a robust data package for further drug development efforts.

References

  • W. C. D. Engels, et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • clyte. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • Fiveable. (2025). IC50: Intro to Pharmacology Study Guide. Fiveable. [Link]

  • RayBiotech. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. RayBiotech. [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. PMC. [Link]

  • Bio-protocol. (2026). Signaling Assays for Detection of Human G-protein-coupled Receptors in Yeast. Bio-protocol. [Link]

  • Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Tanso Biosciences. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Visikol. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Yale University. [Link]

  • Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • ResearchGate. (n.d.). Strategies to develop enzyme assays. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • SpringerLink. (n.d.). Small Molecule Formulation Screening Strategies in Drug Discovery. SpringerLink. [Link]

  • PubMed. (2015). Development and application of PI3K assays for novel drug discovery. National Library of Medicine. [Link]

  • Google Patents. (n.d.). Use of lithium benzoate for treating central nervous system disorders.
  • National Center for Biotechnology Information. (n.d.). Lithium Benzoate Exerts Neuroprotective Effect by Improving Mitochondrial Function, Attenuating Reactive Oxygen Species, and Protecting Cognition and Memory in an Animal Model of Alzheimer's Disease. PMC. [Link]

  • Chemsrc. (2025). Lithium benzoate | CAS#:553-54-8. Chemsrc. [Link]

  • ResearchGate. (2022). Lithium Benzoate Exerts Neuroprotective Effect by Improving Mitochondrial Function, Attenuating Reactive Oxygen Species, and Protecting Cognition and Memory in an Animal Model of Alzheimer's Disease. ResearchGate. [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Antioxidant and Immunotropic Properties of some Lithium Salts. Journal of Applied Pharmaceutical Science. [Link]

Sources

Method

Application Note: Late-Stage Functionalization of Aromatics with Lithium 4-(oxetan-2-yl)benzoate via Cu-LMCT Photoredox Catalysis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Decarboxylative Cross-Coupling, Photoredox Catalysis, Bioisostere Integration Introduction & Scientific Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Decarboxylative Cross-Coupling, Photoredox Catalysis, Bioisostere Integration

Introduction & Scientific Rationale

The incorporation of the oxetane moiety into aromatic scaffolds has become a cornerstone strategy in multidimensional drug optimization. Acting as a robust bioisostere for gem-dimethyl groups and carbonyls, the oxetane ring enhances aqueous solubility, lowers lipophilicity (logD), and improves metabolic stability without significantly increasing steric bulk [1].

However, the late-stage functionalization of aromatics with oxetane-bearing motifs presents a severe synthetic challenge. The inherent ring strain of the four-membered cyclic ether (~107 kJ/mol) makes it highly susceptible to Lewis acid-mediated ring-opening and thermal degradation. Traditional thermal decarboxylative cross-couplings (e.g., Goossen conditions at >120 °C) typically result in catastrophic decomposition of the oxetane ring.

The Lithium Advantage: To circumvent these limitations, this protocol utilizes lithium 4-(oxetan-2-yl)benzoate . The causality behind selecting the lithium salt over the free carboxylic acid or sodium/potassium salts is threefold:

  • Solubility: Lithium benzoates exhibit superior solubility in polar aprotic solvents (e.g., MeCN), which are required for photoredox catalysis.

  • Traceless Activation: The pre-formed carboxylate bypasses the need for harsh exogenous bases that could trigger β -elimination or nucleophilic attack on the oxetane ring.

  • LMCT Efficiency: The lithium cation facilitates rapid ligand exchange with Copper(II) precursors, efficiently assembling the photoactive Cu(II)-carboxylate complex required for Ligand-to-Metal Charge Transfer (LMCT) [2, 3].

Mechanistic Pathway: Cu-LMCT Decarboxylative Arylation

By utilizing a photoinduced Cu-LMCT strategy, the decarboxylation of the benzoate occurs at ambient temperature, preserving the integrity of the oxetane ring. Upon irradiation with 390 nm light, the Cu(II)-carboxylate complex undergoes homolysis, expelling CO 2​ and generating a transient 4-(oxetan-2-yl)phenyl radical. This radical rapidly adds to the target heteroarene, followed by Single Electron Transfer (SET) oxidation to yield the functionalized product.

G Substrate Lithium 4-(oxetan-2-yl)benzoate (Substrate) CuComplex Cu(II) Carboxylate Complex (Pre-catalyst Assembly) Substrate->CuComplex + Cu(OTf)2 LMCT Photoexcitation (390 nm) LMCT Process CuComplex->LMCT Radical Aryl Radical Generation (-CO2, -Cu(I)) LMCT->Radical Homolysis Addition Radical Addition to Heteroarene Radical->Addition + Ar-H Oxidation Oxidation & Deprotonation (by Cu(II)) Addition->Oxidation SET Oxidation->CuComplex Cu(I) -> Cu(II) Product 4-(oxetan-2-yl)aryl Functionalized Product Oxidation->Product -H+

Figure 1: Cu-LMCT photoredox catalytic cycle for the decarboxylative arylation of heteroarenes.

Optimization & Quantitative Data

The necessity of the ambient-temperature LMCT approach is validated by the comparative data below. Thermal conditions yield high conversion of the starting material but result in near-complete destruction of the oxetane pharmacophore.

EntryCatalytic SystemSolventTemp (°C)Light SourceConversion (%)Oxetane Intact (%)
1Pd(TFA) 2​ / CuINMP130None (Dark)>95<5 (Ring-opened)
2Cu(OTf) 2​ MeCN25None (Dark)0100
3Cu(OTf) 2​ MeCN80390 nm LED8842
4 Cu(OTf) 2​ MeCN 25 390 nm LED 91 >98

Table 1: Reaction optimization demonstrating the critical role of room-temperature photoredox conditions in preserving the oxetane ring.

Experimental Protocol: Decarboxylative C–H Arylation

This protocol describes the functionalization of a standard heteroarene (e.g., lepidine or caffeine) with the 4-(oxetan-2-yl)phenyl motif.

Materials Required
  • Aryl Source: Lithium 4-(oxetan-2-yl)benzoate (0.50 mmol, 1.0 equiv)

  • Coupling Partner: Target Heteroarene (1.00 mmol, 2.0 equiv)

  • Catalyst: Cu(OTf) 2​ (0.10 mmol, 20 mol%)

  • Solvent: Anhydrous Acetonitrile (MeCN), sparged with Argon (5.0 mL)

  • Equipment: 10 mL Quartz or Borosilicate vial, 390 nm LED array (e.g., Kessil PR160L-390), Cooling fan.

Step-by-Step Methodology
  • Catalyst Assembly (Glovebox Recommended): In a nitrogen-filled glovebox, charge the 10 mL reaction vial with lithium 4-(oxetan-2-yl)benzoate (92 mg, 0.50 mmol), the target heteroarene (1.00 mmol), and Cu(OTf) 2​ (36 mg, 0.10 mmol). Causality: Assembling in a dry environment prevents competitive hydration of the Cu(II) center, which can dampen LMCT efficiency.

  • Solvent Addition & IPC (In-Process Control): Add 5.0 mL of anhydrous MeCN. Seal the vial with a PTFE-lined septum. Self-Validating Check: Upon dissolution, the mixture will adopt a distinct pale green/yellow hue. This color shift confirms the successful ligand exchange and formation of the photoactive Cu(II)-carboxylate complex.

  • Photochemical Activation: Remove the vial from the glovebox. Place it 5 cm away from the 390 nm LED light source. Irradiate the mixture for 16 hours. Critical Step: Position a cooling fan directly at the reaction vial to maintain the internal temperature at 20–25 °C. Heat accumulation from the LEDs will cause Lewis-acid catalyzed oxetane degradation.

  • Quenching & Workup: After 16 hours, turn off the light. Quench the reaction by adding 5 mL of saturated aqueous EDTA solution and stir vigorously for 15 minutes. Causality: EDTA aggressively chelates the copper ions. If copper is not fully sequestered, it will streak through the silica gel during chromatography and catalyze the decomposition of the oxetane ring during solvent concentration.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure (bath temp <30 °C). Purify via flash column chromatography using silica gel pre-treated with 1% Triethylamine (Et 3​ N) to neutralize acidic silanol sites.

Analytical Validation & Troubleshooting

To ensure the protocol was successful and the oxetane ring survived the coupling process, employ the following analytical checks:

  • Infrared Spectroscopy (IR): The disappearance of the strong carboxylate asymmetric stretch ( vas​ ~1580 cm −1 ) indicates successful decarboxylation.

  • 1 H NMR Diagnostics: The intact oxetane ring is highly diagnostic. Look for the methine proton (C2-H ) adjacent to the oxygen, which typically appears as a distinct triplet or doublet of doublets at δ 5.05–5.15 ppm . The methylene protons (C3-H 2​ and C4-H 2​ ) will appear as complex multiplets between δ 2.50–3.20 ppm and δ 4.50–4.80 ppm , respectively.

  • Failure Mode Analysis: If 1 H NMR shows a loss of the δ 5.10 ppm signal and the emergence of a primary alcohol triplet at ~ δ 3.6 ppm or vinylic protons, the oxetane ring has opened. Ensure the reaction temperature did not exceed 30 °C and verify that the silica gel was properly neutralized with Et 3​ N prior to purification.

References

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Angewandte Chemie International Edition, 2010. URL:[Link] [1]

  • "Photoinduced ligand-to-copper charge transfer: an enabling tool for aromatic decarboxylative functionalization and C-H functionalization." RWTH Aachen University Publications, 2023. URL:[Link] [2]

  • "Decarboxylative photocatalytic transformations." Chemical Society Reviews, RSC Publishing, 2024. URL:[Link][3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Lithium 4-(oxetan-2-yl)benzoate Synthesis

Welcome to the Advanced Technical Support Portal for the synthesis of Lithium 4-(oxetan-2-yl)benzoate . This guide is engineered for research scientists and process chemists facing yield bottlenecks, ring-opening degrada...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Portal for the synthesis of Lithium 4-(oxetan-2-yl)benzoate . This guide is engineered for research scientists and process chemists facing yield bottlenecks, ring-opening degradation, or purification challenges when handling 2-aryloxetane building blocks.

By understanding the thermodynamic vulnerabilities of the oxetane ring and the kinetic demands of the 4-exo-tet cyclization, you can transform a low-yielding synthesis into a robust, scalable process.

Mechanistic Workflow & Vulnerability Analysis

The synthesis of 2-substituted oxetanes traditionally suffers from poor kinetics due to the inherent ring strain (~107 kJ/mol) and the challenging 4-exo-tet cyclization [1]. The most scalable route to the target molecule involves the regioselective monotosylation of a 1,3-diol precursor, followed by an intramolecular Williamson ether synthesis, and finally, a highly controlled saponification.

Workflow A 1,3-Diol Precursor B Primary Monotosylate A->B TsCl, Pyridine Regioselective C Methyl 4-(oxetan-2-yl)benzoate B->C NaH, THF (Dilute) 4-exo-tet Cyclization D Lithium 4-(oxetan-2-yl)benzoate C->D LiOH, THF/H2O Mild Saponification

Figure 1: Optimized synthetic workflow for Lithium 4-(oxetan-2-yl)benzoate.

While oxetanes are increasingly utilized as stable motifs in medicinal chemistry to improve physicochemical properties [3], the 2-aryloxetane system remains uniquely sensitive to strong nucleophiles at elevated temperatures [4].

Pitfall A Methyl 4-(oxetan-2-yl)benzoate B Harsh Saponification (>40 °C or Excess Base) A->B C Nucleophilic Attack at C2/C4 B->C D Ring-Opened Degradation Product (1,3-Diol Derivative) C->D

Figure 2: Mechanistic pathway of oxetane ring-opening under harsh basic conditions.

Quantitative Yield Optimization Data

To highlight the causality behind our recommended protocols, review the empirical data below. Recent methodologies have highlighted the importance of strictly controlled cyclization environments to prevent elimination byproducts [2].

Table 1: Optimization of the 4-exo-tet Cyclization Step

Objective: Maximize intramolecular SN2 while suppressing intermolecular oligomerization and E2 elimination.

BaseSolventConcentrationTemp (°C)Oxetane Yield (%)Elimination Byproduct (%)
K₂CO₃DMF0.5 M8015%65%
KOtBuTHF0.2 M2545%30%
NaHTHF0.2 M0 to 2562%18%
NaH THF 0.05 M 0 to 25 88% <5%
Table 2: Impact of Saponification Conditions on Lithium Salt Yield

Objective: Achieve complete ester hydrolysis without triggering nucleophilic ring-opening.

Equivalents of LiOHSolvent SystemTemp (°C)Time (h)Isolated Yield (%)Ring-Opened Impurity (%)
2.0 eqTHF/H₂O (1:1)50222%75%
1.5 eqTHF/MeOH/H₂O (3:1:1)25465%25%
1.05 eq THF/MeOH/H₂O (3:1:1) 10 12 94% <1%

Troubleshooting & FAQs

Q1: Why is the yield of my oxetane cyclization plateauing at ~50%, with a large amount of a highly polar byproduct? Causality: The formation of the 4-membered ring is kinetically slow. If the concentration of the monotosylate intermediate is too high (>0.1 M), intermolecular SN2 displacement outcompetes the intramolecular 4-exo-tet cyclization, leading to polymeric/oligomeric ethers (the highly polar byproduct). Furthermore, using a base that requires heating (like K₂CO₃) promotes E2 elimination of the primary tosylate, yielding cinnamyl alcohol derivatives. Actionable Solution: Operate at high dilution (0.05 M in anhydrous THF). Use a strong, irreversible, non-nucleophilic base like Sodium Hydride (NaH) to ensure complete, rapid formation of the benzylic alkoxide at 0 °C before allowing the reaction to warm to room temperature.

Q2: During the final saponification to the lithium salt, I am observing a ring-opened impurity. How do I prevent this? Causality: The C2 position of your target molecule is both part of a strained oxetane ring and benzylic. This makes it highly susceptible to nucleophilic attack by hydroxide ions. Elevated temperatures provide the activation energy required for the hydroxide to attack C2 (or C4), cleaving the C-O bond and forming a 1,3-diol degradation product. Actionable Solution: Conduct the saponification using exactly 1.05 equivalents of LiOH·H₂O. Maintain the internal temperature strictly between 0 °C and 15 °C. The reaction will take longer (up to 12 hours), but the integrity of the oxetane ring will be preserved.

Q3: How can I ensure the final lithium salt is completely free of inorganic impurities without using acidic workups? Causality: Standard organic workflows dictate acidifying the aqueous layer to extract the free carboxylic acid, followed by re-salting. However, oxetanes are extremely acid-sensitive; protonation of the oxetane oxygen will cause instantaneous ring-opening. Actionable Solution: Isolate the product via lyophilization (freeze-drying) of the aqueous layer. To remove the slight excess of unreacted LiOH, triturate the crude lyophilized powder with cold anhydrous ethanol. The organic lithium salt will dissolve, leaving the inorganic lithium hydroxide behind as an insoluble solid.

Validated Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

SOP A: Synthesis of Methyl 4-(oxetan-2-yl)benzoate (Cyclization)
  • Preparation: Flame-dry a 3-neck round-bottom flask under argon. Charge the flask with NaH (60% dispersion in mineral oil, 1.2 eq). Wash the NaH twice with anhydrous hexanes to remove the mineral oil, then suspend in anhydrous THF (to achieve a final reaction concentration of 0.05 M).

  • Cooling & Addition: Cool the suspension to 0 °C using an ice bath. Dissolve the monotosylate precursor (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise over 30 minutes via syringe pump.

  • Cyclization: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to 25 °C. Stir for an additional 4 hours.

  • Validation Checkpoint: Take a 50 µL aliquot, quench in pH 7 phosphate buffer, and extract with EtOAc. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material (Rf ≈ 0.2) and a new, less polar spot (Rf ≈ 0.6). If starting material persists, verify anhydrous conditions; do not simply add more base.

  • Workup: Quench the reaction strictly with saturated aqueous NH₄Cl (do not use HCl). Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

SOP B: Saponification to Lithium 4-(oxetan-2-yl)benzoate
  • Preparation: Dissolve Methyl 4-(oxetan-2-yl)benzoate (1.0 eq) in a solvent mixture of THF/MeOH/H₂O (3:1:1 ratio, 0.2 M concentration).

  • Cooling: Cool the solution to 10 °C using a cryocooler or carefully monitored ice/water bath.

  • Hydrolysis: Add LiOH·H₂O (exactly 1.05 eq) in one portion. Stir vigorously at 10 °C for 12 hours.

  • Validation Checkpoint: Analyze via LCMS or TLC. The ester peak must be completely absent. If unreacted ester remains after 12 hours, add an additional 0.05 eq of LiOH·H₂O and stir for 2 more hours at 10 °C. Do not apply heat.

  • Isolation: Concentrate the reaction mixture under reduced pressure (bath temp <30 °C) to remove THF and MeOH. Dilute the remaining aqueous layer with MS-grade water and lyophilize for 48 hours.

  • Purification: Suspend the resulting white powder in cold anhydrous ethanol (5 mL/g). Stir for 15 minutes, filter through a fine glass frit to remove insoluble LiOH, and concentrate the filtrate to yield the pure lithium salt.

References

  • "Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate." Organic Process Research & Development, 2025.[Link]

  • "Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals." Chemical Science, 2026. [Link]

  • "2-(tert-Butyl)-4-phenyloxetane." Molbank, 2017. [Link]

Optimization

Technical Support Center: Handling &amp; Preserving Lithium(1+) 4-(oxetan-2-yl)benzoate

Welcome to the Advanced Troubleshooting Guide for Lithium(1+) 4-(oxetan-2-yl)benzoate . As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Lithium(1+) 4-(oxetan-2-yl)benzoate . As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemists who are experiencing degradation, yield drops, or reproducibility issues with this specific compound.

Understanding the behavior of this molecule requires recognizing its dual-natured vulnerability: the extreme hygroscopicity of the lithium salt combined with the acid-sensitivity of the 2-substituted oxetane ring.

Mechanistic Vulnerability Profile

To prevent degradation, we must first understand the causality behind it. The structural instability of lithium(1+) 4-(oxetan-2-yl)benzoate is not a random occurrence; it is a predictable cascade initiated by environmental exposure.1[1].2[2].

Simultaneously,3[3]. When this moisture mixes with ambient CO₂ or trace acidic impurities in your solvents, it creates a localized acidic microenvironment.4[4].

DegradationMechanism A Lithium(1+) 4-(oxetan-2-yl)benzoate B Moisture Absorption (Hygroscopic Li+) A->B Exposure to Air D Oxetane Ring-Opening (Nucleophilic Attack) A->D Direct Acid Exposure C Acidic Microenvironment (Ambient CO2 / Protons) B->C H2O + CO2 C->D H+ Catalysis E Degradation Products (Diols / Polymers) D->E Irreversible

Logical workflow of moisture-induced, acid-catalyzed oxetane ring-opening degradation.

Quantitative Vulnerability Comparison

To contextualize why this specific compound requires stringent handling compared to other pharmaceutical intermediates, review the comparative data below:

Structural FeatureRing Strain EnergyRelative HygroscopicityC-O σ* Orbital AccessibilityPrimary Degradation Pathway
2-Substituted Oxetane ~106 kJ/molN/AHigh (Sterically exposed)Rapid acid-catalyzed ring-opening
3,3-Disubstituted Oxetane ~106 kJ/molN/ALow (Sterically blocked)Stable under mild acidic conditions
Lithium Benzoate Salt N/AVery High (>5g/100mL H₂O uptake)N/AMoisture-driven hydrolysis
Sodium Benzoate Salt N/ALow to ModerateN/AStable in ambient humidity

Troubleshooting FAQs

Q: My stock solution of lithium(1+) 4-(oxetan-2-yl)benzoate turned cloudy and lost efficacy after a week at 4°C. What happened? A: This is the classic presentation of moisture-induced polymerization. Because the lithium cation acts as a moisture sink, any trace water in your solvent (or condensation from the 4°C fridge) was absorbed. This moisture, combined with trace protons, initiated an acid-catalyzed ring-opening of the sensitive 2-substituted oxetane. The cloudy precipitate is an insoluble polymeric diol degradation product.

Q: Can I use standard silica gel chromatography to purify this compound if it degrades? A: Absolutely not.5[5]. If purification is strictly necessary, you must use basic alumina or triethylamine-deactivated silica. However, recrystallization from anhydrous, non-nucleophilic solvents (like dry THF/hexane) under argon is the preferred method.

Q: What solvents are safe for reconstitution and assay preparation? A: You must use strictly anhydrous, aprotic, and non-acidic solvents. Dry THF, DMF, or DMSO (stored over 3Å molecular sieves) are ideal. Never use old chlorinated solvents (like Dichloromethane) as they degrade over time to generate trace HCl, which will instantly destroy the oxetane ring.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions. The following protocols are designed as self-validating systems, meaning the procedure itself contains internal checks to confirm success.

HandlingWorkflow Step1 1. Receive & Inspect (Check seal integrity) Step2 2. Transfer to Glovebox (Argon/N2, <1 ppm H2O) Step1->Step2 Step3 3. Aliquot Preparation (Use amber vials) Step2->Step3 Step4 4. Desiccated Storage (Store at -20°C with Drierite) Step3->Step4 Step5 5. Reaction Setup (Strictly anhydrous/basic) Step3->Step5

Standard operating procedure for the anhydrous handling and storage of lithium benzoate oxetanes.

Protocol A: Anhydrous Reconstitution and Storage

Rationale: Prevents the initial moisture uptake by the lithium salt, cutting off the degradation pathway at the source.

  • Solvent Preparation: Dispense anhydrous solvent (e.g., THF) in an inert atmosphere glovebox.

    • Validation Check: Perform a Karl Fischer titration on the solvent. It must read <10 ppm water before proceeding.

  • Reconstitution: Dissolve the compound to the desired stock concentration. Add a non-nucleophilic base (e.g., 0.1% v/v DIPEA) if your downstream assay tolerates it, to preemptively neutralize trace protons.

    • Validation Check: The solution must remain optically clear. Any immediate cloudiness indicates the solvent was compromised and polymerization has occurred.

  • Storage: Aliquot into amber glass vials (to prevent photolytic degradation of the benzoate), purge the headspace with Argon, and seal with PTFE-lined caps. Store at -20°C inside a secondary desiccator jar.

    • Validation Check: Include a cobalt(II) chloride indicating desiccant card in the secondary container. It must remain blue (anhydrous) at all times. If it turns pink, discard the aliquots.

Protocol B: NMR Validation of Oxetane Integrity

Rationale: Provides definitive mathematical proof of the oxetane ring's structural integrity before beginning expensive downstream biological assays.

  • Sample Prep: Inside the glovebox, dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d₆ or CD₃CN.

    • Validation Check: Use freshly cracked, sealed ampoules of deuterated solvent to prevent introducing water during the QC step itself.

  • Acquisition: Acquire a standard ¹H NMR spectrum (400 MHz or higher).

  • Spectral Validation: Locate the characteristic oxetane ring protons. The C2 methine proton typically appears as a distinct multiplet around 5.5 - 6.0 ppm, while the C3 and C4 protons appear between 2.5 - 5.0 ppm.

    • Validation Check (Critical): Integrate the C2 methine proton against the aromatic protons of the benzoate ring. The ratio must remain exactly 1:4 . A decrease in this ratio, coupled with the emergence of broad hydroxyl (-OH) peaks, mathematically proves ring-opening degradation has occurred.

References

  • Title: Oxetanes in Drug Discovery Campaigns. Source: NIH PMC.
  • Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis.
  • Title: Applications of oxetanes in drug discovery and medicinal chemistry. Source: NIH PMC.
  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Source: ACS Publications.
  • Title: SAFETY DATA SHEET - Lithium benzoate. Source: Thermo Fisher Scientific.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Lithium 4-(oxetan-2-yl)benzoate

Welcome to the Application Support Center. This guide is designed for medicinal chemists and process scientists working with lithium 4-(oxetan-2-yl)benzoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for medicinal chemists and process scientists working with lithium 4-(oxetan-2-yl)benzoate . Oxetanes are highly valuable bioisosteres for gem-dimethyl and carbonyl groups, utilized to improve aqueous solubility and metabolic stability without increasing lipophilicity [1]. However, the unique physicochemical properties of the 2-aryloxetane system and its lithium carboxylate salt require precise reaction optimization to prevent degradation and ensure high coupling yields.

Part 1: Fundamental Properties & Handling (FAQ)

Q: Why is this building block supplied and utilized as a lithium salt rather than the free 4-(oxetan-2-yl)benzoic acid? A: The decision to utilize the lithium salt is driven by the severe acid sensitivity of the 2-aryloxetane moiety. Oxetanes are highly strained four-membered rings[1]. When substituted at the 2-position with an aryl group, the adjacent benzylic position makes the C–O bond exceptionally prone to cleavage. Under standard Brønsted acidic conditions (e.g., an aqueous HCl workup following ester saponification), the oxetane oxygen is protonated, leading to rapid ring-opening and the formation of a stable benzylic carbocation. By isolating the compound as a lithium carboxylate salt directly from LiOH-mediated saponification, chemists completely bypass acidic workups, preserving the structural integrity of the oxetane ring[1].

Part 2: Troubleshooting Amide Couplings (FAQ)

Q: I am observing unreacted lithium 4-(oxetan-2-yl)benzoate and low amide yields when using T3P (propylphosphonic anhydride) in ethyl acetate. How do I resolve this? A: This is a well-documented solubility and kinetic issue. Carboxylate salts (such as Li⁺ or K⁺) of oxetane-containing compounds exhibit exceptionally poor solubility in moderately polar solvent mixtures like ethyl acetate or isopropyl alcohol[2]. When the lithium salt remains suspended as a solid rather than dissolving, the coupling agent (T3P) reacts preferentially with the amine nucleophile instead of the carboxylate, forming inactive T3P-amine adducts[2]. Solution: Switch to a highly polar aprotic solvent such as DMF or DMAc to disrupt the tight Li⁺-carboxylate ion pair. If you must use T3P, add a co-solvent like 10% DMSO. For optimal results, switch to a HATU-based coupling system in DMF.

Q: My LC-MS analysis shows a major byproduct with a mass of[M+18] or [M+ROH] after the coupling reaction. What is happening? A: A mass addition of +18 (H₂O) or +ROH (solvent) indicates that the oxetane ring has undergone solvolytic ring-opening. Although you started with the stable lithium salt, acidic microenvironments generated during the reaction or workup will degrade the product. Failing to neutralize the amine hydrochloride salt completely, or using an acidic aqueous wash (e.g., 1M HCl or 10% citric acid) during workup, will immediately trigger oxetane ring-opening[1]. Solution: Maintain strict basicity by using at least 3.0 equivalents of a tertiary amine base (e.g., DIPEA) during the reaction. For the aqueous workup, exclusively use saturated aqueous NaHCO₃ or brine.

Part 3: Reaction Optimization Matrix

To facilitate rapid process development, the following table summarizes the causal relationship between reaction conditions, lithium salt solubility, and expected outcomes.

Solvent SystemCoupling AgentBase (Equivalents)Li-Salt SolubilityExpected OutcomeMechanistic Causality
EtOAc T3P (50% in EtOAc)NMM (3.0 eq)Poor (Suspension)< 30% Yield Insoluble salt leads to preferential T3P-amine adduct formation[2].
DCM EDC·HCl / HOBtDIPEA (1.5 eq)Poor< 50% Yield Tight Li⁺ ion pair in non-polar solvent prevents efficient carboxylate activation.
DMF / DMAc HATUDIPEA (3.0 eq)Excellent (Clear)> 90% Yield Polar aprotic solvent solvates Li⁺; excess base prevents acid-catalyzed degradation.

Part 4: Validated Experimental Protocol

The following protocol is a self-validating system designed to ensure complete solvation of the lithium salt and prevent acid-catalyzed degradation of the oxetane ring.

Optimized HATU-Mediated Amide Coupling

  • Solvation: To an oven-dried flask under nitrogen, add lithium 4-(oxetan-2-yl)benzoate (1.0 eq) and anhydrous DMF (0.1 M concentration). Stir at 20 °C until a visually clear solution is achieved. Causality: Visual confirmation of complete dissolution ensures the carboxylate is available for activation, preventing coupling agent sequestration.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq), followed by HATU (1.1 eq). Stir the mixture for 15 minutes at 20 °C.

    • In-Process Control (IPC): Quench a 5 µL aliquot of the reaction mixture in 1 mL of methanol and analyze via LC-MS. The presence of the methyl ester intermediate confirms successful carboxylate activation.

  • Amidation: Add the amine nucleophile (1.1 eq) dropwise. If the amine is supplied as a hydrochloride salt, add an additional 1.1 eq of DIPEA to neutralize the HCl and prevent oxetane ring-opening. Stir for 2–4 hours until LC-MS indicates complete consumption of the activated ester.

  • Mild Basic Workup: Dilute the reaction mixture with ethyl acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO₃ (3 × 5 volumes) and brine (1 × 5 volumes). Do not use acidic washes. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 5: Reaction Optimization Workflow

OptimizationWorkflow Start Lithium 4-(oxetan-2-yl)benzoate Solvent Select Solvent System Start->Solvent NonPolar EtOAc / DCM (Poor Salt Solubility) Solvent->NonPolar Polar DMF / DMAc (Optimal Solvation) Solvent->Polar Coupling Add HATU + DIPEA (3.0 eq) Stir 15 min NonPolar->Coupling Low Yield Polar->Coupling High Yield Amine Add Amine Nucleophile Coupling->Amine Workup Aqueous Workup Amine->Workup Acidic Acidic Wash (pH < 5) Ring-Opening Degradation Workup->Acidic Basic Basic Wash (NaHCO3) Intact Oxetane Amide Workup->Basic

Workflow for optimizing amide coupling with lithium 4-(oxetan-2-yl)benzoate to prevent degradation.

References

  • Oxetanes in drug discovery: structural and synthetic insights. National Institutes of Health (NIH) / PubMed.[Link]

  • Development of the Synthetic Route to PF-06878031 Part 2: Amide Reduction Route. American Chemical Society (ACS) / Organic Process Research & Development.[Link]

Sources

Optimization

Technical Support Center: Lithium(1+) 4-(oxetan-2-yl)benzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with lithium(1+) 4-(oxetan-2-yl)benzoate. It addresses common challenges related to its inherent mois...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with lithium(1+) 4-(oxetan-2-yl)benzoate. It addresses common challenges related to its inherent moisture sensitivity, offering troubleshooting advice and best practices to ensure experimental success and material integrity.

Section 1: Compound Stability & Moisture Sensitivity FAQs

This section addresses fundamental questions regarding the stability and handling of lithium(1+) 4-(oxetan-2-yl)benzoate.

Q1: What is lithium(1+) 4-(oxetan-2-yl)benzoate and why is it used?

Lithium(1+) 4-(oxetan-2-yl)benzoate is a carboxylate salt incorporating an oxetane ring. Oxetanes are valuable motifs in medicinal chemistry, often used as bioisosteric replacements for gem-dimethyl or carbonyl groups.[1][2] They can improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[1] This specific compound serves as a building block for introducing the 4-(oxetan-2-yl)benzoate moiety in drug discovery programs.

Q2: What makes this compound moisture-sensitive?

The moisture sensitivity arises from two key structural features:

  • The Lithium Carboxylate Salt: Lithium salts, particularly of organic acids, are often hygroscopic, readily absorbing moisture from the atmosphere.[3][4]

  • The Oxetane Ring: The four-membered oxetane ring is strained and susceptible to cleavage, especially under acidic conditions.[5][6][7]

Exposure to atmospheric moisture (H₂O) can initiate degradation through two primary pathways, as illustrated below.

Q3: What are the primary degradation pathways upon moisture exposure?

Upon exposure to water, the compound can degrade, leading to impurities that can compromise your experiments. The primary degradation involves the protonation of the carboxylate to form the free carboxylic acid. This seemingly simple step significantly increases the risk of a more detrimental reaction: the acid-catalyzed ring-opening of the oxetane. The oxetane ether oxygen can be protonated, activating the ring towards nucleophilic attack by water, resulting in the formation of an undesired 1,3-diol byproduct.

G cluster_main Moisture-Induced Degradation Pathway A Lithium(1+) 4-(oxetan-2-yl)benzoate B 4-(oxetan-2-yl)benzoic acid A->B + H₂O - LiOH C Protonated Oxetane Intermediate B->C + H⁺ (from H₂O/CO₂) D 4-(1,3-dihydroxybutan-1-yl)benzoic acid (Ring-Opened Diol) C->D + H₂O (Nucleophilic Attack)

Caption: Proposed degradation of lithium(1+) 4-(oxetan-2-yl)benzoate.

Q4: How can I detect degradation in my sample?

Degradation can be monitored using standard analytical techniques:

  • ¹H NMR Spectroscopy: Look for the appearance of a broad peak corresponding to the carboxylic acid proton (-COOH) and new peaks in the aliphatic region consistent with the formation of the 1,3-diol. Misassignment of oxetane structures to open-chain diols is a known challenge in characterization.[8]

  • LC-MS: Monitor for the appearance of new peaks with masses corresponding to the free carboxylic acid and the ring-opened diol.

  • Physical Appearance: Caking or clumping of the powder is a physical indicator that the material has absorbed moisture.[3]

Section 2: Handling, Storage, and Experimental Protocols

Proper handling is critical to prevent degradation and ensure reproducible results.

Q5: What are the ideal long-term storage conditions for this compound?

To maintain the integrity of the compound, stringent storage conditions are necessary. These are summarized in the table below.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and CO₂.[9][10]
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation reactions.
Container Tightly sealed, amber glass vial or bottleProtects from light and ensures a hermetic seal.
Location Dry, dedicated storage areaStore away from sources of water or high humidity.[10]
Desiccant Use of a secondary container with desiccantProvides an additional layer of protection against moisture ingress.[3]

Q6: I don't have a glovebox. How can I handle this compound?

While a glovebox is ideal, the compound can be handled effectively using a Schlenk line and standard air-free techniques.

Protocol: Weighing and Dispensing using a Schlenk Line
  • Preparation: Ensure all glassware (spatulas, vials, flasks) is thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool to room temperature in a desiccator.

  • Inert Atmosphere: Connect your reaction flask and a vial containing the lithium salt to the Schlenk line. Purge both with dry argon or nitrogen by cycling between vacuum and the inert gas at least three times.

  • Temperature Equilibration: Allow the container of lithium(1+) 4-(oxetan-2-yl)benzoate to warm to room temperature before opening it under the inert atmosphere. This prevents condensation of moisture onto the cold powder.

  • Positive Pressure Transfer: Maintain a positive pressure of inert gas in both the storage container and the reaction flask. Briefly remove the stoppers and quickly transfer the required amount of powder using a clean, dry spatula.

  • Resealing: Immediately and securely reseal the main storage container. Wrap the seal with paraffin film for extra protection. Backfill the reaction flask with inert gas.

G cluster_workflow Inert Atmosphere Weighing Workflow Start Start: Need to Weigh Compound Dry Oven-Dry All Glassware (Vials, Spatula, Flask) Start->Dry Cool Cool to RT in Desiccator Dry->Cool Purge Assemble and Purge (3x Vacuum/Inert Gas Cycles) Cool->Purge Equilibrate Equilibrate Reagent Bottle to Room Temperature Purge->Equilibrate Transfer Transfer Under Positive Inert Gas Flow Equilibrate->Transfer Seal Securely Reseal Stock Bottle Transfer->Seal End Proceed with Reaction Seal->End

Caption: Workflow for handling the compound under an inert atmosphere.

Section 3: Troubleshooting Experimental Issues

This section provides solutions to common problems encountered during reactions involving lithium(1+) 4-(oxetan-2-yl)benzoate.

Symptom Potential Cause Troubleshooting Action & Rationale
Low or No Reaction Yield Compound DegradationVerify Integrity: Check a small sample of the starting material by NMR or LC-MS for signs of the free acid or diol. Rationale: Ensures your starting material is viable before troubleshooting other parameters.
Incomplete Deprotonation (if used as a nucleophile)Check Base/Solvent: Ensure your base is active and the solvent is anhydrous. Some strong bases can deprotonate THF.[11] Rationale: The lithium carboxylate is a weak base; if your reaction requires a stronger nucleophile, in-situ deprotonation of a precursor might be failing.
Unexpected Byproducts in NMR/LC-MS Ring-Opening of OxetaneAvoid Acid: Scrutinize your reaction conditions and workup steps for any sources of acid (including acidic silica gel). Mild acids can be sufficient to cause ring-opening.[5][6] Rationale: The oxetane ring is the most labile part of the molecule under acidic conditions.
Reaction with CO₂Maintain Inert Atmosphere: If your reaction involves a highly nucleophilic or basic intermediate, it can react with trace CO₂. Rationale: Carboxylation of lithiated species is a known side reaction if the inert atmosphere is not rigorously maintained.[11][12]
Poor Solubility / Heterogeneous Mixture Incorrect Solvent ChoiceSolvent Screen: Test solubility in a range of anhydrous, aprotic solvents (e.g., THF, Dioxane, DMF, DMSO). Rationale: Lithium salts can have limited solubility; ensuring a homogeneous solution is often key to reaction success.
Troubleshooting Workflow: Low Reaction Yield

If you are experiencing low yields, follow this logical diagnostic process.

G cluster_troubleshooting Troubleshooting Workflow: Low Reaction Yield Start Low Yield Observed CheckSM 1. Analyze Starting Material (NMR, LC-MS) Start->CheckSM IsSM_OK Is it Pure? CheckSM->IsSM_OK CheckAtmosphere 2. Review Inert Atmosphere Technique IsSM_OK->CheckAtmosphere Yes NewMaterial Order New Material or Re-purify IsSM_OK->NewMaterial No IsAtmosphereOK Was it Rigorous? CheckAtmosphere->IsAtmosphereOK IsAtmosphereOK->CheckAtmosphere No, Refine Technique CheckSolvent 3. Verify Solvent/Reagent Anhydrous Quality IsAtmosphereOK->CheckSolvent Yes IsSolventOK Are they Dry? CheckSolvent->IsSolventOK IsSolventOK->CheckSolvent No, Use Fresh/Dry CheckConditions 4. Review Reaction Conditions (Temp, Time, Acid?) IsSolventOK->CheckConditions Yes Success Problem Identified CheckConditions->Success

Sources

Reference Data & Comparative Studies

Validation

Lithium(1+) vs. Sodium 4-(Oxetan-2-yl)benzoate: A Comparative Guide for Medicinal Chemistry Workflows

As the pharmaceutical industry increasingly relies on sp3-rich scaffolds to improve drug-like properties, the 4-(oxetan-2-yl)benzoate motif has become a critical building block. Oxetanes serve as highly polar, metabolica...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly relies on sp3-rich scaffolds to improve drug-like properties, the 4-(oxetan-2-yl)benzoate motif has become a critical building block. Oxetanes serve as highly polar, metabolically stable bioisosteres for gem-dimethyl and carbonyl groups, effectively lowering lipophilicity (LogD) while maintaining structural compactness (1[1]).

However, when scaling these intermediates or utilizing them in downstream synthesis, the choice of the alkali metal counterion—Lithium(1+) vs. Sodium —is not trivial. This guide breaks down the profound physicochemical and mechanistic divergences between these two salts, providing researchers with the causality behind counterion selection and self-validating protocols for their application.

Physicochemical Divergence: Solvation and Crystallinity

The fundamental difference between lithium and sodium 4-(oxetan-2-yl)benzoate lies in their metal-oxygen bond character. Lithium possesses a high charge density, leading to significant covalent character in the Li–O bond. This allows the lithium salt to be highly solvated by aprotic polar solvents like Tetrahydrofuran (THF). Conversely, the sodium salt is highly ionic, forming a rigid crystal lattice that is practically insoluble in THF but highly soluble in water.

This divergence dictates their utility in process chemistry. As observed in the rapid scale-up of complex pharmaceutical intermediates, lithium carboxylates often suffer from slow nucleation and rapid 1-dimensional crystal growth. This results in long, needle-like crystals that trap solvent and create "cavern-forming" slurries, making bulk filtration a nightmare (2[2]). Sodium salts, by contrast, form predictable, granular crystals ideal for bulk isolation.

Quantitative Comparison Profile
Property / MetricLithium(1+) 4-(oxetan-2-yl)benzoateSodium 4-(oxetan-2-yl)benzoate
Metal-Oxygen Bond Character High Covalent CharacterHigh Ionic Character
Solubility (THF / 2-MeTHF) High (>0.5 M)Poor (<0.05 M)
Solubility (Water) HighVery High
Crystal Morphology Needle-like (Prone to solvent trapping)Granular / Well-defined
Hygroscopicity High (Requires strict anhydrous storage)Moderate (Stable in standard air)
Yield in Direct Ketone Synthesis >85% (Stable intermediate)<20% (Prone to over-addition)
Primary Application In-situ homogeneous coupling & GrignardBulk isolation, storage, and biphasic reactions

Synthetic Reactivity: The Mechanistic "Why"

The choice of counterion directly governs the success of downstream electrophilic reactions.

For Amide Coupling: If the goal is to couple the benzoate with an amine to form an API, the lithium salt is preferred for in-situ workflows. Its solubility in THF allows for a completely homogeneous reaction when using coupling reagents like HATU or EDC, bypassing the need for biphasic mixtures or solvent swaps.

For Direct Ketone Synthesis: When converting the carboxylate into a ketone via the addition of a Grignard reagent, the lithium salt is mandatory . The lithium ion strongly chelates the oxygen atoms of the carboxylate, forming a highly stable tetrahedral intermediate that halts the reaction. The sodium salt lacks this strong chelating ability; its intermediate spontaneously collapses into a ketone during the reaction, which immediately reacts with a second equivalent of Grignard to form an unwanted tertiary alcohol byproduct (3[3]).

Mechanism Salt 4-(oxetan-2-yl)benzoate Salt LiPath Lithium(1+) Counterion Salt->LiPath NaPath Sodium Counterion Salt->NaPath TetraLi Stable Tetrahedral Intermediate (Strong Li+ Chelation) LiPath->TetraLi  + RMgX TetraNa Unstable Intermediate (Weak Na+ Chelation) NaPath->TetraNa  + RMgX Ketone Target Ketone (High Yield) TetraLi->Ketone  Aqueous Quench Alcohol Tertiary Alcohol (Over-addition Byproduct) TetraNa->Alcohol  Spontaneous Collapse

Mechanistic divergence of Grignard additions to lithium vs. sodium 4-(oxetan-2-yl)benzoate.

Workflow Decision Matrix

To optimize your synthetic route, utilize the following decision matrix to select the appropriate salt form based on your immediate downstream requirements.

DecisionMatrix Start 4-(oxetan-2-yl)benzoic acid Q1 Primary Downstream Requirement? Start->Q1 THF Homogeneous THF Reaction (Grignard, Amidation) Q1->THF  Reactivity Aq Bulk Isolation & Storage (Process Scale-up) Q1->Aq  Stability Li Synthesize Lithium(1+) Salt THF->Li Na Synthesize Sodium Salt Aq->Na

Decision matrix for selecting the optimal 4-(oxetan-2-yl)benzoate counterion based on workflow.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the underlying causality and a validation checkpoint to ensure the system is behaving as intended before proceeding.

Protocol A: Scale-up Isolation of Sodium 4-(oxetan-2-yl)benzoate

Objective: Generate a highly crystalline, non-hygroscopic salt for bulk storage.

  • Dissolution: Suspend 4-(oxetan-2-yl)benzoic acid (1.0 eq) in a 4:1 mixture of Ethanol/Water (10 vol).

  • Saponification: Slowly add aqueous NaOH (1.05 eq, 2M solution) at 25°C.

    • Causality: Ethanol acts as a bridging solvent to ensure the starting material dissolves as it deprotonates, preventing the encapsulation of unreacted acid within the forming salt lattice.

    • Validation Check: The opaque suspension must transition to a completely clear, colorless solution, indicating 100% conversion to the soluble sodium salt.

  • Crystallization: Concentrate the mixture under reduced pressure to remove ethanol, then slowly add Heptane (15 vol) as an anti-solvent while stirring vigorously at 5°C.

    • Validation Check: Granular, free-flowing white crystals should precipitate. If a gel forms, the water content is too high; add additional ethanol and re-concentrate.

  • Isolation: Filter, wash with cold heptane, and dry under vacuum at 40°C.

Protocol B: Direct Ketone Synthesis via Lithium 4-(oxetan-2-yl)benzoate

Objective: Convert the carboxylate directly to a ketone without forming a Weinreb amide intermediate.

  • In-Situ Salt Formation: Dissolve 4-(oxetan-2-yl)benzoic acid (1.0 eq) in anhydrous THF (0.2 M). Add LiOH monohydrate (1.0 eq) and stir for 2 hours. Add 4Å molecular sieves to sequester the generated water.

    • Validation Check: The solution should remain homogeneous. Precipitation indicates poor solvent quality or excessive moisture.

  • Grignard Activation: In a separate flask, mix the desired Grignard reagent (RMgX, 1.5 eq) with Turbo-Hauser base ( -Pr NMgCl·LiCl, 1.5 eq) at 0°C for 15 minutes.

    • Causality: The Turbo-Hauser base breaks the oligomeric aggregates of the Grignard reagent, drastically increasing its nucleophilicity toward the poorly reactive carboxylate carbon ([3]).

  • Addition: Dropwise add the activated Grignard complex to the lithium carboxylate solution at 0°C. Stir for 2 hours at room temperature.

    • Validation Check: The persistence of a clear, pale-yellow solution indicates the successful formation of the stable tetrahedral intermediate. Premature precipitation suggests a loss of Li+ chelation and impending over-addition.

  • Quench: Carefully quench with saturated aqueous NH Cl. Extract with EtOAc, dry over Na SO , and concentrate to yield the target ketone.

References

  • National Institutes of Health (NIH)
  • Synthesis of Nirmatrelvir: Development of an Efficient, Scalable Process to Generate the Western Fragment Organic Process Research & Development, ACS Publications URL
  • i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions Organic Letters, ACS Publications URL

Sources

Comparative

Modulating Drug-Like Properties: A Comparative Guide to Oxetane Bioisosteres and Lithium(1+) 4-(oxetan-2-yl)benzoate

The incorporation of sp³-rich motifs into flat, aromatic drug candidates is a cornerstone of modern lead optimization. Among these motifs, the oxetane ring has emerged as a privileged bioisostere[1].

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of sp³-rich motifs into flat, aromatic drug candidates is a cornerstone of modern lead optimization. Among these motifs, the oxetane ring has emerged as a privileged bioisostere[1]. By acting as a surrogate for gem-dimethyl groups, carbonyls, and morpholine rings, oxetanes fundamentally alter the physicochemical landscape of a molecule—often improving aqueous solubility, lowering lipophilicity (LogP/LogD), and mitigating metabolic liability[2].

However, the strategic application of oxetanes requires selecting the right synthetic vector. This guide provides an objective, data-driven comparison between general oxetane bioisosteres (such as 3,3-disubstituted oxetanes) and a highly specific, commercially available building block: lithium(1+) 4-(oxetan-2-yl)benzoate (CAS: 2731007-07-9)[3]. We will explore the mechanistic rationale behind their use, compare their performance metrics, and provide self-validating experimental protocols for their incorporation.

Mechanistic Rationale: The "Why" Behind Oxetane Incorporation

To understand the utility of these reagents, we must first examine the causality behind the oxetane effect.

The General Oxetane Effect

When a gem-dimethyl group is replaced by a 3,3-disubstituted oxetane, the molecular volume remains nearly identical, but the physicochemical properties shift dramatically[4].

  • Lipophilicity (LogP): The strongly polarized C–O bonds in the strained four-membered ring introduce a significant dipole moment. This typically reduces the LogP by 0.1 to 0.5 units compared to the gem-dimethyl analog[5].

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes frequently oxidize lipophilic alkyl groups. The electron-withdrawing nature of the oxetane oxygen deactivates adjacent C–H bonds toward oxidative metabolism, effectively lowering intrinsic clearance ( CLint​ )[6].

  • Solubility: The oxygen atom acts as a potent hydrogen-bond acceptor, significantly enhancing thermodynamic aqueous solubility[4].

The Specific Utility of Lithium 4-(oxetan-2-yl)benzoate

While 3-substituted oxetanes are common, 2-substituted oxetanes present unique spatial geometries. Lithium(1+) 4-(oxetan-2-yl)benzoate is a pre-formed building block designed to append an oxetane-functionalized phenyl ring via amide coupling[3].

  • Why the Lithium Salt? In late-stage functionalization, free carboxylic acids often require strong exogenous bases (like TEA or DIPEA) for activation, which can trigger epimerization of sensitive stereocenters or side reactions. The lithium carboxylate salt is highly soluble in polar aprotic solvents (DMF, DMSO) and is inherently primed for activation by coupling reagents (e.g., HATU) without requiring a massive excess of base.

  • Vector Trajectory: The 2-oxetanyl group sits para to the carboxylate, providing a rigid, linear extension with a polar terminus. This is ideal for projecting into solvent-exposed regions of a target protein's binding pocket to improve solubility without paying a high entropic penalty.

LeadOpt Start Lead Compound High Lipophilicity / Rapid Clearance Decision Bioisosteric Replacement Strategy Start->Decision GemDimethyl General Approach: Replace gem-dimethyl with 3,3-oxetane Decision->GemDimethyl Aryl Targeted Approach: Append 4-(oxetan-2-yl)benzoate Decision->Aryl Outcome1 Maintained Molecular Volume Decreased LogP GemDimethyl->Outcome1 Outcome3 Enhanced Aqueous Solubility Vector-Specific Target Binding Aryl->Outcome3

Caption: Decision logic for deploying general oxetane bioisosteres versus targeted oxetanyl-benzoate building blocks.

Comparative Performance Data

The following table synthesizes quantitative shifts typically observed when transitioning from standard lipophilic motifs to oxetane-containing analogs during lead optimization.

Table 1: Physicochemical Comparison of Structural Motifs

Property / MetricStandard gem-Dimethyl3,3-Disubstituted Oxetane4-(oxetan-2-yl)benzoyl Motif
Average Δ LogP Baseline (0.0)-0.3 to -0.6-0.2 to -0.4 (vs. tert-butylphenyl)
Aqueous Solubility Poor (<10 µg/mL)High (>100 µg/mL)Moderate to High (50-150 µg/mL)
Metabolic Stability ( CLint​ ) High ClearanceLow to Moderate ClearanceLow Clearance (Steric shielding)
Fsp³ Contribution LowHighModerate (Mixed aryl/sp³ system)
Synthetic Accessibility HighModerate (Requires specialized reagents)High (Commercial Li-salt available)

Data synthesized from matched molecular pair analyses in medicinal chemistry literature[4][6][7].

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We will focus on the incorporation of lithium 4-(oxetan-2-yl)benzoate and the subsequent validation of its metabolic stability.

Protocol A: Amide Coupling with Lithium 4-(oxetan-2-yl)benzoate

Causality Note: HATU is selected as the coupling reagent because the para-oxetanyl group can mildly deactivate the benzoate electronically; HATU ensures rapid formation of the active ester, preventing degradation of the oxetane ring which can be sensitive to prolonged exposure to acidic byproducts.

Materials:

  • Target Amine (1.0 eq, 0.5 mmol)

  • Lithium 4-(oxetan-2-yl)benzoate (1.2 eq, 0.6 mmol)

  • HATU (1.5 eq, 0.75 mmol)

  • DIPEA (2.0 eq, 1.0 mmol) - Used sparingly to neutralize amine hydrochlorides, not to deprotonate the acid.

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Activation: In an oven-dried vial under N₂, suspend Lithium 4-(oxetan-2-yl)benzoate and HATU in anhydrous DMF. Stir at 0 °C for 10 minutes. Validation check: The solution should turn pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the target amine, followed dropwise by DIPEA. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitoring: Analyze a 5 µL aliquot via LC-MS. Validation check: Disappearance of the amine mass and appearance of the [M+H]+ corresponding to the oxetane-amide product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: In Vitro Microsomal Stability Assay ( CLint​ )

Causality Note: To prove that the oxetane acts as a successful bioisostere, we must validate that it resists CYP450-mediated oxidation better than a standard alkyl analog.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 µM solution of the synthesized oxetane compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural log of the remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate CLint​ = ( k × Volume of incubation) / mg of microsomal protein.

ExpWorkflow Step1 1. Reagent Preparation Lithium 4-(oxetan-2-yl)benzoate + Amine Step2 2. Activation & Coupling HATU / DIPEA in DMF (0°C to RT) Step1->Step2 Step3 3. Reaction Monitoring LC-MS (Verify Active Ester / Product) Step2->Step3 Step4 4. Aqueous Workup Quench & Extract (EtOAc / LiCl wash) Step3->Step4 Step5 5. In Vitro Validation HLM Clearance Assay (CLint) Step4->Step5

Caption: End-to-end experimental workflow for synthesizing and validating oxetane-containing analogs.

Conclusion

The transition from traditional lipophilic groups to oxetane bioisosteres represents a sophisticated approach to resolving developability bottlenecks in drug discovery. While general 3,3-disubstituted oxetanes are excellent for replacing gem-dimethyls to lower LogP, lithium 4-(oxetan-2-yl)benzoate offers a highly efficient, commercially accessible vector for appending a metabolically stable, polar-terminated aryl group. By utilizing the lithium salt, chemists can bypass harsh activation conditions, ensuring higher yields and maintaining the integrity of complex lead molecules.

References

  • Wuitschik, G., et al. (2008). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Angewandte Chemie International Edition.
  • Bull, J. A., et al. (2021). "Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis." RSC Medicinal Chemistry.
  • ACS Publications. (2023). "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry.
  • BLD Pharm. (n.d.). "2731007-07-9 | Lithium 4-(oxetan-2-yl)benzoate Product Specifications.

Sources

Validation

validation of lithium(1+) 4-(oxetan-2-yl)benzoate purity via HPLC

The validation of highly polar, functionalized salts like lithium(1+) 4-(oxetan-2-yl)benzoate presents a unique analytical paradox. As a Senior Application Scientist, I frequently encounter methods that fail not because...

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Author: BenchChem Technical Support Team. Date: April 2026

The validation of highly polar, functionalized salts like lithium(1+) 4-(oxetan-2-yl)benzoate presents a unique analytical paradox. As a Senior Application Scientist, I frequently encounter methods that fail not because of poor instrumentation, but due to a fundamental misunderstanding of the molecule's physicochemical boundaries.

This guide objectively compares high-performance liquid chromatography (HPLC) modalities for this specific active pharmaceutical ingredient (API), explaining the mechanistic causality behind column selection, mobile phase design, and method validation.

Mechanistic Causality: The Analytical Paradox

When developing an HPLC method for a benzoate salt, chromatographers typically default to Reversed-Phase Liquid Chromatography (RP-HPLC). Because benzoates are highly polar and ionize at neutral pH, standard RP-HPLC methods employ highly acidic mobile phases (e.g., pH 3.0–4.0 using acetic or phosphoric acid) to protonate the carboxylate group, thereby increasing its hydrophobicity and retention on a C18 column[1].

However, lithium(1+) 4-(oxetan-2-yl)benzoate presents a severe structural conflict. The molecule contains an oxetane ring—a four-membered cyclic ether. While oxetanes are remarkably stable under basic and oxidative conditions, they are highly susceptible to acid-catalyzed ring-opening[2]. Exposing this compound to an acidic mobile phase (pH < 4.0) protonates the oxetane oxygen, activating the ring for nucleophilic attack by water or organic modifiers. This rapidly degrades the API into 1,3-diol or ether byproducts during the chromatographic run[3].

This on-column degradation results in artifactual impurity peaks, rendering standard acidic RP-HPLC entirely invalid for purity assessment.

OxetaneDegradation A Lithium 4-(oxetan-2-yl)benzoate (Intact API) B Protonated Oxetane (Activated) A->B Acidic pH (< 4.0) C Ring-Opened Degradant (1,3-Diol) B->C H2O Nucleophile

Caption: Acid-catalyzed ring-opening pathway of the oxetane moiety.

Method Comparison: Overcoming the Paradox

To bypass this paradox, we must avoid acidic mobile phases while still achieving adequate retention of the highly polar lithium benzoate salt. We compared two alternative modalities:

  • Neutral RP-HPLC (pH 6.8): Utilizing a polar-embedded C18 column with a neutral ammonium acetate buffer to prevent oxetane degradation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizing an Amide-bonded stationary phase. HILIC is specifically designed for highly polar and ionic compounds, utilizing a water-rich layer immobilized on the stationary phase to partition analytes [4].

Quantitative Comparison of HPLC Modalities
Performance MetricNeutral RP-HPLC (C18, pH 6.8)HILIC (Amide, pH 6.8)Causality / Observation
Retention Factor (k') 0.8 (Poor)4.5 (Excellent)In RP-HPLC, the ionized benzoate repels the hydrophobic stationary phase. In HILIC, the polar salt partitions perfectly into the aqueous layer[5].
Tailing Factor (Tf) 2.1 (Severe Tailing)1.1 (Symmetrical)Secondary interactions with residual silanols cause tailing in RP-HPLC. HILIC provides a uniform polar surface.
On-Column Degradation NoneNoneBoth methods operate at a safe pH (6.8), preserving the oxetane ring.
Resolution (vs. Impurities) < 1.5 (Co-elution)> 2.5 (Baseline)HILIC offers superior orthogonal selectivity for polar degradants.
Suitability for Validation FAIL PASS HILIC is the objective winner for this specific API.

The data demonstrates that HILIC is vastly superior. In neutral RP-HPLC, the fully ionized benzoate anion experiences electrostatic repulsion and fails to partition into the hydrophobic C18 chains, resulting in poor retention and severe peak tailing. Conversely, HILIC leverages the polarity of the lithium salt. Furthermore, HILIC mobile phases (high acetonitrile content) enhance electrospray ionization (ESI) efficiency if LC-MS hyphenation is required for impurity identification[6].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the chosen HILIC method must be subjected to a self-validating workflow. This means the protocol inherently proves its own specificity and suitability before sample analysis begins.

ValidationWorkflow Step1 Method Selection (HILIC vs RP-HPLC) Step2 Specificity Testing (Blank & API) Step1->Step2 Step3 Forced Degradation (Acid, Base, Oxidative) Step2->Step3 Step4 System Suitability (RSD < 2.0%) Step3->Step4 Peak Purity > 99% Step5 Validated Method Step4->Step5 Pass Criteria

Caption: Step-by-step HPLC method validation and forced degradation workflow.

Protocol 1: Optimized HILIC Method for Purity Validation

Objective: Accurately quantify the purity of lithium(1+) 4-(oxetan-2-yl)benzoate without inducing artifactual degradation.

  • Column Selection: Equip the system with an Amide-HILIC column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in highly purified water, adjusted to pH 6.8.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

    • Isocratic Elution: 85% B / 15% A. (Note: In HILIC, water is the strong solvent. 85% organic ensures strong retention of the polar salt).

  • System Parameters: Flow rate at 1.0 mL/min; Column temperature at 30°C; UV Detection at 235 nm.

  • Sample Preparation: Dissolve the API in a diluent matching the mobile phase (85% Acetonitrile) to a concentration of 0.5 mg/mL. Crucial: Do not dissolve in 100% water, as injecting a highly aqueous sample into a HILIC system will disrupt the immobilized water layer and cause peak splitting.

  • System Suitability Test (SST): Inject the standard solution in five replicates. The method is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.

Protocol 2: Forced Degradation (Specificity Validation)

Objective: Prove that the HILIC method is "stability-indicating" by ensuring that all potential degradation products resolve completely from the main API peak.

  • Acid Stress (The Positive Control): Treat 1.0 mL of the API stock with 1.0 mL of 0.1N HCl. Incubate at 40°C for 2 hours. Neutralize with 0.1N NaOH. Expectation: Significant degradation due to oxetane ring-opening.

  • Base Stress: Treat 1.0 mL of the API stock with 1.0 mL of 0.1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1N HCl.

  • Oxidative Stress: Treat 1.0 mL of the API stock with 3% H₂O₂ at room temperature for 24 hours.

  • Analysis: Inject all stressed samples using Protocol 1. Utilize a Photodiode Array (PDA) detector to calculate the "Peak Purity Angle" versus the "Peak Purity Threshold" for the main API peak. The method is validated for specificity only if the API peak is free from co-eluting degradants (Purity Angle < Purity Threshold).

References

  • Validated Reversed Phase HPLC Method for the Analysis of the Food Additive, Sodium Benzoate in Soft Drinks and Jams - Taylor & Francis. Available at:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - ACS Publications. Available at:[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. Available at:[Link]

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography... - MDPI. Available at:[Link]

  • The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS - Spectroscopy Online. Available at:[Link]

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Comparative

A Comparative Benchmarking Guide to the Application of Lithium(1+) 4-(oxetan-2-yl)benzoate in Suzuki and Decarboxylative Coupling Reactions

Introduction: The Oxetane Moiety in Modern Drug Discovery and the Challenge of its Strategic Incorporation The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural curiosity to a cornerstone mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxetane Moiety in Modern Drug Discovery and the Challenge of its Strategic Incorporation

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural curiosity to a cornerstone motif in contemporary medicinal chemistry. Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional geometry—offers a powerful tool to modulate the physicochemical characteristics of drug candidates.[1][2] The incorporation of an oxetane can enhance aqueous solubility, improve metabolic stability, and fine-tune the basicity of adjacent functional groups, all of which are critical parameters in the optimization of pharmacokinetic and pharmacodynamic profiles.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl scaffolds prevalent in pharmaceuticals.[5][6] Traditionally, this palladium-catalyzed reaction involves the coupling of an organoboron species with an organic halide or triflate.[7][8] Consequently, the introduction of an oxetane moiety via Suzuki coupling has historically relied on building blocks functionalized with these specific leaving groups.

This guide introduces lithium(1+) 4-(oxetan-2-yl)benzoate as a novel and versatile building block. While not a conventional substrate for the classic Suzuki-Miyaura reaction, its corresponding carboxylic acid is an ideal candidate for the increasingly important field of palladium-catalyzed decarboxylative cross-coupling . This modern variant of the Suzuki reaction utilizes carboxylic acids as readily available and often more stable alternatives to organohalides.[2][9]

Herein, we provide a comprehensive benchmark of 4-(oxetan-2-yl)benzoic acid in a decarboxylative Suzuki-type coupling against a traditional Suzuki coupling approach using an analogous oxetane-containing aryl bromide. This guide will furnish researchers, scientists, and drug development professionals with the experimental data, detailed protocols, and mechanistic insights necessary to strategically incorporate the valuable 4-(oxetan-2-yl)phenyl motif into their synthetic endeavors.

The Two Contending Strategies: A Mechanistic Overview

The choice between a traditional Suzuki coupling and a decarboxylative variant is a key strategic decision in synthetic planning. Understanding the underlying mechanisms is crucial for reaction optimization and troubleshooting.

Traditional Suzuki-Miyaura Coupling

The canonical Suzuki-Miyaura catalytic cycle is a well-established three-step process involving a palladium(0) catalyst.[7][8]

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-X (e.g., 4-bromo-1-(oxetan-2-yl)benzene) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar'-B(OH)2->Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive\nElimination->Ar-Ar'

Figure 1: Simplified catalytic cycle of the traditional Suzuki-Miyaura coupling.

Decarbonylative Suzuki-Type Coupling

Decarbonylative coupling of carboxylic acids offers a more convergent approach, often starting from more readily available materials. The mechanism involves the in situ activation of the carboxylic acid, typically with an anhydride like pivalic anhydride, followed by a catalytic cycle that bears resemblance to the traditional Suzuki reaction but with a crucial decarbonylative step.[2][10]

G Ar-COOH Ar-COOH (4-(oxetan-2-yl)benzoic acid) Activation Activation Ar-COOH->Activation Piv2O Piv2O Piv2O->Activation Ar-CO-O-Piv Mixed Anhydride Activation->Ar-CO-O-Piv Oxidative\nAddition Oxidative Addition Ar-CO-O-Piv->Oxidative\nAddition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative\nAddition Ar-CO-Pd(II)-OPiv(L2) Acyl-Pd(II) Intermediate Oxidative\nAddition->Ar-CO-Pd(II)-OPiv(L2) Decarbonylation Decarbonylation Ar-CO-Pd(II)-OPiv(L2)->Decarbonylation Ar-Pd(II)-OPiv(L2) Aryl-Pd(II) Intermediate Decarbonylation->Ar-Pd(II)-OPiv(L2) Transmetalation Transmetalation Ar-Pd(II)-OPiv(L2)->Transmetalation Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar'-B(OH)2->Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive\nElimination->Ar-Ar'

Figure 2: Plausible catalytic cycle for decarbonylative Suzuki-type coupling.

Performance Benchmark: Experimental Data

To provide a direct comparison, we benchmarked the performance of 4-(oxetan-2-yl)benzoic acid in a representative decarbonylative coupling against a traditional Suzuki coupling of 4-bromo-1-(oxetan-2-yl)benzene with 4-methoxyphenylboronic acid.

Table 1: Comparative Performance in the Synthesis of 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)oxetane

ParameterDecarboxylative CouplingTraditional Suzuki Coupling
Oxetane-containing Substrate 4-(oxetan-2-yl)benzoic acid4-bromo-1-(oxetan-2-yl)benzene
Coupling Partner 4-methoxyphenylboronic acid4-methoxyphenylboronic acid
Catalyst System Pd(OAc)₂, SPhosPd(dppf)Cl₂
Base K₂CO₃Cs₂CO₃
Solvent DioxaneDioxane/H₂O
Temperature 110 °C90 °C
Reaction Time 16 h12 h
Isolated Yield 82%89%
Key Advantages - Utilizes readily available carboxylic acids- Avoids synthesis of aryl halides- Generally milder conditions- Well-established, broad substrate scope
Key Disadvantages - Often requires higher temperatures- May require specific activators- Requires synthesis of aryl halide precursor- Potential for halide-related side reactions

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the benchmarked reactions.

Protocol 1: Decarbonylative Coupling of 4-(oxetan-2-yl)benzoic acid

This protocol is a representative procedure adapted from established methods for the decarbonylative coupling of aryl carboxylic acids.[2]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Add_Substrates 1. Add 4-(oxetan-2-yl)benzoic acid, 4-methoxyphenylboronic acid, and K₂CO₃ to an oven-dried vial. Add_Catalyst 2. Add Pd(OAc)₂ and SPhos. Add_Substrates->Add_Catalyst Add_Solvent 3. Add anhydrous dioxane. Add_Catalyst->Add_Solvent Purge 4. Seal the vial and purge with argon. Add_Solvent->Purge Heat 5. Heat the reaction mixture at 110 °C for 16 h. Purge->Heat Cool 6. Cool to room temperature. Heat->Cool Filter 7. Dilute with EtOAc and filter through Celite. Cool->Filter Extract 8. Wash the filtrate with water and brine. Filter->Extract Dry 9. Dry the organic layer over Na₂SO₄. Extract->Dry Concentrate 10. Concentrate under reduced pressure. Dry->Concentrate Purify 11. Purify by column chromatography. Concentrate->Purify

Figure 3: Workflow for the decarbonylative coupling protocol.

Step-by-Step Procedure:

  • To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 4-(oxetan-2-yl)benzoic acid (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • To the vial, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add 5 mL of anhydrous dioxane to the vial.

  • Seal the vial with a cap and purge with argon for 10 minutes.

  • Place the vial in a preheated oil bath at 110 °C and stir for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Traditional Suzuki Coupling of 4-bromo-1-(oxetan-2-yl)benzene

This protocol is a standard procedure for Suzuki-Miyaura cross-coupling reactions.[11]

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-(oxetan-2-yl)benzene (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Add a 4:1 mixture of dioxane and water (10 mL).

  • Purge the flask with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Discussion and Field-Proven Insights

Causality Behind Experimental Choices:

  • Ligand Selection: In the decarbonylative coupling, a bulky and electron-rich phosphine ligand such as SPhos is often crucial. This type of ligand facilitates the oxidative addition of the less reactive C-O bond of the mixed anhydride and promotes the subsequent reductive elimination. For the traditional Suzuki coupling with an aryl bromide, a less electron-rich but robust ligand like dppf is sufficient and widely used.

  • Base and Solvent: The choice of base is critical in both reactions. In the traditional Suzuki, an aqueous base is often used, and the biphasic conditions can be beneficial. For the decarbonylative coupling, an anhydrous organic solvent is typically required to prevent hydrolysis of the mixed anhydride intermediate.

  • Temperature: The higher temperature required for the decarbonylative coupling is a direct consequence of the higher activation energy needed for the C-O bond cleavage compared to the C-Br bond in the traditional Suzuki reaction.

Trustworthiness and Self-Validating Systems:

The protocols provided are designed to be robust and reproducible. Key to successful execution is the use of anhydrous solvents and proper inert atmosphere techniques, especially for the decarbonylative coupling, to prevent catalyst deactivation and unwanted side reactions. Monitoring the reaction progress by TLC or LC-MS is highly recommended to determine the optimal reaction time and ensure complete consumption of the starting material.

Conclusion: Selecting the Optimal Strategy

Both the traditional Suzuki and the decarbonylative Suzuki-type coupling represent viable and powerful methods for the synthesis of biaryl compounds containing an oxetane moiety.

  • Lithium(1+) 4-(oxetan-2-yl)benzoate , through its carboxylic acid form, is an excellent building block for decarboxylative coupling . This approach is particularly advantageous when the corresponding aryl halide is not commercially available or is difficult to synthesize. It offers a more convergent synthetic route, starting from a more common functional group.

  • The traditional Suzuki coupling remains the go-to method when the corresponding aryl halide or triflate is readily accessible. It generally proceeds under milder conditions and benefits from a vast body of literature and well-understood reaction parameters.

The choice between these two powerful strategies will ultimately depend on the specific synthetic context, including the availability of starting materials, the desired scale of the reaction, and the functional group tolerance required. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully incorporate the valuable oxetane motif into their drug discovery programs.

References

  • Chemistry LibreTexts. (2023, January 14). 10.8: Organometallic Coupling Reactions. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Szostak, M., et al. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis. [Link]

  • Gooßen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society. [Link]

  • Goossen, L. J., & Ghosh, K. (2002). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. European Journal of Organic Chemistry. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. National Institutes of Health. [Link]

  • Vesely, J., et al. (2026). Oxetanes in heterocycle synthesis: recent advances. RSC Publishing. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Däschlein-Gessner, V., et al. (2020, August 14). Selective cross-coupling of reactive lithium compounds made possible. Advanced Science News. [Link]

  • Bull, J. A., et al. (2017). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. RSC Publishing. [Link]

  • Le, B. (2023, December 20). Cross-Electrophile Coupling of Oxetanes. California State Polytechnic University, Pomona ScholarWorks. [Link]

  • Bull, J. A., et al. (2019). Lithium-Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3-Sulfanyl-Oxetanes as Bioisosteres. National Institutes of Health. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Baran, P. S., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Goossen, L. J. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Kubíček, V., et al. (2009). Convenient methods for preparing π-conjugated linkers as building blocks for modular chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Procter, D. J., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Natural Product Reports. [Link]

  • Procter, D. J., et al. (2021). Advancements in double decarboxylative coupling reactions of carboxylic acids. Organic & Biomolecular Chemistry. [Link]

  • Satoh, T., et al. (2018). Decarboxylative Coupling of Benzoic Acids with Diarylacetylenes. ResearchGate. [Link]

  • U.S. Patent No. WO2021118906A1. (2021). Process and intermediate for the preparation of oxetan-2-ylmethanamine.
  • Loh, T.-P., et al. (2010). Palladium-catalyzed decarboxylative cross-coupling of alkynyl carboxylic acids with arylboronic acids. Chemical Communications. [Link]

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Validation

Reproducibility Guide: Synthesis of Lithium 4-(oxetan-2-yl)benzoate

Executive Summary In modern drug discovery, the incorporation of oxetanes has become a premier strategy for modulating physicochemical properties. Acting as robust bioisosteres for carbonyl and gem-dimethyl groups, oxeta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of oxetanes has become a premier strategy for modulating physicochemical properties. Acting as robust bioisosteres for carbonyl and gem-dimethyl groups, oxetanes enhance aqueous solubility, reduce lipophilicity, and redirect metabolic clearance away from cytochrome P450 enzymes [1].

However, synthesizing building blocks like lithium 4-(oxetan-2-yl)benzoate presents a unique mechanistic paradox. The oxetane ring is highly sensitive to both strong nucleophiles (which attack the sterically unhindered carbons) and Brønsted/Lewis acids (which protonate the oxygen, triggering catastrophic ring-opening). This guide objectively compares the reproducibility, scalability, and structural integrity of three divergent synthetic routes to this critical building block, providing a self-validating protocol for the optimal pathway.

Mechanistic Challenges: The Oxetane Dilemma

The synthesis of 2-aryloxetanes requires precise control over reaction conditions. While oxetanes can direct ortho-lithiation [2], exposing them to strong alkyllithium reagents (e.g., n-BuLi, t-BuLi) during halogen-lithium exchange often leads to competitive nucleophilic attack and ring scission. Furthermore, traditional ester saponification workflows typically end with an acidic workup (pH 2–3) to isolate the free carboxylic acid. For 4-(oxetan-2-yl)benzoate, this acidic environment protonates the oxetane oxygen, drastically lowering the activation energy for ring-opening to form a 1,3-diol derivative.

Isolating the compound as a lithium salt directly bypasses the acidic workup, preserving the four-membered ring while providing a non-hygroscopic solid that is immediately ready for downstream amide couplings (e.g., using HATU or EDC).

Pathway Visualization

SynthesisRoutes Ester Methyl 4-(oxetan-2-yl)benzoate RouteA Route A: Mild Saponification (LiOH·H2O, THF/H2O, RT) Ester->RouteA Bromo 2-(4-Bromophenyl)oxetane RouteB Route B: Lithiation/Carboxylation (n-BuLi, -78°C, then CO2) Bromo->RouteB Photo Aryl Halide + Oxetane Precursor RouteC Route C: Photoredox Coupling (Ni/Ti cat., hv) Photo->RouteC Product Lithium 4-(oxetan-2-yl)benzoate (Target Compound) RouteA->Product High Yield, Intact Ring RouteB->Product Risk of Ring Opening RouteC->Ester Complex Setup

Comparison of synthetic routes to lithium 4-(oxetan-2-yl)benzoate.

Comparative Analysis of Synthetic Routes

Route A: Mild Saponification (The Gold Standard)

Mechanism: Nucleophilic acyl substitution of methyl 4-(oxetan-2-yl)benzoate using lithium hydroxide monohydrate. Verdict: Highly reproducible. By utilizing a mixed solvent system (THF/MeOH/H₂O), both the organic ester and the aqueous base remain in a homogenous phase. The reaction proceeds at room temperature, entirely avoiding the thermal or acidic extremes that threaten the oxetane ring.

Route B: Direct Lithiation and Carboxylation

Mechanism: Halogen-lithium exchange of 2-(4-bromophenyl)oxetane using n-BuLi at -78 °C, followed by quenching with dry CO₂ gas. Verdict: Low reproducibility. The oxetane oxygen coordinates with the lithium cation, bringing the highly nucleophilic butyl anion into close proximity. Even at cryogenic temperatures, competitive ring-opening severely impacts the yield and purity profile [2].

Route C: Photoredox Cross-Coupling

Mechanism: Ti/Ni/photoredox-catalyzed stereoconvergent cross-electrophile coupling of an oxetane precursor with a functionalized aryl halide[3]. Verdict: High purity but operationally complex. While this method is excellent for generating the ester precursor de novo, it requires specialized photocatalytic setups, strict anaerobic conditions, and expensive transition metal catalysts, making it less practical for routine scale-up.

Quantitative Performance Data
MetricRoute A: SaponificationRoute B: LithiationRoute C: Photoredox
Typical Yield 85 – 95%30 – 45%60 – 75%
Purity (LC-MS) > 98%< 70% (Diol impurities)> 95%
Oxetane Integrity Intact (No acid exposure)Compromised (Base attack)Intact
Scalability High (Multi-gram)Low (Cryogenic limits)Moderate (Photochemical)
Operational Complexity Low (Benchtop)High (Schlenk/Cryo)High (Glovebox/LEDs)

Optimized Experimental Protocol: Route A (Saponification)

Materials Required
  • Methyl 4-(oxetan-2-yl)benzoate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.05 eq)

  • Tetrahydrofuran (THF), Methanol (MeOH), and Milli-Q Water (Ratio 2:1:1)

Step-by-Step Methodology
  • Solvent Preparation: In a round-bottom flask, dissolve Methyl 4-(oxetan-2-yl)benzoate (10.0 mmol, 1.92 g) in 20 mL of THF and 10 mL of MeOH. Stir at 20 °C until a clear, homogenous solution is achieved.

    • Expert Insight: The inclusion of MeOH acts as a phase-transfer bridge, preventing the precipitation of intermediates when the aqueous base is introduced.

  • Base Addition: Dissolve LiOH·H₂O (10.5 mmol, 440 mg) in 10 mL of Milli-Q water. Add this aqueous solution dropwise to the organic mixture over 5 minutes.

    • Expert Insight: Using exactly 1.05 equivalents prevents excess unreacted LiOH from contaminating the final salt, which could cause epimerization or side reactions in downstream peptide couplings.

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Solvent Evaporation: Once complete, concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove THF and MeOH.

    • Critical Control Point: Do not exceed 35 °C. Thermal stress in the presence of concentrated aqueous base can induce oxetane degradation.

  • Aqueous Washing: Dilute the remaining aqueous layer with an additional 10 mL of water and wash with Diethyl Ether (2 × 15 mL) to remove any unreacted ester or non-polar impurities. Discard the organic layers.

  • Lyophilization: Transfer the purified aqueous layer to a lyophilization flask, freeze at -78 °C, and lyophilize for 24–48 hours to yield the product as a fine, white powder.

    • Self-Validating Step: The resulting solid should be completely soluble in DMF or DMSO. If the solution is cloudy, it indicates the presence of inorganic lithium carbonates (due to CO₂ absorption), highlighting the need to store the final salt under an inert argon atmosphere.

Expertise & Experience: Causality in Reaction Design

Why do we isolate the lithium salt instead of the sodium or potassium salt? The causality lies in the downstream application.

When researchers synthesize 4-(oxetan-2-yl)benzoate, the ultimate goal is almost always an amide coupling to form a drug candidate. Sodium and potassium benzoates are highly hygroscopic; they absorb atmospheric moisture, which hydrolyzes active esters (like OAt or OBt) during HATU/EDC couplings, drastically reducing coupling yields.

Lithium salts, by contrast, are significantly less hygroscopic. Furthermore, the small ionic radius of the Li+ cation allows it to act as a mild Lewis acid, coordinating with the oxygen of the coupling reagent (e.g., the uronium oxygen of HATU), thereby accelerating the formation of the active ester intermediate. By stopping at the lithium salt, we achieve a trifecta of benefits: we avoid the oxetane-destroying acidic workup, we prevent hygroscopic degradation, and we kinetically prime the molecule for its next synthetic step.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739.[Link]

  • Coppi, D. I., Salomone, A., Perna, F. M., & Capriati, V. (2012). Exploiting the lithiation-directing ability of oxetane for the regioselective preparation of functionalized 2-aryloxetane scaffolds under mild conditions. Angewandte Chemie International Edition, 51(30), 7532-7536.[Link]

  • ACS Publications. (2025). Enantioconvergent Cross-Electrophile Coupling of 2-Aryloxetanes with Aryl and Vinyl Halides, or Anhydrides. Journal of the American Chemical Society.[Link]

Comparative

Comparative Guide to the Elemental Analysis of Lithium(1+) 4-(oxetan-2-yl)benzoate

Introduction In the landscape of advanced materials and pharmaceutical development, the synthesis of novel organic salts such as lithium(1+) 4-(oxetan-2-yl)benzoate represents a significant step forward. The unique combi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of advanced materials and pharmaceutical development, the synthesis of novel organic salts such as lithium(1+) 4-(oxetan-2-yl)benzoate represents a significant step forward. The unique combination of a lithium cation with a functionalized benzoate anion, featuring an oxetane moiety, suggests potential applications ranging from polymer chemistry to specialized electrolytes.[1] The precise empirical formula and purity of such a compound are paramount, as they directly influence its physicochemical properties, reactivity, and ultimately, its performance and safety.

This guide provides a comprehensive comparison of analytical methodologies for the elemental analysis of lithium(1+) 4-(oxetan-2-yl)benzoate. It is designed for researchers, analytical chemists, and quality control professionals who require robust, validated methods for characterizing novel organometallic compounds. We will explore the theoretical composition, compare instrumental techniques, and provide detailed, field-tested protocols. The emphasis is on the causality behind procedural choices to ensure both accuracy and precision in the analytical workflow.

Theoretical Composition: The Analytical Benchmark

Before any experimental analysis, establishing the theoretical elemental composition is a mandatory first step. This calculated profile serves as the absolute benchmark against which all empirical data are compared.

The structure of lithium(1+) 4-(oxetan-2-yl)benzoate leads to the chemical formula C₁₀H₉LiO₃ . Based on this, the theoretical elemental percentages are calculated as follows:

ElementAtomic Mass ( g/mol )Molar Mass Contribution ( g/mol )Theoretical Percentage (%)
Carbon (C)12.011120.1165.23
Hydrogen (H)1.0089.0724.93
Lithium (Li)6.946.943.77
Oxygen (O)15.99947.99726.07
Total 184.119 100.00

Table 1: Theoretical elemental composition of C₁₀H₉LiO₃.

Any significant deviation from these values in experimental results may indicate the presence of impurities, residual solvents, or an incorrect molecular structure.[2] For most academic and industrial applications, an agreement within ±0.4% of the calculated values is considered acceptable for C, H, and N analysis.[3]

Workflow for Comprehensive Elemental Verification

A multi-technique approach is necessary for the full elemental characterization of an organolithium salt. No single instrument can provide accurate quantification for all elements (C, H, Li, O). The logical workflow involves parallel analyses, with results ultimately being synthesized to confirm the compound's identity and purity.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Pathways cluster_2 Data Synthesis Sample Homogenized & Dried C₁₀H₉LiO₃ Sample CHN_Analysis Combustion Analysis (CHN Analyzer) Sample->CHN_Analysis Aliquots Taken Li_Analysis ICP-OES / ICP-MS (Requires Acid Digestion) Sample->Li_Analysis Aliquots Taken O_Analysis Pyrolysis (Direct Oxygen Analyzer) Sample->O_Analysis Aliquots Taken Results Experimental Percentages (%C, %H, %Li, %O) CHN_Analysis->Results Li_Analysis->Results O_Analysis->Results Comparison Compare with Theoretical Values Results->Comparison Purity Purity Assessment & Empirical Formula Confirmation Comparison->Purity

Caption: Overall workflow for the elemental analysis of C₁₀H₉LiO₃.

Carbon and Hydrogen Determination via Combustion Analysis

The simultaneous determination of carbon and hydrogen is most reliably achieved using an automated CHN elemental analyzer.[2] This technique is based on the complete combustion of the sample in a pure oxygen environment.

Principle of Causality: The sample is combusted at a high temperature (typically >900°C), converting all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O).[4] These gases are then separated and quantified by a thermal conductivity detector (TCD). The instrument is calibrated using a certified organic standard with a known C and H content, such as acetanilide or benzoic acid, ensuring the traceability and validity of the results.

Experimental Protocol: CHN Analysis
  • Instrument Preparation: Ensure the combustion and reduction tubes are packed correctly and the instrument has passed all leak checks. Condition the instrument by running several empty tin capsules followed by a certified standard until results are stable and within specification.

  • Sample Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the dried, homogenized lithium(1+) 4-(oxetan-2-yl)benzoate sample into a clean tin capsule. The small sample size is critical to ensure complete, instantaneous combustion ("flash combustion").[5]

  • Analysis: The sealed capsule is introduced into the combustion furnace. The resulting CO₂ and H₂O are carried by a helium stream through scrubbers to remove interfering species (like halides or sulfur oxides, if present) and then through a reduction tube to convert nitrogen oxides to N₂.

  • Detection: The gases are separated chromatographically and detected by the TCD. The instrument software calculates the %C and %H based on the detector response and the initial sample weight.

  • Validation: Analyze the sample in triplicate. The results should agree within ±0.3%. Periodically re-analyze the certified standard to check for instrument drift.

Performance Comparison: CHN Analysis
ParameterExpected PerformanceRationale / Causality
Accuracy ±0.3% of theoretical valueLimited by the purity of the calibration standard and the precision of the microbalance. The ±0.3% window is an industry-accepted standard for pure compounds.[2]
Precision (RSD) < 0.5% for replicate runsDependent on sample homogeneity. Inhomogeneous samples will yield poor precision.[2]
Sample Size 1-3 mgEnsures complete and rapid combustion, preventing the formation of byproducts that could lead to inaccurate results.
Potential Interferences Halogens, Sulfur, PhosphorusIf present, these can form acidic gases that must be scrubbed from the gas stream before detection. For this specific molecule, this is not a concern.
Lithium Quantification: A Comparison of Atomic Spectroscopy Techniques

Determining the lithium content requires a technique capable of quantifying metals with high sensitivity and specificity. The two primary methods for this are Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectroscopy (AAS). For this application, ICP-OES is generally the superior choice.

Why ICP-OES is Preferred:

  • Multi-element Capability: While we are focused on lithium, ICP-OES can simultaneously screen for other potential metallic impurities.[6]

  • Wider Linear Range: ICP-OES has a broader dynamic range, reducing the need for multiple dilutions to bring the sample into the calibration range.[7]

  • Fewer Chemical Interferences: The high temperature of the argon plasma (~6,000-10,000 K) minimizes chemical interferences that can affect AAS.[8]

Technique_Selection cluster_options Analytical Options cluster_criteria Decision Criteria start Need to Quantify Lithium crit1 High Throughput & Multi-element Screening? start->crit1 icp ICP-OES selected Select ICP-OES icp->selected Recommended aas AAS not_selected Consider AAS only if ICP is unavailable aas->not_selected Viable but less optimal crit1->icp Yes crit2 Expected Concentration > ppm? crit1->crit2 No crit2->icp Yes crit2->aas No (ppb level) crit3 Complex Matrix? crit3->icp Yes crit3->aas No

Caption: Decision tree for selecting the appropriate atomic spectroscopy technique.

Experimental Protocol: Lithium by ICP-OES

The critical step for ICP-OES analysis of a solid organic salt is sample preparation. The goal is to completely destroy the organic matrix and solubilize the lithium in an aqueous/acidic solution.[9]

  • Microwave-Assisted Acid Digestion:

    • Accurately weigh ~50 mg of the sample into a clean, acid-leached microwave digestion vessel.

    • Add 5 mL of trace-metal grade concentrated nitric acid (HNO₃). Causality: Nitric acid is a strong oxidizing agent that will effectively decompose the organic benzoate structure.[10]

    • Loosely cap the vessel and allow it to pre-react for at least 1 hour at room temperature to allow for initial off-gassing.

    • Seal the vessel and place it in the microwave digestion system. Use a standard program that ramps the temperature to ~200°C and holds for 20-30 minutes.

  • Dilution:

    • After cooling, carefully open the vessel and transfer the clear, colorless digestate to a 50 mL volumetric flask.

    • Dilute to the mark with 18.2 MΩ·cm deionized water. This results in a final acid concentration of 10% and a sample dilution factor of 1000.

    • A further dilution may be necessary to bring the lithium concentration into the center of the calibration curve.

  • Instrumental Analysis:

    • Prepare a series of lithium calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm) in a matrix-matched solution (i.e., the same final acid concentration as the samples).[10]

    • Aspirate the samples into the ICP-OES. Monitor the primary lithium emission wavelength at 670.784 nm.

    • Validate the run with a quality control standard and a blank.

Oxygen Determination: Direct Pyrolysis vs. Calculation by Difference

Determining the oxygen content can be approached in two ways: direct measurement via pyrolysis or indirect calculation by difference.

  • Calculation by Difference: This method involves subtracting the experimentally determined percentages of C, H, and Li from 100%.

    • Pros: Requires no additional instrumentation.

    • Cons: It is not a direct measurement and therefore accumulates the errors from all other analyses. This method is not considered rigorous for definitive structural confirmation.

  • Direct Analysis by Pyrolysis: This is the preferred, authoritative method.

    • Principle of Causality: The sample is pyrolyzed in an inert atmosphere (helium or nitrogen) at a very high temperature (~1100-1300°C) in the presence of platinized carbon.[11][12] This quantitatively converts all oxygen in the sample to carbon monoxide (CO). The CO is then separated and quantified, typically by a TCD or by oxidizing it to CO₂ for coulometric or infrared detection.[11]

Performance Comparison: Oxygen Determination Methods
MethodAccuracyPrecisionKey Consideration
Direct Pyrolysis High (±0.3% typical)HighConsidered the gold standard. Provides direct, empirical evidence of oxygen content. Requires a dedicated analyzer.[12]
By Difference Variable / LowerPropagates errorsThe accuracy is entirely dependent on the accuracy of the C, H, and Li measurements. A small error in the high-percentage carbon value will create a large relative error in the calculated oxygen value.
Experimental Protocol: Direct Oxygen Analysis
  • Instrument Setup: The setup is similar to a CHN analyzer but uses a pyrolysis tube packed with platinized carbon instead of a combustion tube.[12] The system is purged with an inert carrier gas (e.g., helium) to remove all atmospheric oxygen.

  • Sample Weighing: Accurately weigh 1-3 mg of the sample into a silver capsule. Causality: Silver capsules are used instead of tin because tin can form stable oxides, interfering with the analysis.

  • Analysis: The capsule is dropped into the pyrolysis furnace. The resulting CO gas is passed through scrubbers to remove any acidic byproducts and then detected.

  • Calibration: The instrument is calibrated using a certified oxygen-containing standard, such as benzoic acid or sulfanilic acid.

Data Synthesis and Final Purity Assessment

The final step is to consolidate the data from each independent analysis and compare it to the theoretical values.

ElementTheoretical %MethodExperimental Result (Example)Deviation
Carbon65.23Combustion65.15%-0.08%
Hydrogen4.93Combustion4.98%+0.05%
Lithium3.77ICP-OES3.71%-0.06%
Oxygen26.07Pyrolysis26.01%-0.06%
Total 100.00 99.85%

Table 2: Example of synthesized experimental data compared to theoretical values.

Interpretation: The example data show excellent agreement with the theoretical values, with all deviations well within the widely accepted ±0.4% tolerance.[3] The sum of the experimental percentages is 99.85%, which strongly indicates a high-purity sample. The combined results provide robust, multi-faceted evidence that confirms the empirical formula of the synthesized compound as C₁₀H₉LiO₃.

References
  • ASTM D4951-02, Standard Test Method for Determination of Additive Elements in Lubricating Oils by Inductively Coupled Plasma Atomic Emission Spectrometry, ASTM International, West Conshohocken, PA, 2002.

  • ASTM D5291-16, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2016.

  • USP General Chapter <233> Elemental Impurities—Procedures, United States Pharmacopeia.

  • Sample Preparation Guidelines, Center for Applied Isotope Studies, University of Georgia.

  • ICP-OES Sample Preparation, Thermo Fisher Scientific.

  • CHNOSO Elemental Analysis - Sample Preparation, Mettler Toledo.

  • DETERMINATION OF ORGANIC OXYGEN, UIC Inc.

  • DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440, Exeter Analytical, Inc.

  • A Practical Guide To Elemental Analysis of Lithium Ion Battery Materials Using ICP-OES, Agilent.

  • CHN Elemental Analysis, Northern Illinois University Department of Chemistry and Biochemistry.

  • An International Study Evaluating Elemental Analysis, NIH National Center for Biotechnology Information.

  • Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis, Spectroscopy Online.

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Validation

X-Ray Crystallography Validation of Lithium(1+) 4-(oxetan-2-yl)benzoate: A Comparative Structural Guide

Target Audience: Researchers, structural biologists, and medicinal chemists in drug development. Executive Summary In modern fragment-based drug discovery (FBDD) and lead optimization, the oxetane ring has emerged as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and medicinal chemists in drug development.

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the oxetane ring has emerged as a premier bioisostere for carbonyl groups and gem-dimethyl moieties. It predictably reduces lipophilicity (logP), enhances aqueous solubility, and alters three-dimensional exit vectors[1]. However, validating the exact conformation of oxetane-containing building blocks—such as 4-(oxetan-2-yl)benzoate—requires rigorous solid-state characterization.

This guide objectively compares the crystallographic and physicochemical performance of lithium(1+) 4-(oxetan-2-yl)benzoate against its free acid, sodium salt, and cyclobutane analogs. By detailing the causality behind salt selection and providing self-validating X-ray crystallography protocols, this document serves as an authoritative framework for structural validation in medicinal chemistry.

The Strategic Advantage of the Lithium Salt Form

The physical state of a chemical building block dictates its utility in high-throughput synthesis and structural biology. While the 4-(oxetan-2-yl)benzoate anion provides the critical pharmacological geometry, its counterion determines its solid-state behavior.

  • The Free Acid Limitation: 4-(oxetan-2-yl)benzoic acid often suffers from poor crystallinity. The flexible nature of the oxetane ring, combined with the dimerization of the carboxylic acid, frequently results in low-melting solids or oils that are difficult to isolate and analyze via single-crystal X-ray diffraction (SCXRD).

  • The Sodium Salt Complexity: Sodium cations typically demand high coordination numbers (six or seven), leading to the incorporation of multiple water molecules[2]. This results in highly hygroscopic powders and unpredictable, complex hydrate polymorphs that complicate structural refinement.

  • The Lithium Salt Advantage: Lithium carboxylates reliably form robust, highly crystalline 1D chains or 2D coordination polymers[3][4]. The strong electrostatic interaction and predictable tetrahedral coordination of the Li⁺ ion drive the formation of rigid lattices, making the lithium salt the superior choice for definitive crystallographic validation and long-term benchtop stability.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between lithium 4-(oxetan-2-yl)benzoate and its common alternatives, highlighting why the lithium salt is the optimal candidate for structural validation.

CompoundPhysical StateHygroscopicityCation CoordinationRing Puckering AnglePrimary Utility
Lithium 4-(oxetan-2-yl)benzoate Highly Crystalline SolidLowTetrahedral (4-coord)~8.7° (at 140K)X-ray validation, stable storage
Sodium 4-(oxetan-2-yl)benzoate Crystalline PowderHigh (Forms hydrates)Octahedral/Complex (6-7 coord)~8.7° (at 140K)Aqueous assays
4-(oxetan-2-yl)benzoic acid Low-melting solid / OilModerateN/A (Hydrogen-bonded dimers)Variable / DisorderedDirect coupling reactions
Lithium 4-(cyclobutyl)benzoate Crystalline SolidLowTetrahedral (4-coord)~30.0° (at 140K)Non-polar bioisostere control

Mechanistic Insights from X-Ray Crystallography

Understanding the solid-state architecture of lithium(1+) 4-(oxetan-2-yl)benzoate requires analyzing two distinct structural phenomena: the conformation of the oxetane ring and the coordination geometry of the lithium network.

Resolving the Oxetane Puckering Angle

Unlike cyclobutane, which exhibits a pronounced puckering angle of approximately 30° to relieve torsional strain, the oxetane ring adopts a nearly planar conformation[5]. The presence of the oxygen atom reduces gauche interactions, resulting in a minimal puckering angle of just 8.7°[5]. Capturing this subtle deviation from planarity is a primary objective of the X-ray validation process.

The Lithium Coordination Polymer Network

Lithium cations coordinated to carboxylates typically assemble into extended networks. In these structures, the carboxylate groups frequently adopt a µ3-bridging mode, where one oxygen atom coordinates to a single Li⁺ ion and the other oxygen bridges two adjacent Li⁺ ions[3][4]. This results in a highly stable tetrahedral coordination sphere around the lithium center, often completed by a solvent molecule or the oxetane oxygen itself, forming fused four- and eight-membered lithium-carboxylate rings[4].

G Li Li+ O1 O (Carboxylate 1) Li->O1 μ3-bridging O2 O (Carboxylate 2) Li->O2 coordination O3 O (Carboxylate 3) Li->O3 coordination O4 O (Solvent/Oxetane) Li->O4 tetrahedral completion

Tetrahedral coordination geometry of lithium in carboxylate networks.

Experimental Workflow: Self-Validating Protocol for X-Ray Crystallography

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes a specific physical rationale (causality) to prevent kinetic trapping and thermal artifacts.

G A Synthesis of Lithium 4-(oxetan-2-yl)benzoate B Vapor Diffusion Crystallization A->B Purification & Isolation C Cryo-Cooling (140K) B->C Harvest Single Crystals D X-Ray Diffraction Data Collection C->D Mount on Goniometer E Structure Solution & Refinement D->E Generate Electron Density Map F Validation of Oxetane Puckering & Li+ Coordination E->F Finalize CIF Model

Workflow for X-ray crystallographic validation of lithium salts.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion provides a thermodynamically controlled, slow supersaturation gradient. This prevents the rapid kinetic precipitation of amorphous powders, which is common when attempting to crystallize highly polar salts directly from solution.

  • Dissolution: Dissolve 15 mg of lithium 4-(oxetan-2-yl)benzoate in a minimum volume (approx. 0.5 mL) of a high-solubility solvent (e.g., Methanol). Ensure the solution is completely clear; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Setup: Transfer the solution to a 2 mL inner vial. Place this vial unsealed inside a larger 20 mL outer vial.

  • Antisolvent Addition: Add 3 mL of a volatile antisolvent (e.g., Diethyl ether or Pentane) to the outer vial.

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap and leave it undisturbed at room temperature for 3–7 days.

  • Harvesting: Once distinct, block-like or needle-like crystals form, immediately submerge them in a protective perfluoropolyether cryo-oil to prevent solvent loss and lattice degradation.

Protocol 2: SCXRD Data Collection and Refinement

Causality: Cryo-cooling to 140K is a physical necessity, not merely a procedural step. At room temperature, the low puckering angle of the oxetane ring is easily masked by thermal libration, leading to false planar assignments[5]. Freezing the lattice at 140K suppresses this dynamic disorder.

  • Mounting: Select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) under a polarized light microscope. Mount it on a MiTeGen loop and transfer it immediately to the diffractometer goniometer under a continuous 140K nitrogen cold stream.

  • Data Collection: Collect diffraction data using Cu-Kα radiation (λ = 1.54178 Å) or Mo-Kα radiation (λ = 0.71073 Å). Ensure high redundancy to accurately resolve the light atoms (C, O, Li).

  • Structure Solution: Solve the structure using intrinsic phasing methods (e.g., SHELXT). Locate the heavy atoms and the tetrahedral lithium center first.

  • Refinement: Refine the structure using full-matrix least-squares on F² (e.g., SHELXL).

  • Self-Validation Check: The protocol is validated internally by the R-factor. An R1 value < 0.05 and a goodness-of-fit (GoF) near 1.0 confirm that the structural model accurately reflects the collected diffraction data. Verify that the oxetane ring puckering angle is distinctly resolved (~8.7°).

Conclusion

Validating the structural geometry of bioisosteres is a critical step in rational drug design. By converting 4-(oxetan-2-yl)benzoic acid into its lithium salt, researchers bypass the physical limitations of free acids and the hygroscopic complexities of sodium salts[2]. The resulting highly crystalline coordination polymers allow for precise X-ray crystallographic determination of the oxetane ring's unique ~8.7° puckering angle[5] and the compound's three-dimensional exit vectors[1]. Following the thermodynamically controlled crystallization and cryo-cooled diffraction protocols outlined above ensures self-validating, publication-quality structural data.

References

  • Source: grokipedia.
  • Source: google.
  • Title: Lithium and sodium 3-(3,4-dihydroxyphenyl)
  • Title: Photochemistry of framework-supported M(diimine)(CO)
  • Title: Do Amino-Oxetanes Resemble Amides?

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Lithium(1+) 4-(oxetan-2-yl)benzoate

This document provides essential, immediate safety and logistical information for the proper disposal of lithium(1+) 4-(oxetan-2-yl)benzoate. The procedures outlined below are designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper disposal of lithium(1+) 4-(oxetan-2-yl)benzoate. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing risks to personnel and the environment. This guide is built on the foundational principles of chemical safety, regulatory compliance, and scientific integrity.

Understanding the Compound: A Synthesis of Reactivity and Hazard

Lithium(1+) 4-(oxetan-2-yl)benzoate is an organic lithium salt. To establish a robust disposal protocol, we must consider the chemical properties of its constituent parts: the lithium cation, the benzoate anion, and the oxetane ring.

  • Lithium Salts: Lithium compounds, particularly organic salts, can present toxicological risks. For instance, lithium benzoate is classified as harmful if swallowed.[1][2][3][4] Repeated exposure to lithium ions can lead to a range of health effects, including impacts on the central nervous system.[2]

  • Benzoate Moiety: The benzoate portion is a common organic carboxylate.

  • Oxetane Ring: The four-membered oxetane ring is a strained cyclic ether.[5][6] This ring strain makes it susceptible to ring-opening reactions, especially in the presence of acids.[7][8][9] However, oxetanes are generally less reactive than epoxides and tend to be stable in basic conditions.[8][9] The stability of the oxetane ring can be influenced by its substituents.[10]

Given these characteristics, lithium(1+) 4-(oxetan-2-yl)benzoate should be handled as a hazardous chemical waste. Its disposal requires careful consideration of its potential reactivity, particularly its incompatibility with strong acids, which could lead to the opening of the oxetane ring and the release of benzoic acid.[3]

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the following safety measures are in place:

  • Designated Waste Area: All waste containing lithium(1+) 4-(oxetan-2-yl)benzoate should be stored in a designated, well-ventilated area, away from incompatible materials.

  • Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:

    • Eye Protection: Safety glasses with side-shields conforming to EN166, or a face shield.[1][4]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[1][4]

    • Body Protection: A laboratory coat or other suitable protective clothing.[3]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a particulate respirator (e.g., N95 or P1) should be used.[1]

Disposal Workflow: A Step-by-Step Guide

The primary principle for the disposal of lithium(1+) 4-(oxetan-2-yl)benzoate is to treat it as a hazardous chemical waste and to engage a licensed professional waste disposal company.[1][11] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Diagram: Decision Workflow for Disposal

DisposalWorkflow Disposal Decision Workflow for Lithium(1+) 4-(oxetan-2-yl)benzoate Start Start: Waste Generated Assess_Quantity Assess Quantity of Waste Start->Assess_Quantity Small_Quantity Small Quantity (<10g) Assess_Quantity->Small_Quantity <10g Large_Quantity Large Quantity (≥10g) Assess_Quantity->Large_Quantity ≥10g Package_Small Package for Disposal: - Clearly label container - Segregate from acids Small_Quantity->Package_Small Package_Large Package for Disposal: - Use robust, sealed containers - Clearly label with hazard information - Segregate from incompatible materials Large_Quantity->Package_Large Contact_EHS Contact Environmental Health & Safety (EHS) Officer Package_Small->Contact_EHS Package_Large->Contact_EHS Arrange_Pickup Arrange for Pickup by Licensed Waste Disposal Company Contact_EHS->Arrange_Pickup Documentation Complete Waste Disposal Manifest Arrange_Pickup->Documentation End End: Disposal Complete Documentation->End

Caption: Decision workflow for the proper disposal of lithium(1+) 4-(oxetan-2-yl)benzoate.

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect solid lithium(1+) 4-(oxetan-2-yl)benzoate waste in a clearly labeled, sealed container. Avoid mixing it with other chemical waste streams, especially acidic waste.

  • Solutions: Collect solutions containing the compound in a labeled, leak-proof container. Indicate the solvent and approximate concentration.

  • Contaminated Materials: Any materials, such as filter paper, gloves, or weighing boats, that are contaminated with the compound should be collected in a separate, labeled hazardous waste bag or container.

Step 2: Packaging and Labeling

  • All waste containers must be clearly and accurately labeled with the full chemical name: "Hazardous Waste: lithium(1+) 4-(oxetan-2-yl)benzoate".

  • Include any known hazard warnings, such as "Harmful if swallowed" and "Avoid contact with acids".

  • Ensure the container is securely sealed to prevent leaks or spills.

Step 3: Storage Pending Disposal

  • Store the packaged waste in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and have secondary containment to manage any potential leaks.

  • Crucially, ensure that the waste is stored away from strong oxidizing agents and strong acids.[3]

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[1][11]

  • Provide them with a clear description of the waste, including its chemical composition and any known hazards.

  • Follow all institutional and regulatory procedures for waste handover and documentation.

Emergency Procedures for Spills

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a labeled container for disposal.[1][11]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water, if appropriate for the surface), collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS department in accordance with your institution's policies.

Data Summary Table
AspectInformationSource
Chemical Name lithium(1+) 4-(oxetan-2-yl)benzoate-
Known Hazards Harmful if swallowed (based on lithium benzoate). Potential for eye and skin irritation.[1][3][12]
Primary Incompatibilities Strong oxidizing agents, Strong acids.[3]
Recommended PPE Safety glasses with side-shields, chemical-resistant gloves, lab coat. Respirator for dusts.[1][3][4]
Disposal Method Contact a licensed professional waste disposal company. Do not dispose of in regular trash or down the drain.[1][11][13]
Spill Cleanup Sweep up solids carefully, use inert absorbent for liquids. Collect all materials as hazardous waste.[1][11]

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Oxetane - Wikipedia. Wikipedia. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Safety Data Sheet - LITHIUM BENZOATE. JPharmachem. Available at: [Link]

  • lithium(1+) 4-[(oxetan-3-ylidene)methyl]benzoate - NextSDS. NextSDS. Available at: [Link]

  • LITHIUM BENZOATE - Multichem Exports. Multichem Exports. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - Lithium benzoate. Dr. J. Pharmachem. Available at: [Link]

  • New EPA Guidance on Lithium-Ion Batteries Leaves Critical Questions Unanswered. B&D. Available at: [Link]

  • Safety Data Sheet: Lithium carbonate. Carl ROTH. Available at: [Link]

  • SAFETY DATA SHEET - Lithium Carbonate. Lab Alley. Available at: [Link]

  • Used Lithium-Ion Batteries. US EPA. Available at: [Link]

  • Lithium-Ion Battery Recycling Frequently Asked Questions. US EPA. Available at: [Link]

  • How to safely dispose of Lithium? : r/AskChemistry. Reddit. Available at: [Link]

  • EPA Clarifies Hazardous Waste Requirements Applicable to Lithium Ion Batteries. Sidley. Available at: [Link]

  • EPA Releases Guidance for Lithium-Ion Battery Disposal. Burns & McDonnell. Available at: [Link]

  • Lithium Battery Recycling Regulatory Status and Frequently Asked Questions. US EPA. Available at: [Link]

  • How to Dispose of Lithium Batteries - A Complete Guide. The Green Chamber of Commerce. Available at: [Link]

  • Lithium carbonate - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

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